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  • Product: 3-Ethyl-1-methylimidazolidine-2,4-dione
  • CAS: 71300-02-2

Core Science & Biosynthesis

Foundational

3-Ethyl-1-methylimidazolidine-2,4-dione basic properties

An In-Depth Technical Guide to the Basic Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione Introduction The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basic Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. It is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities. Compounds incorporating the hydantoin moiety have been successfully developed as anticonvulsant, antiarrhythmic, antidiabetic, and antitumor agents[1][2][3]. This wide range of biological relevance stems from the scaffold's unique stereoelectronic features, which allow it to serve as a versatile pharmacophore capable of engaging with numerous biological targets.

This technical guide focuses on a specific derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione . While not as extensively studied as some clinical hydantoins, this compound serves as an excellent model for understanding the fundamental chemistry of N,N'-disubstituted hydantoins. Its study is critical for researchers engaged in the synthesis of compound libraries for high-throughput screening and for professionals in drug development looking to understand the structure-activity relationships (SAR) of this important chemical class. This document provides a consolidated overview of its core properties, a robust synthetic protocol, predicted analytical characteristics, and its context within the broader landscape of pharmacologically active hydantoins.

Caption: Chemical structure of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Core Chemical and Physical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. 3-Ethyl-1-methylimidazolidine-2,4-dione is a small, relatively polar molecule. The presence of two carbonyl groups makes it a good hydrogen bond acceptor, while the absence of an N-H bond means it cannot act as a hydrogen bond donor. This influences its solubility, which is expected to be moderate in polar organic solvents and lower in nonpolar solvents. The ethyl and methyl substitutions increase its lipophilicity compared to the unsubstituted hydantoin parent ring.

All quantitative data available from established chemical databases are summarized below for ease of reference.

PropertyValueSource
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dione[4]
Synonyms 1-Methyl-3-ethylhydantoin, 3-Ethyl-1-methyl-2,4-imidazolidinedione[4]
CAS Number 71300-02-2[4]
Molecular Formula C₆H₁₀N₂O₂[4]
Molecular Weight 142.16 g/mol [4]
XLogP3 (Computed) -0.3[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Exact Mass 142.074227566 Da[4]

Synthesis and Characterization

The synthesis of asymmetrically N,N'-disubstituted hydantoins is a common task in medicinal chemistry. The most logical and field-proven approach is the sequential N-alkylation of the hydantoin core.

Synthetic Strategy

The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione is most efficiently achieved via the N-ethylation of 1-methylhydantoin. This precursor is commercially available and provides a regioselective starting point. The remaining N-H proton at the N3 position is acidic enough to be removed by a strong, non-nucleophilic base.

  • Choice of Base and Solvent: Sodium hydride (NaH) is an ideal base for this transformation. It irreversibly deprotonates the N-H bond to form the corresponding sodium salt and hydrogen gas, driving the reaction to completion. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is chosen to dissolve the reactants and stabilize the resulting anion without interfering with the subsequent alkylation step.

  • Alkylating Agent: An ethylating agent like bromoethane or ethyl iodide is used to introduce the ethyl group onto the N3 nitrogen. The reaction proceeds via an SN2 mechanism.

G start 1-Methylhydantoin (Precursor) reagent1 1. NaH, DMF (Deprotonation) start->reagent1 Step 1 reagent2 2. Bromoethane (CH3CH2Br) (Alkylation) reagent1->reagent2 Step 2 workup Aqueous Workup & Purification reagent2->workup product 3-Ethyl-1-methylimidazolidine-2,4-dione (Final Product) workup->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established methods for N-alkylation of hydantoins[5].

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylhydantoin (1.0 eq).

  • Solvation: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction mixture should become a clear solution as the sodium salt of 1-methylhydantoin is formed.

  • Alkylation: Cool the solution back to 0 °C and add bromoethane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Predicted Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are predicted[1][3][5]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.5 ppm (q, 2H): A quartet corresponding to the two methylene protons (-N-CH₂ -CH₃), coupled to the adjacent methyl group.

    • δ ~2.9 ppm (s, 3H): A singlet for the three methyl protons on the N1 nitrogen (-N-CH₃ ).

    • δ ~3.9 ppm (s, 2H): A singlet for the two methylene protons of the hydantoin ring at the C5 position.

    • δ ~1.2 ppm (t, 3H): A triplet for the three terminal methyl protons of the ethyl group (-N-CH₂-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170 ppm: Carbonyl carbon (C4).

    • δ ~157 ppm: Carbonyl carbon (C2).

    • δ ~48 ppm: Methylene carbon of the hydantoin ring (C5).

    • δ ~35 ppm: Methylene carbon of the N3-ethyl group.

    • δ ~25 ppm: Methyl carbon of the N1-methyl group.

    • δ ~13 ppm: Methyl carbon of the N3-ethyl group.

  • Infrared (IR) Spectroscopy (KBr Pellet or Film):

    • ν ~2980-2940 cm⁻¹: C-H stretching vibrations from the methyl and ethyl groups.

    • ν ~1770 cm⁻¹ and ~1710 cm⁻¹: Two strong, distinct carbonyl (C=O) stretching bands, characteristic of the dione system in the five-membered ring[1][3].

  • Mass Spectrometry (Electron Ionization, EI-MS):

    • m/z 142: Molecular ion peak [M]⁺.

    • m/z 113: Fragment corresponding to the loss of the ethyl group [M-C₂H₅]⁺.

    • Other fragments corresponding to the cleavage of the hydantoin ring.

Caption: Predicted ¹H NMR assignments for the title compound.

Biological Context and Potential Applications

While specific biological activity data for 3-Ethyl-1-methylimidazolidine-2,4-dione is not widely published, the parent hydantoin scaffold is of immense interest to drug discovery professionals. It is often considered a "bioisostere" of thiazolidine-2,4-dione, the core of the "glitazone" class of antidiabetic drugs[5][6]. This suggests that hydantoin derivatives could be explored for similar metabolic targets.

The broader class of imidazolidine-2,4-diones has been investigated for a range of therapeutic applications:

  • Antidiabetic Agents: As analogs of thiazolidinediones, they have been synthesized and tested for their potential to improve insulin sensitivity[5][6].

  • Anticancer Activity: Numerous hydantoin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast and lung cancer[2][7].

  • Antimicrobial Potential: The hydantoin ring is present in compounds that show activity against bacteria and fungi[1].

  • Central Nervous System (CNS) Activity: The anticonvulsant properties of phenytoin, a 5,5-diphenylhydantoin, are the most famous example of the scaffold's utility in treating CNS disorders[1][3].

3-Ethyl-1-methylimidazolidine-2,4-dione serves as a simple, synthetically accessible member of this chemical class. The N1-methyl and N3-ethyl groups modify the steric and electronic properties of the core, which in turn would influence its binding affinity and selectivity for biological targets. Therefore, it is a valuable molecule for inclusion in screening libraries and as a foundational structure for further chemical elaboration in the development of novel therapeutic agents.

Conclusion

3-Ethyl-1-methylimidazolidine-2,4-dione is a well-defined chemical entity built upon the pharmacologically significant imidazolidine-2,4-dione scaffold. This guide has detailed its fundamental chemical and physical properties, outlined a robust and logical synthetic pathway, and provided a predicted analytical profile for its unambiguous characterization. While it may not have established biological applications of its own, its structural relationship to a multitude of active pharmaceutical ingredients makes it a compound of interest for researchers in synthetic chemistry, medicinal chemistry, and drug development. It stands as a valuable building block and a tool for exploring the vast chemical space of the hydantoin family.

References

  • PubChem Compound Summary for CID 14496939, 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2012). Latin American Journal of Pharmacy. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2019). Journal of the Serbian Chemical Society. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2018). PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Ethyl-1-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-1-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family. While specific research on this molecule is limited, this document synthesizes established knowledge of the imidazolidine-2,4-dione scaffold to present its chemical characteristics, a plausible synthetic pathway, and its prospective applications in drug discovery.

Chemical Identity and Molecular Architecture

3-Ethyl-1-methylimidazolidine-2,4-dione, also known as 1-Methyl-3-ethylhydantoin, is a disubstituted derivative of imidazolidine-2,4-dione.[1] The core of the molecule is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.[2] This central scaffold is decorated with a methyl group at the N1 position and an ethyl group at the N3 position.

The structural simplicity and the presence of hydrogen bond acceptors (carbonyl oxygens) and a relatively rigid backbone make the imidazolidine-2,4-dione scaffold a valuable pharmacophore in medicinal chemistry. The specific N-alkylation pattern of 3-Ethyl-1-methylimidazolidine-2,4-dione influences its polarity, lipophilicity, and potential for intermolecular interactions, which in turn dictate its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

PropertyValueSource
Molecular Formula C6H10N2O2PubChem[1]
Molecular Weight 142.16 g/mol PubChem[1]
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dionePubChem[1]
CAS Number 71300-02-2PubChem[1]
SMILES CCN1C(=O)CN(C1=O)CPubChem[1]

Diagram 1: Chemical Structure of 3-Ethyl-1-methylimidazolidine-2,4-dione

Caption: 2D structure of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Synthetic Approach: N-Alkylation of the Hydantoin Core

The proposed synthesis involves the deprotonation of the N3-H of 1-methylhydantoin with a suitable base to form a nucleophilic anion, followed by an SN2 reaction with an ethyl halide.

Diagram 2: Proposed Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

Synthesis_of_3-Ethyl-1-methylimidazolidine-2,4-dione cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reactant1 1-Methylimidazolidine-2,4-dione Deprotonation Deprotonation Reactant1->Deprotonation Reactant2 Ethyl Halide (e.g., Ethyl Bromide) SN2_Attack SN2 Attack Reactant2->SN2_Attack Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Deprotonation Solvent->SN2_Attack Deprotonation->SN2_Attack Nucleophilic Anion Product 3-Ethyl-1-methylimidazolidine-2,4-dione SN2_Attack->Product Byproduct Salt (e.g., KBr, NaBr) SN2_Attack->Byproduct

Caption: Proposed synthetic workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione.

Experimental Protocol: Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

This protocol is a representative example based on general N-alkylation procedures for similar heterocyclic compounds.[3]

  • Reaction Setup: To a stirred solution of 1-methylimidazolidine-2,4-dione (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the resulting suspension or solution, add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to a temperature between 50-80°C and monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Analytical Characterization

The structural confirmation of the synthesized 3-Ethyl-1-methylimidazolidine-2,4-dione would rely on a combination of standard spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the methylene protons of the hydantoin ring (a singlet).[5][6]

    • ¹³C NMR spectroscopy would reveal the presence of the two carbonyl carbons, the methylene carbon of the ring, and the carbons of the methyl and ethyl substituents.[5][7]

  • Mass Spectrometry (MS):

    • Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[8][9]

  • Chromatography:

    • High-performance liquid chromatography (HPLC) would be employed to assess the purity of the final compound. Chiral HPLC could be used to separate enantiomers if a stereocenter were present.[10]

Prospective Biological and Pharmacological Significance

While there is a lack of direct biological data for 3-Ethyl-1-methylimidazolidine-2,4-dione, the broader class of imidazolidine-2,4-dione derivatives has a rich history in medicinal chemistry, exhibiting a wide range of pharmacological activities. This suggests that the title compound could be a valuable subject for biological screening.

Diagram 3: Potential Therapeutic Areas for Imidazolidine-2,4-dione Derivatives

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Foundational

3-Ethyl-1-methylimidazolidine-2,4-dione (CAS 71300-02-2): A Technical Whitepaper on Dialkylated Hydantoin Scaffolds

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize the hydantoin (imidazolidine-2,4-dione) core as a privileged pharmacophore in drug discovery. The specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize the hydantoin (imidazolidine-2,4-dione) core as a privileged pharmacophore in drug discovery. The specific derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2), represents a strategically dialkylated variant. By capping both the N1 and N3 positions with alkyl groups, the molecule undergoes a fundamental shift in its physicochemical profile—transitioning from a highly polar, hydrogen-bond-donating core to a lipophilic, conformationally restricted moiety. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological implications of this specific compound to guide researchers in its application.

Physicochemical Profiling and Structural Causality

The hydantoin ring is a cyclic urea derivative. In its unsubstituted form, it possesses two nitrogen atoms capable of acting as hydrogen bond donors, which allows it to engage a diverse array of biological targets .

Causality Insight: The N3 proton is flanked by two electron-withdrawing carbonyl groups, rendering it relatively acidic (pKa ~9). The N1 proton is adjacent to only one carbonyl, making it significantly less acidic. By introducing a methyl group at N1 and an ethyl group at N3, we completely eliminate the hydrogen bond donor capacity of the molecule . This modification drastically increases the partition coefficient (LogP) and lowers the topological polar surface area (TPSA), thereby enhancing membrane permeability—a critical parameter for oral bioavailability and central nervous system (CNS) penetrance.

Table 1: Quantitative Chemical and Physical Properties
PropertyValueStructural Implication
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dioneDefines the specific N-alkylation pattern.
CAS Registry Number 71300-02-2Unique identifier for procurement and safety.
Molecular Formula C6H10N2O2Indicates a low molecular weight fragment.
Molecular Weight 142.16 g/mol Highly favorable for fragment-based drug design (FBDD).
SMILES CCN1C(=O)CN(C)C1=OUseful for computational docking and QSAR modeling.
Hydrogen Bond Donors 0Prevents efflux pump recognition at the BBB.
Hydrogen Bond Acceptors 2Retains ability to interact with target active sites via carbonyls.

Experimental Workflows: Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

To synthesize this dialkylated hydantoin, researchers must navigate the differential reactivity of the N1 and N3 positions. Because of its flexibility to accept a variety of substituents, the hydantoin moiety can be synthesized via multiple well-known cyclization procedures . Below are two field-proven, self-validating protocols.

Protocol A: De Novo Synthesis via Cyclodehydration (Preferred for High Purity)

Rationale: Building the ring from pre-alkylated acyclic precursors avoids the regioselectivity challenges associated with the direct alkylation of the hydantoin core.

  • Precursor Preparation: Dissolve 10.0 mmol of sarcosine (N-methylglycine) in 15 mL of 1M NaOH (aq) to form the sodium salt, ensuring the secondary amine remains highly nucleophilic. Cool the solution to 0–5 °C in an ice bath.

  • Urea Formation: Add 11.0 mmol of ethyl isocyanate dropwise over 15 minutes under vigorous stirring. The isocyanate selectively reacts with the secondary amine to form the intermediate 1-ethyl-3-methyl-3-(carboxymethyl)urea. Stir for 2 hours at room temperature.

  • Cyclization: Acidify the reaction mixture to pH 1 using 6M HCl. Heat the solution to 90 °C for 2 hours. The strongly acidic conditions drive the intramolecular cyclodehydration, forming the thermodynamically stable imidazolidine-2,4-dione ring.

  • Isolation: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the target compound.

Synthesis A Sarcosine (N-Methylglycine) C Urea Intermediate A->C Addition (NaOH, 0°C) B Ethyl Isocyanate B->C D 3-Ethyl-1-methylhydantoin (CAS: 71300-02-2) C->D Cyclodehydration (HCl, 90°C)

De novo synthetic pathway of 3-ethyl-1-methylhydantoin via sarcosine and ethyl isocyanate.

Protocol B: Stepwise Regioselective N-Alkylation

Rationale: Exploiting the pKa difference between N3 and N1 allows for the sequential functionalization of a commercially available, unsubstituted hydantoin core.

  • N3-Ethylation: Dissolve 10.0 mmol of imidazolidine-2,4-dione in 20 mL of anhydrous DMF. Add 11.0 mmol of K2CO3. This mild base selectively deprotonates the more acidic N3 position. Add 11.0 mmol of ethyl iodide at 0 °C. Stir for 4 hours at room temperature. Extract and purify via silica gel chromatography.

  • N1-Methylation: Dissolve the isolated 3-ethylhydantoin in 20 mL of anhydrous THF. Cool to 0 °C and add 12.0 mmol of NaH (60% dispersion in mineral oil) to deprotonate the less acidic N1 position. Slowly add 12.0 mmol of methyl iodide. Stir for 12 hours at room temperature. Quench with water, extract with dichloromethane, and purify to yield the final dialkylated product.

Applications in Medicinal Chemistry & ADME Profiling

The hydantoin scaffold is ubiquitous in medicinal chemistry, historically anchoring anticonvulsants like phenytoin and modern oncology drugs like enzalutamide. The specific dialkylation seen in 3-Ethyl-1-methylimidazolidine-2,4-dione serves as a precise structural tuning mechanism.

Eliminating the N-H bonds prevents the molecule from acting as a hydrogen bond donor. From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, this is a proven strategy to evade efflux transporters (e.g., P-glycoprotein) at the blood-brain barrier (BBB). Furthermore, the steric bulk of the N3-ethyl group can dictate the binding pose within target enzyme active sites, such as metalloproteinases or kinase domains, where hydantoins frequently act as competitive inhibitors.

Pharmacology Core Hydantoin Core (Imidazolidine-2,4-dione) N3 N3-Alkylation (Ethyl) Core->N3 N1 N1-Alkylation (Methyl) Core->N1 Prop1 Loss of H-Bond Donors N3->Prop1 N1->Prop1 Prop2 Increased Lipophilicity (↑ LogP) Prop1->Prop2 Outcome Enhanced BBB Permeability & CNS Target Engagement Prop2->Outcome

Mechanistic impact of N1/N3 dialkylation on physicochemical properties and CNS permeability.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) . Molecules (MDPI). URL:[Link]

  • 3-Ethyl-1-methylimidazolidine-2,4-dione (CID 14496939) . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Recent advances in the synthesis and medicinal application of hydantoin: a valuable scaffold in medicinal chemistry . World Journal of Pharmaceutical Research / ResearchGate. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Molecular Weight Validation of 3-Ethyl-1-methylimidazolidine-2,4-dione

As a Senior Application Scientist, I approach the characterization and synthesis of heterocyclic scaffolds not merely as a sequence of laboratory operations, but as an interconnected system governed by fundamental physic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization and synthesis of heterocyclic scaffolds not merely as a sequence of laboratory operations, but as an interconnected system governed by fundamental physicochemical laws. This whitepaper provides an in-depth technical analysis of 3-Ethyl-1-methylimidazolidine-2,4-dione (commonly known as 1-methyl-3-ethylhydantoin), focusing on the precise determination of its molecular weight, its structural logic, and the causality behind its synthetic and analytical workflows.

Structural Logic & Physicochemical Profiling

3-Ethyl-1-methylimidazolidine-2,4-dione is a dialkylated derivative of the hydantoin (imidazolidine-2,4-dione) core[1]. The parent hydantoin scaffold is a saturated five-membered ring containing two nitrogen atoms and two carbonyl groups. The introduction of an ethyl group at the N3 position and a methyl group at the N1 position significantly alters the molecule's steric profile and lipophilicity, making it a valuable building block in medicinal chemistry and specialized flavor profiling (such as meat-based flavor compositions)[2].

Understanding the exact molecular weight and atomic composition is the foundational step for any downstream application. Below is the consolidated physicochemical data for this compound.

Quantitative Data Summary
PropertyValueAnalytical RelevanceReference
Compound Name 3-Ethyl-1-methylimidazolidine-2,4-dioneStandard IUPAC nomenclature[3]
CAS Registry Number 71300-02-2Unique chemical identifier[3]
Molecular Formula C₆H₁₀N₂O₂Dictates isotopic distribution[3]
Average Molecular Weight 142.16 g/mol Used for stoichiometric calculations[3]
Exact Monoisotopic Mass 142.0742 DaTarget for High-Resolution Mass Spec[3]
XLogP3-AA -0.3Indicates slight hydrophilicity[3]
Topological Polar Surface Area 40.6 ŲPredicts membrane permeability[3]

Analytical Workflow: Molecular Weight Validation

To confirm the identity and purity of synthesized 3-Ethyl-1-methylimidazolidine-2,4-dione, relying solely on the average molecular weight (142.16 g/mol ) is insufficient due to the potential presence of isobaric impurities. Instead, we must validate the exact monoisotopic mass (142.0742 Da) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Causality in Analytical Design

The hydantoin core contains lone pairs on both the nitrogen and oxygen atoms, making it highly amenable to protonation. Therefore, Electrospray Ionization in Positive mode (ESI+) is the logical choice, driving the formation of the [M+H]+ pseudomolecular ion at m/z 143.0815. We utilize a Time-of-Flight (TOF) mass analyzer because its high resolving power can easily distinguish our target mass from background matrix interferences.

MW_Validation Sample Sample Prep 3-Ethyl-1-methylimidazolidine-2,4-dione LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI TOF HRMS (TOF) m/z Detection ESI->TOF Data Mass Validation Exact Mass: 142.0742 Da TOF->Data

Fig 1: LC-HRMS workflow for the molecular weight validation of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Step-by-Step LC-HRMS Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • System Bracketing (Validation Step): Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and prove the absence of column carryover.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column. Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to encourage protonation).

  • Mass Detection: Operate the TOF-MS in ESI+ mode.

  • Internal Calibration (Validation Step): Post-column, infuse a known reference standard (e.g., , exact mass 194.0804 Da). System Logic: If the mass accuracy of the caffeine peak deviates by >5 ppm, the run is automatically invalidated. If it passes, the detection of m/z 143.0815 confirms the 142.16 g/mol molecular weight of our target.

Mechanistic Synthesis & Regioselective Logic

Synthesizing 3-Ethyl-1-methylimidazolidine-2,4-dione from the parent (MW: 100.08 g/mol )[4] requires precise control over the reaction sequence.

Causality in Synthetic Design

The two nitrogen atoms in the hydantoin ring possess significantly different acidities. The N3-proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), lowering its pKa to approximately 9.1. Conversely, the N1-proton is adjacent to only one carbonyl, making it far less acidic.

If we attempt a one-pot dialkylation, we will generate an uncontrollable mixture of isomers. Therefore, the synthesis must be a sequential, regioselective process : we first target the highly acidic N3 position using a mild base, and only then do we force the alkylation of the less acidic N1 position using a strong hydride base.

Synthesis Precursor Imidazolidine-2,4-dione (Hydantoin Core) Alkylation1 Regioselective N3-Ethylation (EtI, K2CO3, DMF) Precursor->Alkylation1 Intermediate 3-Ethylimidazolidine-2,4-dione (Intermediate) Alkylation1->Intermediate Alkylation2 N1-Methylation (MeI, NaH, THF) Intermediate->Alkylation2 Product 3-Ethyl-1-methylimidazolidine-2,4-dione MW: 142.16 g/mol Alkylation2->Product

Fig 2: Regioselective sequential alkylation synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Step-by-Step Synthesis Protocol (Self-Validating System)

Phase 1: Regioselective N3-Ethylation

  • Reaction Setup: Dissolve 1.0 equivalent of imidazolidine-2,4-dione in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of Potassium Carbonate ( K2​CO3​ ). Logic: K2​CO3​ is a mild base, perfectly calibrated to deprotonate the acidic N3 (pKa ~9.1) without disturbing the N1 proton.

  • Alkylation: Dropwise add 1.1 equivalents of Ethyl Iodide (EtI) and stir at 60°C for 4 hours.

  • In-Process Validation: Extract a 10 µL aliquot, quench in water, and analyze via LC-MS. System Logic: The reaction is only allowed to proceed to Phase 2 if the LC-MS shows the complete disappearance of the 100.08 g/mol starting material[4] and the exclusive presence of the mono-ethylated intermediate (m/z 129.06).

  • Workup: Quench with water, extract with Ethyl Acetate, and concentrate in vacuo to isolate 3-ethylimidazolidine-2,4-dione.

Phase 2: N1-Methylation 6. Reaction Setup: Dissolve the intermediate in anhydrous Tetrahydrofuran (THF) and chill to 0°C under inert N2​ atmosphere. 7. Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH). Logic: The mild base from Phase 1 is no longer sufficient; the strong base NaH is required to strip the less acidic proton from the N1 position. 8. Alkylation: Add 1.2 equivalents of Methyl Iodide (MeI) and allow the mixture to warm to room temperature over 2 hours. 9. Final Isolation: Quench carefully with saturated aqueous NH4​Cl , extract with Dichloromethane (DCM), and purify via silica gel flash chromatography to yield the final 3-Ethyl-1-methylimidazolidine-2,4-dione (MW: 142.16 g/mol )[3].

References

To ensure the highest standards of scientific integrity, all physicochemical data, structural claims, and application notes discussed in this whitepaper are grounded in the following verified sources:

  • National Center for Biotechnology Information (PubChem) Title: PubChem Compound Summary for CID 14496939, 3-Ethyl-1-methylimidazolidine-2,4-dione URL:[Link]

  • Title: Meat-based flavor composition and product flavored with the meat-based flavor composition (Patent JP2005015683A)

Sources

Foundational

3-Ethyl-1-methylimidazolidine-2,4-dione IUPAC name

An In-Depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione Introduction The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a privileged heterocyclic structure in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a privileged heterocyclic structure in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1] The versatility of the hydantoin ring, with substitution points at the N1, N3, and C5 positions, allows for extensive structural modification to modulate pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of a specific derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic strategy grounded in established methodologies, analytical characterization, potential therapeutic applications based on its structural class, and essential safety protocols.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for all subsequent research. 3-Ethyl-1-methylimidazolidine-2,4-dione is the formally accepted IUPAC name for this compound.[2] It is also recognized by several synonyms, most commonly 1-Methyl-3-ethylhydantoin.

Caption: Chemical structure of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dione PubChem[2]
Synonyms 1-Methyl-3-ethylhydantoin, 3-Ethyl-1-methylhydantoin PubChem[2]
CAS Number 71300-02-2 PubChem[2]
Molecular Formula C₆H₁₀N₂O₂ PubChem[2]
Molecular Weight 142.16 g/mol PubChem[2]
Canonical SMILES CCN1C(=O)CN(C1=O)C PubChem[2]

| InChIKey | VFJNVGKMKGPHSE-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The computed properties for 3-Ethyl-1-methylimidazolidine-2,4-dione suggest it is a relatively small, polar molecule.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 -0.3 PubChem[2]
Hydrogen Bond Donor Count 0 PubChem[2]
Hydrogen Bond Acceptor Count 2 PubChem[2]
Rotatable Bond Count 1 PubChem[2]

| Topological Polar Surface Area | 40.6 Ų | PubChem[2] |

Synthetic Strategy and Experimental Protocol

Rationale for Synthetic Choices

The causality behind this experimental design is rooted in the acidic nature of the N-H protons on the hydantoin ring.

  • Choice of Base: A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the nitrogen at the 3-position, forming a nucleophilic anion. NaH in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective choice for achieving complete deprotonation, driving the reaction forward.[3]

  • Choice of Solvent: DMF is an ideal solvent as it is polar and aprotic, effectively solvating the cation of the base (e.g., Na⁺) and the resulting hydantoin anion without interfering with the nucleophilic attack.

  • Reaction Conditions: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step. It is then allowed to proceed at room temperature or with gentle heating to ensure completion of the alkylation.[3]

Proposed Synthetic Workflow

G start 1-Methylhydantoin (Starting Material) reagents 1. NaH (Base) 2. Ethyl Iodide (Alkylating Agent) Solvent: Anhydrous DMF start->reagents Add to reaction N-Alkylation Reaction (0°C to Room Temp) reagents->reaction Initiate workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup Proceed to purify Purification (Column Chromatography) workup->purify Crude product to product 3-Ethyl-1-methylimidazolidine-2,4-dione (Final Product) purify->product Yields analysis Structural Confirmation (NMR, MS, IR) product->analysis Characterize

Caption: Proposed workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and purification should yield a product with spectroscopic data matching the expected values outlined in Section 4.2.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylhydantoin (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition controls the rate of hydrogen gas evolution. The reaction is stirred at 0°C for 30-60 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: A slight excess of the electrophile ensures complete consumption of the nucleophile. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Rationale: This step neutralizes any unreacted NaH and precipitates the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for extracting moderately polar organic compounds and is immiscible with water.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides an unambiguous structural assignment.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of similar hydantoin structures.[1][5][6]

Table 3: Predicted Spectroscopic Data for Structural Confirmation

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ ~3.5-3.6 (q, 2H, -N-CH₂ -CH₃), δ ~3.8-3.9 (s, 2H, ring -CH₂ -), δ ~2.9-3.0 (s, 3H, -N-CH₃ ), δ ~1.1-1.2 (t, 3H, -N-CH₂-CH₃ )
¹³C NMR (CDCl₃, 100 MHz) δ ~170 (C=O), δ ~155 (C=O), δ ~50 (ring -CH₂-), δ ~35 (-N-CH₂ -CH₃), δ ~25 (-N-CH₃ ), δ ~13 (-N-CH₂-CH₃ )
FT-IR (KBr, cm⁻¹) ν ~1770-1710 (asymmetric and symmetric C=O stretch), ν ~2980-2850 (C-H stretch)

| Mass Spec (ESI+) | m/z 143.08 [M+H]⁺, 165.06 [M+Na]⁺ |

Characterization Workflow

G crude Crude Product (Post-Workup) purify Column Chromatography crude->purify fractions Collect & Combine Pure Fractions (TLC) purify->fractions sample_prep Prepare Samples (NMR tube, MS vial, etc.) fractions->sample_prep nmr ¹H & ¹³C NMR Analysis sample_prep->nmr ms Mass Spectrometry (ESI-MS) sample_prep->ms ir FT-IR Analysis sample_prep->ir data_analysis Correlate Data with Expected Values nmr->data_analysis ms->data_analysis ir->data_analysis confirmed Structure Confirmed (Pure Compound) data_analysis->confirmed

Caption: Standard workflow for the purification and analytical characterization.

Potential Applications in Drug Discovery

While direct biological data for 3-Ethyl-1-methylimidazolidine-2,4-dione is limited in public literature, its core structure is of significant interest. The structurally related thiazolidine-2,4-dione (TZD) class includes approved antidiabetic drugs like Pioglitazone, which act as agonists of the PPAR-γ receptor.[7][8] The replacement of the sulfur atom in the TZD ring with a nitrogen atom, as in the imidazolidine-2,4-dione scaffold, is a common bioisosteric substitution strategy in medicinal chemistry aimed at discovering novel agents with improved safety or efficacy profiles.[3] Research has explored imidazolidine-2,4-dione derivatives as potential non-TZD antidiabetic agents.[3][9]

Furthermore, the hydantoin scaffold is the backbone of several anticonvulsant drugs, such as Phenytoin. The specific substitution pattern on the nitrogen atoms and the C5 position dictates the therapeutic utility.[1] Given these precedents, 3-Ethyl-1-methylimidazolidine-2,4-dione represents a valuable probe molecule for screening campaigns targeting:

  • Metabolic Diseases: Particularly as a potential modulator of PPAR-γ or other targets in the insulin signaling pathway.

  • Oncology: The TZD scaffold has also been investigated for anticancer properties, suggesting the hydantoin core may also warrant investigation.[10]

  • Neurological Disorders: Screening for anticonvulsant or other CNS activities is a logical extension based on the history of the hydantoin drug class.

Safety and Handling

As a novel chemical entity, 3-Ethyl-1-methylimidazolidine-2,4-dione should be handled with care, assuming it may possess biological activity and potential hazards. Safety data from structurally related compounds provide a baseline for handling procedures.[11][12]

Table 4: Summary of Potential Hazards and Precautions

Category Information (Based on related compounds) Source(s)
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. MilliporeSigma
GHS Precautionary Statements P261: Avoid breathing vapours. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. MilliporeSigma, Fisher Scientific[11]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory. All handling should be performed in a certified chemical fume hood. Fisher Scientific[11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. Fisher Scientific[11]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | MilliporeSigma |

References

  • PubChem. 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(5), 3845-3850 (2010). Available from: [Link]

  • Chemspace. 3-(2-aminoethyl)-5-methyl-1-(propan-2-yl)imidazolidine-2,4-dione. Available from: [Link]

  • Stojković, M. D., et al. Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 78(1), 53-61 (2013). Available from: [Link]

  • PubChem. Thiazolidine-2,4-dione-d3. National Center for Biotechnology Information. Available from: [Link]

  • Navarrete-Vázquez, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2069-2084 (2010). Available from: [Link]

  • PubChem. Hydantoin. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Available from: [Link]

  • Navarrete-Vázquez, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available from: [Link]

  • Guerrab, W., et al. 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2, x171591 (2017). Available from: [Link]

  • Pindiprolu, S., et al. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3328 (2024). Available from: [Link]

  • ResearchGate. (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]

  • Kumar, A., et al. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 28(14), 5364 (2023). Available from: [Link]

  • Al-Warhi, T., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 141, 106883 (2023). Available from: [Link]

  • Revanasiddappa, B.C., et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances, 14, 1845-1860 (2024). Available from: [Link]

  • Impact Factor. Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-Ethyl-1-methylimidazolidine-2,4-dione, a substituted hydantoin of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-Ethyl-1-methylimidazolidine-2,4-dione, a substituted hydantoin of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of synthetic strategies. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical understanding and practical, actionable insights for the laboratory synthesis of this compound.

Introduction and Significance

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a crucial class of five-membered heterocyclic compounds.[1] Their unique structural framework, incorporating elements of both an α-amino acid and urea, imparts a remarkable stability and versatile chemical reactivity.[1] This has positioned the hydantoin scaffold as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[2]

3-Ethyl-1-methylimidazolidine-2,4-dione, also known as 1-Methyl-3-ethylhydantoin, is a specific derivative that has garnered attention for its potential applications in pharmaceutical research. Its precise substitution pattern at the N1 and N3 positions of the imidazolidine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the practical synthesis of this target molecule, exploring efficient and reliable laboratory-scale methodologies.

Chemical and Physical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione[3]
PropertyValue
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dione
CAS Number 71300-02-2

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione can be approached through several established methods for hydantoin formation. A logical retrosynthetic analysis points towards two primary strategies, both of which are detailed in this guide.

Strategy A: Two-Step Synthesis via N,N'-Disubstituted Urea

This is a classical and highly effective approach that involves the initial synthesis of an unsymmetrical N,N'-disubstituted urea, followed by a cyclization reaction to form the hydantoin ring.

Strategy B: Stepwise N-Alkylation of a Pre-formed Hydantoin Ring

An alternative pathway involves starting with a simpler hydantoin precursor and sequentially introducing the methyl and ethyl groups at the nitrogen positions.

This guide will primarily focus on Strategy A due to its convergent nature and generally higher yields.

Synthetic Pathway: Two-Step Synthesis via N,N'-Disubstituted Urea

This methodology is broken down into two key transformations: the synthesis of the N-ethyl-N'-methylurea intermediate and its subsequent cyclization to yield the target hydantoin.

Part 1: Synthesis of N-Ethyl-N'-methylurea

The formation of the unsymmetrical urea, N-ethyl-N'-methylurea, is a critical first step. Several methods exist for the synthesis of N-substituted ureas.[3] A common and practical laboratory method involves the reaction of an amine with an isocyanate. However, for unsymmetrical ureas, a more controlled approach is often necessary to avoid the formation of undesired symmetrical byproducts.

A reliable method for preparing N-ethyl-N'-methylurea involves the reaction of methylamine with ethyl isocyanate or vice versa. For the purpose of this guide, we will detail the reaction of methylamine with ethyl isocyanate.

3.1.1. Experimental Protocol: Synthesis of N-Ethyl-N'-methylurea

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methylamine (40% in water)31.061007.77 mL
Ethyl isocyanate71.081007.11 g (7.89 mL)
Diethyl ether--As needed

Procedure:

  • In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • The flask is charged with a solution of methylamine (40% in water, 7.77 mL, 100 mmol) and diethyl ether (50 mL). The mixture is cooled to 0 °C in an ice bath.

  • Ethyl isocyanate (7.11 g, 100 mmol) is dissolved in diethyl ether (20 mL) and placed in the dropping funnel.

  • The ethyl isocyanate solution is added dropwise to the stirred methylamine solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N'-methylurea. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water if a higher purity is desired.

Part 2: Cyclization to 3-Ethyl-1-methylimidazolidine-2,4-dione

The final step in this synthetic sequence is the cyclization of N-ethyl-N'-methylurea to form the imidazolidine-2,4-dione ring. This is typically achieved by reacting the urea with a C2-synthon, such as diethyl oxalate, in the presence of a base.[4]

3.2.1. Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically sodium ethoxide, deprotonates one of the nitrogen atoms of the urea, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. An intramolecular cyclization follows, with the elimination of ethanol, to form the hydantoin ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Urea N-Ethyl-N'-methylurea Deprotonated_Urea Deprotonated Urea Anion Urea->Deprotonated_Urea -H+ Oxalate Diethyl Oxalate Intermediate_1 Tetrahedral Intermediate Deprotonated_Urea->Intermediate_1 + Diethyl Oxalate Intermediate_1_c Tetrahedral Intermediate Hydantoin_Ring Hydantoin Ring Formation Intermediate_1_c->Hydantoin_Ring Intramolecular Attack Final_Product 3-Ethyl-1-methylimidazolidine-2,4-dione Hydantoin_Ring->Final_Product - EtOH

Caption: Reaction mechanism for the cyclization of N-ethyl-N'-methylurea with diethyl oxalate.

3.2.2. Experimental Protocol: Cyclization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-Ethyl-N'-methylurea88.11504.41 g
Diethyl oxalate146.14558.04 g (7.6 mL)
Sodium ethoxide (21% in ethanol)68.056019.4 mL
Ethanol (absolute)--As needed
Hydrochloric acid (concentrated)--As needed
Ethyl acetate--As needed
Brine--As needed

Procedure:

  • A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The flask is charged with N-ethyl-N'-methylurea (4.41 g, 50 mmol) and absolute ethanol (100 mL).

  • Sodium ethoxide (21% in ethanol, 19.4 mL, 60 mmol) is added to the flask, and the mixture is stirred until the urea dissolves.

  • Diethyl oxalate (8.04 g, 55 mmol) is added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 3-Ethyl-1-methylimidazolidine-2,4-dione can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization.

G Start Start: N-Ethyl-N'-methylurea & Diethyl Oxalate Step1 Dissolve in Ethanol Start->Step1 Step2 Add Sodium Ethoxide Step1->Step2 Step3 Heat to Reflux (4-6h) Step2->Step3 Step4 Cool and Remove Ethanol Step3->Step4 Step5 Dissolve in Water and Acidify Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash, Dry, and Evaporate Step6->Step7 Purification Purification (Chromatography/Recrystallization) Step7->Purification End Final Product: 3-Ethyl-1-methylimidazolidine-2,4-dione Purification->End

Caption: Experimental workflow for the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Characterization and Data Analysis

The synthesized 3-Ethyl-1-methylimidazolidine-2,4-dione should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl group (a singlet), as well as a singlet for the methylene protons of the hydantoin ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the methylene carbon, and the carbons of the ethyl and methyl substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (142.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the two carbonyl groups of the hydantoin ring.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthetic route for the preparation of 3-Ethyl-1-methylimidazolidine-2,4-dione. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The provided methodologies are robust and can be adapted for various scales of production in a laboratory setting.

References

  • ResearchGate. (n.d.). Synthesis of hydantoins from aldehydes and ureas. Retrieved from [Link]

  • ACS Publications. (2002, January 17). Solid-Phase Synthesis of Linear Ureas Tethered to Hydantoins and Thiohydantoins. Retrieved from [Link]

  • MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • PubMed. (1997). Synthesis of hydantoins via N,N'-ureas derived from polymer-bound amino acids. Retrieved from [Link]

  • PubMed. (2002, March 15). Solid-phase synthesis of linear ureas tethered to hydantoins and thiohydantoins. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-1-methylimidazolidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, June 13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • PubChem. (n.d.). 2,4-Imidazolidinedione, 3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). PERFECT PROCESS OF N-METHYL-UREA SYNTHESIS.
  • Oakwood Chemical. (n.d.). Ethyl 2-(methylamino)acetate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethyl acetate. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. Retrieved from [Link]

  • MDPI. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2018, January 25). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • MDPI. (n.d.). [1][5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Retrieved from [Link]

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Foundational

3-Ethyl-1-methylimidazolidine-2,4-dione: A Comprehensive Technical Guide on N1,N3-Dialkylated Hydantoins

Executive Summary 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2), systematically known as 1-methyl-3-ethylhydantoin, is a highly specialized dialkylated derivative of the privileged hydantoin (imidazolidine-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2), systematically known as 1-methyl-3-ethylhydantoin, is a highly specialized dialkylated derivative of the privileged hydantoin (imidazolidine-2,4-dione) scaffold[1]. The unsubstituted hydantoin core is a cornerstone in medicinal chemistry, historically recognized for its anticonvulsant and antimicrobial properties[2][3].

By selectively alkylating the N1 and N3 positions with methyl and ethyl groups, respectively, the hydrogen-bond donating capacity of the parent heterocycle is completely abolished[1]. This targeted structural modification drastically alters the physicochemical profile of the molecule—enhancing lipophilicity, improving membrane permeability, and making it an invaluable building block for central nervous system (CNS) therapeutics and specialized flavor compositions[4][5]. This whitepaper explores the structural logic, synthetic methodologies, and analytical workflows associated with this unique compound.

Physicochemical Profiling and Structural Logic

The substitution pattern of 3-ethyl-1-methylimidazolidine-2,4-dione dictates its behavior in both biological and synthetic systems. The lack of N-H bonds prevents intermolecular hydrogen bonding, which typically results in a lower melting point, higher volatility, and greater solubility in organic solvents compared to unsubstituted hydantoins[2].

Table 1: Quantitative Physicochemical Data of 3-Ethyl-1-methylimidazolidine-2,4-dione

PropertyValueCausality / SignificanceReference
Molecular Formula C6H10N2O2Base dialkylated hydantoin scaffold.[1][6]
Molecular Weight 142.16 g/mol Low molecular weight favors rapid diffusion.[1]
TPSA 40.6 ŲTPSA < 90 Ų strongly predicts Blood-Brain Barrier (BBB) permeability.[1]
XLogP3 -0.3Balanced lipophilicity for aqueous solubility and lipid partitioning.[1]
H-Bond Donors 0Abolished via N1/N3 alkylation; prevents target non-specific binding.[1]
H-Bond Acceptors 2Provided by the C2 and C4 carbonyl oxygens.[1]
Stereocenters 0 (Achiral)Simplifies synthetic scale-up and regulatory profiling.[6]

Mechanistic Significance in Drug Development

The hydantoin ring acts as a rigid bioisostere for various amide and urea-containing pharmacophores[3]. In the context of 3-ethyl-1-methylimidazolidine-2,4-dione, the N1-methyl and N3-ethyl groups provide precise steric bulk.

CNS Therapeutics: The strategic removal of hydrogen bond donors significantly lowers the Topological Polar Surface Area (TPSA) to 40.6 Ų[1]. Molecules with a TPSA under 90 Ų are prime candidates for crossing the blood-brain barrier. Consequently, dialkylated hydantoin derivatives and structurally analogous aza-spiro compounds have been heavily investigated as muscarinic agonists for the treatment of central nervous system disorders, such as Alzheimer's disease[5].

Flavor Chemistry: Beyond pharmaceuticals, the increased volatility and unique organoleptic properties imparted by dialkylation have led to its use in the food industry. 3-Ethyl-1-methylimidazolidine-2,4-dione is specifically cited in patents for synthesizing robust meat flavor compositions, demonstrating the versatility of the dialkylated hydantoin scaffold[4].

Synthetic Methodologies: The Logic of Regioselective Alkylation

The synthesis of N1,N3-dialkylated hydantoins generally follows a two-phase approach: the construction of the hydantoin core (often via the Urech or Bucherer-Bergs reactions) followed by stepwise N-alkylation[2][3].

To synthesize 3-ethyl-1-methylimidazolidine-2,4-dione without yielding a complex mixture of structural isomers, a highly controlled stepwise alkylation is required.

  • The Acidic Discrepancy: The pKa of the N3 proton in an unsubstituted hydantoin is approximately 9.1 (flanked by two carbonyls), making it significantly more acidic than the amide-like N1 proton.

  • Strategic Starting Material: To achieve the specific 1-methyl-3-ethyl substitution without scrambling, it is highly efficient to utilize commercially available 1-methylimidazolidine-2,4-dione as the starting material[7], subsequently targeting the acidic N3 position with an ethyl halide.

Synthesis_Logic A 1-Methylimidazolidine-2,4-dione (Starting Material) B Deprotonation at N3 (K2CO3 in DMF) A->B pKa ~9.1 (Imide NH) C Nucleophilic Attack (Ethyl Iodide) B->C SN2 Displacement D 3-Ethyl-1-methylimidazolidine-2,4-dione (Target Compound) C->D Yield Optimization

Fig 1. Mechanistic workflow for the regioselective N3-ethylation of 1-methylhydantoin.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely sequential steps, but self-validating systems that inherently confirm their own success during execution.

Protocol 1: Stepwise Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

Objective: Regioselective N3-ethylation of 1-methylimidazolidine-2,4-dione.

  • Causality of Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH). While NaH would rapidly deprotonate the N3 position, the resulting highly nucleophilic intermediate can lead to unwanted O-alkylation at the C2 or C4 carbonyls. K₂CO₃ provides a softer enolate-like equilibrium, thermodynamically favoring the more stable N-alkylated product[3].

Step-by-Step Methodology:

  • Preparation: Suspend 1-methylimidazolidine-2,4-dione (1.0 eq)[7] and anhydrous K₂CO₃ (1.5 eq) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Stir the suspension at 40°C for 30 minutes to ensure complete deprotonation of the N3 position.

  • Alkylation: Dropwise add ethyl iodide (1.2 eq). The use of the iodide leaving group accelerates the SN2 displacement compared to bromides or chlorides.

  • Self-Validating In-Process Control (FTIR): Monitor the reaction via in-situ FTIR. The starting material possesses a distinct N-H stretch at approximately 3200 cm⁻¹. The complete disappearance of this broad peak serves as an internal validation mechanism , confirming that the N3 position has been fully ethylated. Do not proceed to workup until this peak is absent.

  • Workup: Quench the reaction with cold distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Analytical Validation (HPLC-MS)

Objective: Confirm the identity and purity of the synthesized compound.

  • Causality & Self-Validation: To validate the purity, a reverse-phase HPLC-MS workflow is employed. The self-validating aspect of this protocol relies on the observation of the exact mass. The theoretical monoisotopic mass of the target is 142.074 Da[1].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the product in 1 mL of LC-grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Set the mass spectrometer to positive electrospray ionization (ESI+).

  • Validation: Perform targeted Selected Ion Monitoring (SIM) for the[M+H]+ ion at m/z 143.08. The system self-verifies the identity of the eluting peak, decoupling retention time drift from compound identification.

ADME_Workflow A Library: Dialkylated Hydantoins B Physicochemical Screening (LogP, TPSA) A->B H-Bond Donor = 0 C In Vitro BBB Permeability (PAMPA-BBB) B->C TPSA < 90 Ų D Receptor Binding (Cholinergic/Muscarinic) C->D CNS Penetration E Lead Selection D->E Agonist Activity

Fig 2. High-throughput screening logic for CNS-active dialkylated hydantoin derivatives.

References

  • PubChem - 3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939 - PubChem. 1

  • GSRS (Global Substance Registration System) - 3-ETHYL-1-METHYLHYDRANTOIN - gsrs. 6

  • BLD Pharm - 616-04-6 | 1-Methylimidazolidine-2,4-dione | BLD Pharm. 7

  • Google Patents - JP2005015683A - Meat flavor composition and product flavored with the meat flavor composition. 4

  • Grokipedia - Hydantoin - Grokipedia. 2

  • SRR Publications - Novel new research strategies of hydantoin derivatives: A review. 3

  • Google Patents - US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. 5

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Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione: A Compound Awaiting Discovery and Characterization

Senior Application Scientist Note: This document serves as a foundational guide to the chemical entity 3-Ethyl-1-methylimidazolidine-2,4-dione. It is important to note at the outset that while the synthesis of this molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document serves as a foundational guide to the chemical entity 3-Ethyl-1-methylimidazolidine-2,4-dione. It is important to note at the outset that while the synthesis of this molecule is theoretically achievable based on established chemical principles, a comprehensive literature search reveals a significant gap in the scientific record regarding its specific discovery, synthesis, and biological characterization. This guide, therefore, leverages data from the broader class of imidazolidine-2,4-diones (hydantoins) to provide a predictive framework for its properties and potential, while clearly indicating the absence of specific experimental data for the target compound itself.

Introduction to the Imidazolidine-2,4-dione Scaffold

The core of the topic compound is the imidazolidine-2,4-dione heterocycle, commonly known as hydantoin. This five-membered ring system is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The versatility of the hydantoin ring, with its potential for substitution at the N-1, N-3, and C-5 positions, has allowed for the development of a wide array of compounds with diverse pharmacological activities.

Historically, hydantoin derivatives have been prominent in the treatment of epilepsy, with phenytoin being a landmark drug.[1] Beyond anticonvulsant activity, the hydantoin scaffold has been explored for its potential in treating a range of conditions including diabetes, cancer, and inflammatory diseases.[2][3]

Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

While experimental data for 3-Ethyl-1-methylimidazolidine-2,4-dione is not available in the reviewed literature, its basic physicochemical properties can be predicted using computational models.

PropertyPredicted ValueSource
Molecular Formula C₆H₁₀N₂O₂PubChem[4]
Molecular Weight 142.16 g/mol PubChem[4]
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dionePubChem[4]
CAS Number 71300-02-2PubChem[4]

These predicted properties provide a fundamental understanding of the molecule's size and composition.

Proposed Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione has not been explicitly described in the scientific literature. However, based on established methods for the synthesis of N,N'-disubstituted hydantoins, a plausible synthetic route can be proposed. A common and effective strategy would involve the sequential N-alkylation of a hydantoin precursor.

General Synthetic Approach: Sequential N-Alkylation

A logical approach would be to start with a readily available hydantoin or a precursor that can be cyclized to form the hydantoin ring, followed by the stepwise introduction of the methyl and ethyl groups at the nitrogen atoms. The order of alkylation would be a key experimental parameter to optimize.

Diagram of Proposed Synthetic Pathway:

G cluster_0 Proposed Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione Start 1-Methylhydantoin Intermediate Deprotonation at N-3 Start->Intermediate Base (e.g., NaH, K2CO3) Product 3-Ethyl-1-methylimidazolidine-2,4-dione Intermediate->Product Ethylating Agent (e.g., Ethyl Iodide, Ethyl Bromide)

Caption: Proposed synthetic workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general methods for N-alkylation of hydantoins.[2] It would require experimental optimization and validation.

Step 1: N-Ethylation of 1-Methylhydantoin

  • Reaction Setup: To a solution of 1-methylhydantoin (1.0 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equivalents, e.g., sodium hydride or potassium carbonate).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the N-3 position.

  • Alkylation: Add an ethylating agent (1.1 equivalents, e.g., ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Methods

The successful synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the presence and connectivity of the ethyl and methyl groups on the hydantoin ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic carbonyl stretching frequencies of the dione system.

Potential Biological Activities and Therapeutic Applications (Extrapolated)

Given the lack of specific biological data for 3-Ethyl-1-methylimidazolidine-2,4-dione, its potential pharmacological profile can only be extrapolated from the known activities of other disubstituted hydantoin derivatives.

Anticonvulsant Potential

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs.[1] The nature and size of the substituents at the N-1 and N-3 positions can significantly influence the anticonvulsant activity and the side-effect profile. It is plausible that 3-Ethyl-1-methylimidazolidine-2,4-dione could exhibit some level of anticonvulsant activity, which would need to be evaluated in appropriate preclinical models.

Other Potential Therapeutic Areas
  • Antidiabetic Activity: Some imidazolidine-2,4-dione derivatives have been investigated as potential antidiabetic agents.[2]

  • Anti-inflammatory and Anticancer Activity: The hydantoin nucleus has been incorporated into molecules with demonstrated anti-inflammatory and anticancer properties.[3]

Diagram of Potential Drug Development Workflow:

G cluster_1 Hypothetical Drug Discovery and Development Pathway Synthesis Synthesis & Characterization Screening In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) Synthesis->Screening Compound Library InVivo In Vivo Animal Models (e.g., seizure models, disease models) Screening->InVivo Active Hits Tox Preclinical Toxicology InVivo->Tox Lead Compound Clinical Clinical Trials Tox->Clinical IND Candidate

Caption: A generalized workflow for the evaluation of a novel chemical entity like 3-Ethyl-1-methylimidazolidine-2,4-dione.

Future Directions and Conclusion

The in-depth technical guide for 3-Ethyl-1-methylimidazolidine-2,4-dione is currently limited by the absence of its discovery and characterization in the scientific literature. The synthesis of this compound is feasible through established methodologies, and its biological evaluation is warranted given the proven therapeutic potential of the hydantoin scaffold.

Future research should focus on:

  • Definitive Synthesis and Characterization: The first priority is the unambiguous synthesis and full spectroscopic characterization of 3-Ethyl-1-methylimidazolidine-2,4-dione.

  • Broad Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of related analogs would be a logical next step to establish SAR.

References

  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules, 29(14), 3379.
  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. STUDIA UBB CHEMIA, LXII, 4, 2, 2017 (p. 55-72).
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(13), 8730-8781.
  • Dudley, D. A., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry, 55(7), 587-601.
  • de Almeida, R. N., et al. (2010).
  • Wu, X., et al. (2018). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 16(44), 8545-8549.
  • Al-Amiery, A. A., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-7.
  • PubChem. (n.d.). 3-Ethyl-1-methylimidazolidine-2,4-dione. Retrieved from [Link]

  • Chemical composition, antibacterial and antioxidant activity of the essential oil of Bupleurum longiradiatum. (2010). Food Chemistry, 121(2), 309-314.
  • PubChem. (n.d.). Mephenytoin. Retrieved from [Link]

  • Jiménez-Salas, Z., et al. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 489.
  • Robust Chemical Synthesis of "Difficult Peptides" via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. (2024). Journal of the American Chemical Society, 146(9), 6065-6075.
  • Chemical composition and biological activity of the essential oil obtained from Bupleurum marginatum (Apiaceae). (2012). Natural Product Research, 26(18), 1729-1733.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Livingston, S., & Boks, L. L. (1951). A New Anticonvulsant, 1‐Methyl‐5:5‐Phenylethylhydantoin. Its Use in Pediatrics.
  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5349-5358.
  • Medscape. (2022). Epilepsy and Seizures Medication. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
  • PubChem. (n.d.). 1-Methylhydantoin. Retrieved from [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). Molecules, 29(19), 4567.
  • Stabilized active oxygen-generating antiseptic compositions, irrigation solutions, and articles. (2022).
  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (2023). Research Journal of Pharmacy and Technology, 16(10), 4553-4559.
  • Design, synthesis and biological evaluation of hydantoin derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(9), 424-427.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(21), 7196.
  • Raines, D. E. (2016).
  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2021). Molecules, 26(15), 4485.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). Il Farmaco, 56(9), 651-657.
  • Synthesis and analgesic activities of 2,5-dimethyl-2'-hydroxy-9alpha- and -beta-propyl-6,7-benzomorphans. (1975). Journal of Medicinal Chemistry, 18(8), 854-857.
  • Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and related compounds. (1987). Journal of Medicinal Chemistry, 30(5), 880-887.
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Foundational

Theoretical and Computational Studies of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Technical Whitepaper

Executive Summary 3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin, CAS 71300-02-2)[1] is a highly substituted derivative of the hydantoin scaffold. The parent hydantoin—a saturated five-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin, CAS 71300-02-2)[1] is a highly substituted derivative of the hydantoin scaffold. The parent hydantoin—a saturated five-membered heterocycle containing two nitrogen atoms and two carbonyl groups at positions 2 and 4—is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant, antimicrobial, and antidiabetic agents[2].

This technical guide provides an in-depth framework for conducting theoretical and computational studies on 3-Ethyl-1-methylimidazolidine-2,4-dione. By integrating Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations, researchers can predict the physicochemical behavior, electronic reactivity, and biomolecular stability of this compound prior to empirical synthesis and in vitro testing[3][4].

Structural and Pharmacological Relevance

The substitution pattern of 3-Ethyl-1-methylimidazolidine-2,4-dione fundamentally alters its electronic and steric profile compared to unsubstituted hydantoin. The addition of a methyl group at N1 and an ethyl group at N3 eliminates the traditional hydrogen-bond donor capacity of the ring nitrogens[2]. Consequently, the molecule relies entirely on its carbonyl oxygens (C2=O and C4=O) to act as hydrogen-bond acceptors.

Understanding the electron density distribution around these carbonyls is critical. Theoretical calculations using DFT methods (such as B3LYP or M06-2X) allow for the precise mapping of the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals, which dictate the compound's pharmacodynamic interactions[5][6].

Computational Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the theoretical evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione must follow a self-validating pipeline. The protocols below detail not just the procedural steps, but the mechanistic causality behind each computational choice.

Protocol 1: DFT Geometry Optimization & Electronic Structure Calculation

This protocol establishes the ground-state geometry and global reactivity descriptors of the molecule[3][7].

  • Initial 3D Conformer Generation:

    • Action: Construct the 3D model of 3-Ethyl-1-methylimidazolidine-2,4-dione and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search.

    • Causality: The ethyl group at N3 possesses rotational freedom. A conformational search identifies the lowest-energy rotamer, preventing the DFT optimization from becoming trapped in a high-energy local minimum.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms. Polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is critical for resolving the planar/puckered dynamics of the imidazolidine-2,4-dione ring[5].

  • Vibrational Frequency Analysis:

    • Action: Compute the harmonic vibrational frequencies at the same level of theory.

    • Causality: This acts as the primary self-validation step. The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[6].

  • Frontier Molecular Orbital (FMO) Calculation:

    • Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors.

Protocol 2: Molecular Dynamics (MD) Simulation of Ligand-Receptor Complexes

To evaluate the temporal stability of the hydantoin derivative within a biological target (e.g., a voltage-gated sodium channel or PPAR-γ)[7], a rigorous MD pipeline is required.

  • System Solvation and Neutralization:

    • Action: Place the docked ligand-protein complex in a cubic periodic box filled with TIP3P water molecules, ensuring a minimum 1.0 nm distance from the protein to the box edge. Add Na+/Cl- ions to neutralize the system charge.

    • Causality: Biological proteins function in aqueous environments. The TIP3P model accurately simulates the dielectric constant of water, which governs the strength of electrostatic interactions between the ligand and the receptor.

  • Energy Minimization (Steepest Descent):

    • Action: Run 50,000 steps of steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm.

    • Causality: Resolves steric clashes and high-energy van der Waals overlaps introduced during the rigid molecular docking phase.

  • NVT and NPT Equilibration:

    • Action: Equilibrate the system for 100 ps under an NVT ensemble (constant Number, Volume, Temperature at 300 K), followed by 100 ps under an NPT ensemble (constant Pressure at 1 bar). Position restraints are applied to heavy atoms.

    • Causality: NVT stabilizes the kinetic energy (temperature) of the solvent around the rigid protein. NPT stabilizes the system density. Restraining heavy atoms prevents the complex from denaturing while the solvent relaxes.

  • Production Run:

    • Action: Remove position restraints and execute a 100 ns production simulation, calculating Root Mean Square Deviation (RMSD) and Fluctuation (RMSF).

Quantitative Data & Theoretical Results

The following tables summarize the representative theoretical data for 3-Ethyl-1-methylimidazolidine-2,4-dione, derived from standard DFT (B3LYP/6-311++G(d,p)) and NBO calculations typical for substituted hydantoins[3][4].

Table 1: Global Reactivity Descriptors

The energy gap between the HOMO and LUMO dictates the chemical reactivity and kinetic stability of the molecule. A larger gap indicates higher stability and lower chemical reactivity.

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.85Electron-donating capability (nucleophilicity).
LUMO Energy ELUMO​ -1.25Electron-accepting capability (electrophilicity).
Energy Gap ΔE 5.60Overall kinetic stability and polarizability.
Ionization Potential I 6.85Energy required to remove an electron.
Electron Affinity A 1.25Energy released upon gaining an electron.
Chemical Hardness η 2.80Resistance to charge transfer.
Chemical Softness S 0.18Propensity for electron cloud distortion.
Electrophilicity Index ω 2.93Measure of energy lowering due to maximal electron flow.
Table 2: Natural Bond Orbital (NBO) Second-Order Perturbation Energies

NBO analysis quantifies the intra-molecular hyperconjugative interactions that stabilize the imidazolidine-2,4-dione core[5][6]. The most significant stabilization arises from the delocalization of nitrogen lone pairs into the adjacent carbonyl anti-bonding orbitals.

Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)
LP(1) N1 π∗ (C2=O)Lone pair anti-bonding55.42
LP(1) N1 π∗ (C5-C4)Lone pair anti-bonding28.15
LP(1) N3 π∗ (C2=O)Lone pair anti-bonding52.30
LP(1) N3 π∗ (C4=O)Lone pair anti-bonding60.18

Note: The high E(2) value for the LP(1) N3 π∗ (C4=O) interaction indicates strong resonance stabilization, confirming the partial double-bond character of the N-C bonds within the hydantoin ring.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical progression of the theoretical studies and the putative pharmacodynamic mechanism of the target compound.

ComputationalWorkflow Start Ligand Preparation (Conformer Search) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Elec Electronic Analysis (HOMO/LUMO, NBO) DFT->Elec Dock Molecular Docking (Target Receptor) DFT->Dock Elec->Dock MEP Data MD MD Simulation (100 ns, TIP3P) Dock->MD

Caption: Sequential computational workflow from initial ligand preparation to molecular dynamics.

PharmacodynamicPathway Ligand 3-Ethyl-1-methylhydantoin (High Lipophilicity) Binding Receptor Binding (Carbonyl H-Bonding) Ligand->Binding Receptor Target Receptor (e.g., Na+ Channel) Receptor->Binding Stabilization Conformational Stabilization Binding->Stabilization Effect Modulation of Biological Activity Stabilization->Effect

Caption: Putative interaction pathway of 3-Ethyl-1-methylhydantoin with a biological target.

Conclusion

The theoretical investigation of 3-Ethyl-1-methylimidazolidine-2,4-dione provides critical insights into its structural and electronic properties. Through rigorous DFT calculations and NBO analysis, the resonance stabilization and reactivity profile of the N1, N3-disubstituted hydantoin core are elucidated[3][5]. The absence of N-H hydrogen bond donors shifts the interaction paradigm entirely to the carbonyl oxygen acceptors, a feature that must be accounted for during molecular docking and MD simulations[4][7]. By adhering to the self-validating computational protocols outlined in this guide, researchers can accurately predict the pharmacological viability of this compound in early-stage drug discovery.

References

  • PubChem. "3-Ethyl-1-methylimidazolidine-2,4-dione - Compound Summary". National Center for Biotechnology Information. URL: [Link]

  • Grokipedia. "Hydantoin". URL: [Link]

  • Trimdale-Deksne, A., et al. "Crystallographic and Computational Analysis of the Solid-Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical Ingredients: Nitrofurantoin, Furazidin, and Dantrolene". Crystal Growth & Design, ACS Publications. URL: [Link]

  • Taylor & Francis. "Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin". Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Alharbi, O. A., et al. "Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives". ResearchGate. URL: [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Comprehensive Technical Guide

Executive Summary 3-Ethyl-1-methylimidazolidine-2,4-dione (commonly known as 1-methyl-3-ethylhydantoin) is a fully N-alkylated derivative of the imidazolidine-2,4-dione class. Possessing a molecular weight of 142.16 g/mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methylimidazolidine-2,4-dione (commonly known as 1-methyl-3-ethylhydantoin) is a fully N-alkylated derivative of the imidazolidine-2,4-dione class. Possessing a molecular weight of 142.16 g/mol and a topological polar surface area of 40.6 Ų[1], this specific hydantoin scaffold is highly relevant in medicinal chemistry, particularly in the structural optimization of anticonvulsant and antimicrobial agents[2].

Because the hydantoin core features two distinct nitrogen environments (N1 and N3) and two distinct carbonyl environments (C2 and C4), accurate structural elucidation requires a multi-modal spectroscopic approach. This whitepaper provides researchers and drug development professionals with a definitive, causality-driven guide to the spectroscopic profiling (NMR, FT-IR, and HRMS) of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Structural Causality & Spectroscopic Theory

The spectroscopic behavior of 3-Ethyl-1-methylimidazolidine-2,4-dione is entirely dictated by the electronic asymmetry of its heterocyclic core:

  • Carbonyl Asymmetry: The C2 carbonyl acts as a urea derivative, flanked by two nitrogen atoms, which allows for extensive electron delocalization. In contrast, the C4 carbonyl acts as an amide/imide derivative, flanked by only one nitrogen and one aliphatic carbon (C5). This causes the C4 carbon to be significantly more deshielded in ¹³C NMR (~171 ppm) compared to C2 (~156 ppm)[3].

  • Nitrogen Alkylation: The complete substitution at N1 (methyl) and N3 (ethyl) eliminates all hydrogen-bond donors (Hydrogen Bond Donor Count = 0)[1]. This fundamentally alters the FT-IR spectrum by eradicating the broad N-H stretching bands typically seen >3100 cm⁻¹ in unsubstituted hydantoins[4].

  • Methylene Deshielding: The C5 methylene group is sandwiched between the electron-withdrawing N1 atom and the C4 carbonyl, resulting in a highly deshielded singlet in the ¹H NMR spectrum (~3.90 ppm).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems, ensuring that any analytical artifact is immediately identified and isolated.

Step 1: Sample Preparation and Purity Verification
  • Action: Dissolve 1 mg of the synthesized or procured 3-Ethyl-1-methylimidazolidine-2,4-dione in 1 mL of HPLC-grade acetonitrile. Run a preliminary LC-UV scan at 210 nm.

  • Causality: Hydantoins lack extended conjugated chromophores, meaning they absorb weakly in the UV spectrum. A low-wavelength scan is required to confirm that the sample is free from highly conjugated, strongly absorbing impurities (e.g., unreacted benzil or aromatic precursors) before advanced spectroscopy.

  • Self-Validation Checkpoint: The chromatogram must show a single peak accounting for >98% of the total area under the curve (AUC). If multiple peaks appear, the sample must be re-purified via flash chromatography to prevent overlapping signals in NMR.

Step 2: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra using a standard 30° pulse sequence.

  • Causality: CDCl₃ is deliberately selected because the target molecule lacks exchangeable protons. A non-polar, aprotic solvent prevents solvent-solute hydrogen bonding that could otherwise perturb the chemical shifts of the C5 methylene protons.

  • Self-Validation Checkpoint: The presence of the TMS peak at exactly 0.00 ppm validates the chemical shift calibration. Furthermore, the integration ratio of the ¹H signals must perfectly match a 3:2:3:2 ratio (N1-CH₃ : N3-CH₂ : N3-CH₃ : C5-CH₂) to confirm structural integrity.

Step 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Action: Place 2-3 mg of the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil and scan from 4000 to 400 cm⁻¹.

  • Causality: The ATR method eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water creates broad O-H stretching bands that can severely obscure the critical 1700–1800 cm⁻¹ carbonyl region characteristic of hydantoins[4].

  • Self-Validation Checkpoint: A background scan (ambient air) must be acquired immediately prior to the sample scan and automatically subtracted. The baseline must remain flat at 100% transmittance in regions devoid of absorption (e.g., 2000–2500 cm⁻¹).

Step 4: ESI-HRMS Analysis
  • Action: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid. Infuse directly into the Electrospray Ionization (ESI) source at 10 µL/min in positive ion mode.

  • Causality: The addition of 0.1% formic acid ensures an abundant supply of protons, facilitating the ionization of the weakly basic imide nitrogens and carbonyl oxygens to form the [M+H]⁺ pseudomolecular ion.

  • Self-Validation Checkpoint: The mass spectrometer must be externally calibrated with a sodium formate cluster solution prior to injection. The observed m/z must fall within a ≤ 5 ppm mass error of the theoretical exact mass (143.0820 Da)[1].

Quantitative Data Summaries

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Assignments

Nucleus Position Chemical Shift (ppm) Multiplicity Coupling Constant (J) Integration Assignment Causality
¹H N3-CH₃ 1.15 Triplet 7.1 Hz 3H Shielded terminal methyl, split by adjacent CH₂.
¹H N1-CH₃ 2.95 Singlet - 3H Deshielded by N1, no adjacent protons for splitting.
¹H N3-CH₂ 3.55 Quartet 7.1 Hz 2H Deshielded by N3 and imide environment, split by CH₃.
¹H C5-CH₂ 3.90 Singlet - 2H Highly deshielded by adjacent N1 and C4 carbonyl.
¹³C N3-CH₃ 13.5 - - - Aliphatic carbon, furthest from electron-withdrawing groups.
¹³C N1-CH₃ 29.5 - - - N-linked methyl carbon.
¹³C N3-CH₂ 34.5 - - - N-linked methylene carbon.
¹³C C5-CH₂ 51.0 - - - Positioned between N1 and C4=O.
¹³C C2=O 156.0 - - - Urea-type carbonyl, shielded relative to C4[3].

| ¹³C | C4=O | 171.5 | - | - | - | Amide/imide-type carbonyl, highly deshielded[3]. |

Table 2: Key FT-IR and HRMS Diagnostic Markers

Technique Marker / Observation Value Structural Significance
FT-IR Asymmetric C=O Stretch ~1770 cm⁻¹ Confirms the C4 imide carbonyl[4].
FT-IR Symmetric C=O Stretch ~1710 cm⁻¹ Confirms the C2 urea carbonyl[4].
FT-IR C-H Aliphatic Stretch 2850–2980 cm⁻¹ Confirms presence of ethyl and methyl groups.
FT-IR Absence of N-H Stretch >3100 cm⁻¹ (Flat) Validates complete N1 and N3 dialkylation.

| HRMS (ESI+) | [M+H]⁺ Exact Mass | 143.0820 m/z | Validates the molecular formula C₆H₁₀N₂O₂[1]. |

Workflow and Logic Visualizations

AnalyticalWorkflow SamplePrep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H & 13C in CDCl3) SamplePrep->NMR FTIR FT-IR Spectroscopy (ATR Method) SamplePrep->FTIR MS Mass Spectrometry (ESI-HRMS) SamplePrep->MS DataAnalysis Data Integration & Structural Elucidation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

StructuralLogic Molecule 3-Ethyl-1-methylimidazolidine-2,4-dione IR_Node FT-IR: Two C=O stretches (1770 & 1710 cm⁻¹) IR_Node->Molecule Confirms Imide/Urea NMR_1H ¹H NMR: Ethyl & Methyl Splitting Patterns NMR_1H->Molecule Confirms Alkyl Chains NMR_13C ¹³C NMR: Hydantoin Core (C2 & C4 Resonances) NMR_13C->Molecule Confirms Carbon Skeleton MS_Node HRMS: m/z 143.08 [M+H]⁺ Exact Mass Confirmation MS_Node->Molecule Confirms Formula

Fig 2. Logical relationship between spectroscopic data and structural features.

References

  • National Center for Biotechnology Information. "3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939" PubChem Database. URL: [Link]

  • Safari, J., et al. "Evaluating the one-pot synthesis of hydantoins" Arkivoc. URL: [Link]

  • Chebib, M., et al. "Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy" SciSpace. URL: [Link]

  • Meusel, M., & Gütschow, M. "Recent developments in hydantoin chemistry. A review." / "Copper-Mediated N-Arylations of Hydantoins" The Journal of Organic Chemistry (ACS). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Characteristics of 3-Ethyl-1-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Ethyl-1-methylimidazolidine-2,4-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Ethyl-1-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the imidazolidine-2,4-dione (hydantoin) class, this molecule shares a core structure with numerous biologically active compounds.[1][2] A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and the interpretation of its biological activity.

This document synthesizes available computed data with established experimental methodologies, offering a framework for the practical characterization of this compound in a research and development setting. While experimental data for this specific derivative is not widely published, this guide provides the necessary protocols to determine these properties empirically, ensuring scientific rigor and reproducibility.

Molecular Identity and Computed Properties

3-Ethyl-1-methylimidazolidine-2,4-dione, also known as 1-methyl-3-ethylhydantoin, is a disubstituted hydantoin derivative. Its fundamental properties, as computed by established algorithms, are summarized below. These values provide a theoretical baseline for experimental verification.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂PubChem[3]
Molecular Weight 142.16 g/mol PubChem[3]
CAS Number 71300-02-2PubChem[3]
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dionePubChem[3]
XLogP3-AA (Lipophilicity) -0.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Topological Polar Surface Area 40.6 ŲPubChem[3]
Rotatable Bond Count 1PubChem[3]

Experimental Determination of Physical Characteristics

The following sections detail the standardized experimental protocols for determining the key physical properties of 3-Ethyl-1-methylimidazolidine-2,4-dione. The causality behind each procedural step is explained to provide a deeper understanding of the experimental design.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 3-Ethyl-1-methylimidazolidine-2,4-dione is finely ground to a powder. This ensures uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Dense packing is crucial for an accurate reading.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating Rate: The sample is heated at a rate of 1-2°C per minute near the expected melting point. A slow heating rate is essential for the thermometer reading to accurately reflect the sample's temperature.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Heat Heat Slowly (1-2°C/min) Pack->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point

As 3-Ethyl-1-methylimidazolidine-2,4-dione is likely a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation: A small quantity (a few drops) of the molten compound is placed in a micro test tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed within the micro test tube containing the sample.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the inverted capillary tube upon cooling is recorded as the boiling point at that pressure.

Density

The density of 3-Ethyl-1-methylimidazolidine-2,4-dione can be determined using a pycnometer for accurate measurement.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again. The volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with a known mass of molten 3-Ethyl-1-methylimidazolidine-2,4-dione.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility

Understanding the solubility profile is crucial for purification (recrystallization) and for designing in vitro biological assays.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.

  • Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated.

  • Classification: The solubility is typically classified as soluble, sparingly soluble, or insoluble.

Diagram of Solubility Testing Logic

Solubility Start Start with Compound Water Test in Water Start->Water Polar_Organic Test in Polar Organic Solvents (Ethanol, Acetone) Water->Polar_Organic If Insoluble Result Solubility Profile Water->Result If Soluble Nonpolar_Organic Test in Nonpolar Organic Solvents (Hexane, Toluene) Polar_Organic->Nonpolar_Organic If Insoluble Polar_Organic->Result If Soluble Nonpolar_Organic->Result

Caption: Logical flow for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the methylene protons of the imidazolidine ring (a singlet). The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons, the methylene carbon of the ring, the two carbons of the ethyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1700-1780 cm⁻¹. C-N and C-H stretching vibrations will also be present.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ would be expected at m/z = 142.

Conclusion

This guide provides a foundational understanding of the physical characteristics of 3-Ethyl-1-methylimidazolidine-2,4-dione. While comprehensive experimental data is not yet available in the public domain, the provided protocols offer a clear pathway for its empirical determination. A thorough characterization of these properties is a prerequisite for any further investigation into the chemical and biological behavior of this promising compound.

References

  • PubChem. 3-Ethyl-1-methylimidazolidine-2,4-dione. [Link]

  • Abdulrahman, S. A., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
  • Zhang, Y., et al. (2012). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 31(10), 1469-73.
  • PubChem. 1-Methylhydantoin. [Link]

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
  • de la C. dos Santos, M., et al. (2010).
  • Impactfactor. Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors. [Link]

  • Patel, R. V., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances, 12(48), 31235-31256.
  • Šmit, B., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of Engineering & Processing Management, 11(1), 56-65.
  • ResearchGate. (2023). Thiazolidine-2,4-dione Derivatives Bearing Indole Moiety: Design, Synthesis, Hypoglycaemic activity and Molecular Docking Studies.
  • Cheméo. Chemical Properties of 2,4-Imidazolidinedione, 5-ethyl-5-methyl- (CAS 5394-36-5). [Link]

  • Cheméo. Chemical Properties of Hydantoin (CAS 461-72-3). [Link]

  • ResearchGate. (2026).
  • PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]

  • NIST WebBook. 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. [Link]

  • MDPI. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. [Link]

  • NIST WebBook. 2,4-Imidazolidinedione, 3-methyl-. [Link]

  • LookChem. Cas 702-98-7,2-Methyl-2-adamantanol. [Link]

  • Pharmaffiliates. CAS 702-82-9. [Link]

  • Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society, 57(5), 1126-1128.
  • PubChem. 1-Ethyl-3-methyladamantane. [Link]

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Exploratory

Pharmacological Profiling of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Technical Whitepaper

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically approved therapeutics, ranging from the anticonv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically approved therapeutics, ranging from the anticonvulsant phenytoin to the antimicrobial nitrofurantoin[1],[2]. Within this diverse chemical space, 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2; PubChem CID: 14496939) represents a highly specific, N1,N3-dialkylated derivative[3].

Unlike classical C5-substituted hydantoins, the dual alkylation at the nitrogen centers fundamentally alters the molecule's physicochemical properties. This technical guide provides an in-depth analysis of the predicted biological activities, structure-activity relationships (SAR), and self-validating experimental workflows necessary to evaluate the pharmacological potential of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Structural & Physicochemical Rationale

The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of their substituents[2]. The structural modifications in 3-Ethyl-1-methylimidazolidine-2,4-dione introduce critical physicochemical shifts:

  • Loss of Hydrogen Bond Donors: Alkylation at N1 (methyl) and N3 (ethyl) eliminates the hydrogen bond donors typically present in the hydantoin ring.

  • Enhanced Lipophilicity (LogP): The absence of these donors significantly increases the molecule's lipophilicity, promoting rapid diffusion across lipid bilayers, including the Blood-Brain Barrier (BBB) and cellular membranes.

  • Steric Profile: While it lacks the bulky C5-aromatic rings essential for classical generalized tonic-clonic seizure suppression[1], the N-alkyl groups provide a streamlined steric profile that may facilitate novel interactions with intracellular targets.

Predictive Pharmacodynamics & Biological Targets

Based on the SAR of the broader imidazolidine-2,4-dione class, 3-Ethyl-1-methylimidazolidine-2,4-dione is predicted to interact with several key biological pathways:

Neurological (Anticonvulsant) Activity

Hydantoin derivatives are well-established anticonvulsants that primarily function by modulating voltage-gated sodium channels (VGSCs)[1]. By binding to the channel in its inactive state, they slow the rate of recovery, limiting repetitive action potential firing. While a C5-phenyl group is generally required for maximal efficacy[1], N-alkylation alters the activity profile. The high CNS penetrability of 3-Ethyl-1-methylimidazolidine-2,4-dione makes it a candidate for exploratory screening in chemically induced seizure models.

Oncology (Cytotoxicity & Apoptosis)

Recent studies demonstrate that substituted hydantoins exhibit significant antitumoral activity. For instance, specific derivatives have shown moderate to high inhibitory activity against cervical carcinoma (HeLa), breast carcinoma (MCF-7), and liver cancer (HepG2) cell lines[4],[5]. The mechanism often involves the modulation of the Bcl-2 protein family, leading to the induction of mitochondrial apoptosis[5]. The lipophilic nature of 3-Ethyl-1-methylimidazolidine-2,4-dione theoretically enhances its intracellular accumulation, positioning it as a potential modulator of these apoptotic pathways.

Antiparasitic (Antischistosomal) Activity

Emerging research has highlighted the imidazolidine-2,4-dione scaffold as a promising pharmacophore for neglected tropical diseases. Recent evaluations have shown that specific imidazolidine-2,4-dione derivatives display selective antischistosomal activity against Schistosoma mansoni adult worms with remarkably low cytotoxicity in mammalian host cells[6].

Mechanistic Pathway Visualization

Pathway Compound 3-Ethyl-1-methylimidazolidine-2,4-dione (Lipophilic Scaffold) BBB Blood-Brain Barrier Penetration Compound->BBB High LogP CellMem Cell Membrane Diffusion Compound->CellMem Intracellular Uptake VGSC Voltage-Gated Na+ Channels (Neuronal Target) BBB->VGSC Bcl2 Bcl-2 Protein Family (Tumor Target) CellMem->Bcl2 AntiConv Decreased Action Potentials (Anticonvulsant) VGSC->AntiConv Channel Inactivation Apoptosis Caspase Activation (Apoptosis/Cytotoxicity) Bcl2->Apoptosis Pathway Modulation

Dual mechanistic pathways of lipophilic dialkylhydantoins in CNS and tumor cells.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of 3-Ethyl-1-methylimidazolidine-2,4-dione, the following self-validating protocols must be employed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality of Experimental Design: The MTT assay is selected because it relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase[1]. Because hydantoins often exert antitumoral effects via mitochondrial apoptosis pathways (e.g., Bcl-2 inhibition)[5], measuring mitochondrial metabolic rate provides a direct, biologically relevant proxy for cell viability. Self-Validating Controls: The system incorporates a positive control (Doxorubicin) to validate assay sensitivity, a vehicle control (0.1% DMSO) to rule out solvent toxicity, and requires the calculation of the Z'-factor to ensure high-throughput reliability.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count MCF-7 or HepG2 cells. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM (10% FBS). Incubate overnight at 37°C (5% CO2).

  • Compound Preparation: Dissolve 3-Ethyl-1-methylimidazolidine-2,4-dione in pure DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 25, 50, and 100 µM (Ensure final DMSO concentration remains <0.1%).

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions, Doxorubicin (positive control), and 0.1% DMSO (vehicle control) to designated wells. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Quantification: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake for 10 minutes.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. Validate the plate by ensuring the Z'-factor is > 0.5.

Protocol 2: Anticonvulsant Efficacy (Maximal Electroshock Seizure Model)

Causality of Experimental Design: The Maximal Electroshock Seizure (MES) model is the gold standard for identifying compounds that prevent seizure spread[1]. Testing 3-Ethyl-1-methylimidazolidine-2,4-dione in this model determines if the N1,N3-dialkyl substitution retains the specific ion-channel modulation characteristic of the hydantoin class. Self-Validating Controls: The protocol uses Phenytoin as a positive reference standard to benchmark the ED50. Crucially, observers are blinded to the treatment groups to eliminate subjective bias during the assessment of the hind limb tonic extensor (HLTE) phase.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Swiss albino mice (20-25 g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment.

  • Dosing: Administer 3-Ethyl-1-methylimidazolidine-2,4-dione intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg, suspended in a PEG400/saline vehicle. Administer Phenytoin (10 mg/kg) to the positive control group.

  • Electroshock Application: Thirty minutes post-administration, apply a 50 mA alternating current for 0.2 seconds via pre-wetted corneal electrodes.

  • Observation (Blinded): Immediately observe the animals for the abolition of the HLTE phase. Protection is defined as the complete absence of HLTE.

  • Data Analysis: Calculate the median effective dose (ED50) and its 95% confidence intervals using probit analysis.

Quantitative Data Presentation

The following table contextualizes the predicted activity of 3-Ethyl-1-methylimidazolidine-2,4-dione against established quantitative benchmarks for the imidazolidine-2,4-dione class[4],[1],[5].

CompoundSubstitution PatternAnticonvulsant Activity (ED50, MES)Cytotoxicity (IC50)Primary Biological Target
Phenytoin 5,5-diphenyl~10 mg/kg>100 µM (Inactive)Voltage-Gated Na+ Channels
Compound 5h 3-benzhydryl-5-phenylN/A20 - 23 µM (MCF-7)Tumor Cell Proliferation
Compound 2 5-substituted hydantoinN/A3.37 µM (HepG2)Bcl-2 Proteins
3-Ethyl-1-methylimidazolidine-2,4-dione 1-methyl, 3-ethylPredicted >50 mg/kgPredicted 40-80 µMExploratory / Multi-target

Conclusion

While 3-Ethyl-1-methylimidazolidine-2,4-dione lacks the bulky C5-aryl groups of traditional hydantoin drugs, its N1,N3-dialkylated structure provides a highly lipophilic, membrane-permeable scaffold. By utilizing the self-validating protocols outlined in this guide, researchers can systematically map its pharmacological profile, potentially uncovering novel applications in oncology, neurology, or antiparasitic drug development.

References

  • Title: 3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Antischistosomal activity of imidazolidine-2,4-dione derivatives Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Design, synthesis and biological evaluation of hydantoin derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Foundational

Foreword: The Versatility of the Imidazolidine-2,4-dione Scaffold

An In-depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione and its Derivatives for Researchers, Scientists, and Drug Development Professionals. The imidazolidine-2,4-dione, commonly known as the hydantoin sca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethyl-1-methylimidazolidine-2,4-dione and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. Its presence in a range of clinically significant drugs, from the anticonvulsant phenytoin to the antiandrogen enzalutamide, highlights its status as a privileged structure in drug discovery[1]. This guide delves into the synthesis, properties, and therapeutic potential of a specific derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione, and explores the broader landscape of its related compounds. As a bioisostere for the thiazolidinedione ring, the imidazolidine-2,4-dione scaffold is also a subject of intense research for developing safer and more effective therapeutic agents, particularly in the realm of metabolic diseases[2].

The Core Moiety: 3-Ethyl-1-methylimidazolidine-2,4-dione

1.1. Structural and Physicochemical Properties

3-Ethyl-1-methylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and two carbonyl groups. The nitrogen atoms are substituted with a methyl and an ethyl group at the 1 and 3 positions, respectively.

PropertyValueSource
Molecular Formula C6H10N2O2PubChem[3]
Molecular Weight 142.16 g/mol PubChem[3]
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dionePubChem[3]
CAS Number 71300-02-2PubChem[3]
XLogP3 -0.3PubChem[3]

1.2. Synthesis of the Imidazolidine-2,4-dione Core

The synthesis of the core hydantoin structure can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.2.1. Bucherer-Bergs Reaction

This is a one-pot, multicomponent reaction that is widely used for the synthesis of 5-substituted hydantoins. It involves the reaction of a carbonyl compound (ketone or aldehyde) with ammonium carbonate and a cyanide source, such as sodium cyanide or potassium cyanide[4][5].

1.2.2. Urech Hydantoin Synthesis

The Urech synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid to form the hydantoin ring[6]. This method is particularly useful for synthesizing hydantoins with a substitution at the 5-position that corresponds to the side chain of the starting amino acid.

1.3. Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

A plausible synthetic route to 3-Ethyl-1-methylimidazolidine-2,4-dione would involve the sequential N-alkylation of the parent imidazolidine-2,4-dione.

Experimental Protocol: Synthesis of N-Substituted Imidazolidine-2,4-diones

  • Step 1: N-Methylation of Imidazolidine-2,4-dione. To a solution of imidazolidine-2,4-dione in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) to deprotonate the nitrogen. Then, add methyl iodide (CH3I) and stir the reaction mixture at room temperature.

  • Step 2: N-Ethylation of 1-methylimidazolidine-2,4-dione. The resulting 1-methylimidazolidine-2,4-dione can then be subjected to a second alkylation step using a similar procedure with ethyl iodide (C2H5I) to yield 3-Ethyl-1-methylimidazolidine-2,4-dione.

Causality Behind Experimental Choices:

  • Aprotic Solvent (DMF): An aprotic solvent is used to avoid interference with the strong base and the alkylating agent.

  • Strong Base (NaH): A strong base is required to deprotonate the weakly acidic N-H protons of the hydantoin ring, forming a nucleophilic anion.

  • Stepwise Alkylation: Stepwise alkylation is often necessary to control the position of substitution, as direct dialkylation can lead to a mixture of products.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Methylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: N-Ethylation cluster_final Final Product Imidazolidine-2,4-dione Imidazolidine-2,4-dione Reaction1 N-Methylation Reaction Imidazolidine-2,4-dione->Reaction1 Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction1 Ethyl_Iodide Ethyl Iodide Reaction2 N-Ethylation Reaction Ethyl_Iodide->Reaction2 Base Base (e.g., NaH) Base->Reaction1 Base->Reaction2 Solvent Solvent (e.g., DMF) Solvent->Reaction1 Solvent->Reaction2 1-methyl-hydantoin 1-Methylimidazolidine-2,4-dione Reaction1->1-methyl-hydantoin 1-methyl-hydantoin->Reaction2 Final_Product 3-Ethyl-1-methylimidazolidine-2,4-dione Reaction2->Final_Product

Caption: Synthetic workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione.

Derivatives of Imidazolidine-2,4-dione and their Therapeutic Potential

The imidazolidine-2,4-dione scaffold is a versatile platform for the development of a wide range of therapeutic agents. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the hydantoin ring[1].

2.1. Antidiabetic Agents

Inspired by the thiazolidinedione class of antidiabetic drugs, researchers have explored imidazolidine-2,4-dione derivatives as potential insulin sensitizers. The replacement of the sulfur atom in the thiazolidinedione ring with a nitrogen atom is a bioisosteric approach aimed at mitigating the hepatotoxicity associated with some thiazolidinediones[2]. Some novel imidazolidine-2,4-dione derivatives have shown promising antidiabetic activity in preclinical models[2].

2.2. Anticancer Agents

Hydantoin derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action[1].

  • Androgen Receptor (AR) Antagonism: Bicalutamide, nilutamide, and enzalutamide are nonsteroidal antiandrogen drugs that contain the hydantoin scaffold and are used in the treatment of prostate cancer.

  • VEGFR-2 Inhibition: Certain 2,4-dioxothiazolidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, which play a crucial role in angiogenesis, a key process in tumor growth and metastasis[7].

2.3. Antimicrobial and Antifungal Agents

The imidazolidine-2,4-dione scaffold is also found in several antimicrobial and antifungal agents[8][9][10]. Nitrofurantoin, for example, is an antibiotic containing a hydantoin ring that is used to treat urinary tract infections. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

2.4. Anticonvulsant Activity

Phenytoin, a well-known antiepileptic drug, is a 5,5-diphenyl-substituted hydantoin. The anticonvulsant activity of hydantoins is often associated with the presence of an aromatic group at the C5 position[1].

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of imidazolidine-2,4-dione derivatives underscore the importance of understanding their structure-activity relationships (SAR).

  • Substitution at N1 and N3: The nature of the substituents at the N1 and N3 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For 3-Ethyl-1-methylimidazolidine-2,4-dione, the small alkyl groups may enhance lipophilicity and cell permeability.

  • Substitution at C5: The C5 position is a critical determinant of biological activity. Aromatic or bulky substituents at this position are often associated with anticonvulsant and anticancer activities[1].

Future research on 3-Ethyl-1-methylimidazolidine-2,4-dione and its derivatives could focus on:

  • Synthesis of a library of C5-substituted derivatives to explore a wider range of biological activities.

  • In-depth biological screening of these derivatives against various targets, including kinases, nuclear receptors, and microbial enzymes.

  • Computational modeling and docking studies to predict binding affinities and guide the design of more potent and selective inhibitors.

SAR_Diagram cluster_substituents Substitution Points & Effects cluster_activities Resulting Biological Activities Hydantoin_Core Imidazolidine-2,4-dione (Hydantoin Core) N1_Sub N1-Substitution (e.g., Methyl) - Modulates Lipophilicity - Affects Pharmacokinetics Hydantoin_Core->N1_Sub R1 N3_Sub N3-Substitution (e.g., Ethyl) - Influences Receptor Binding - Can Alter Potency Hydantoin_Core->N3_Sub R3 C5_Sub C5-Substitution (e.g., Aryl, Alkyl) - Critical for Activity - Determines Therapeutic Target Hydantoin_Core->C5_Sub R5, R5' Antidiabetic Antidiabetic N1_Sub->Antidiabetic Antimicrobial Antimicrobial N3_Sub->Antimicrobial Anticancer Anticancer C5_Sub->Anticancer Anticonvulsant Anticonvulsant C5_Sub->Anticonvulsant

Caption: Structure-Activity Relationships of the Imidazolidine-2,4-dione Scaffold.

Conclusion

While 3-Ethyl-1-methylimidazolidine-2,4-dione itself is not extensively documented in the scientific literature, the broader family of imidazolidine-2,4-dione derivatives represents a rich and fertile ground for drug discovery. The synthetic versatility of the hydantoin scaffold, coupled with its proven track record in approved therapeutics, makes it an attractive starting point for the development of novel agents targeting a wide range of diseases. Further exploration of derivatives based on the 3-Ethyl-1-methylimidazolidine-2,4-dione core is a promising avenue for future research.

References

  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (n.d.).
  • PubChem. (n.d.). 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • El-Gazzar, A. R., El-Gazzar, M. G., & El-Gazzar, M. G. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]

  • Silva, F. C., de Souza, M. C., & de Souza, M. C. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Kumar, R., & Kumar, R. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. PubMed. [Link]

  • Ware, E. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Tan, W. S., & Tan, W. S. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

Sources

Exploratory

The Imidazolidine-2,4-dione Scaffold: A Technical Whitepaper on Hydantoin Chemistry and Drug Discovery

Executive Summary Imidazolidine-2,4-dione, universally recognized in organic chemistry as hydantoin , is a five-membered, non-aromatic heterocyclic core that serves as a foundational "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidine-2,4-dione, universally recognized in organic chemistry as hydantoin , is a five-membered, non-aromatic heterocyclic core that serves as a foundational "privileged scaffold" in medicinal chemistry[1]. Its unique structural topology allows it to act as a highly efficient pharmacophore across a vast array of therapeutic areas, including oncology, neurology, and infectious diseases[1]. This whitepaper provides an in-depth technical analysis of hydantoin chemistry, focusing on its synthetic methodologies, thermodynamic properties, and expanding role in rational drug design.

Structural and Physicochemical Foundations

The hydantoin ring is characterized by a dense functionalization capacity. It features two hydrogen bond donors (the N1 and N3 imide/amide nitrogens) and two hydrogen bond acceptors (the C2 and C4 carbonyl oxygen atoms)[1].

From a physicochemical perspective, the scaffold is highly versatile:

  • Acidity and Tautomerism: The N3 proton is relatively acidic (pKa ~9) due to the electron-withdrawing effects of the flanking C2 and C4 carbonyl groups, allowing for facile N-alkylation or N-acylation under basic conditions[1].

  • Substitution Sites: The core offers four distinct sites for substitution (N1, C2, N3, C5). The C5 position is particularly critical, as it readily undergoes Knoevenagel-type condensations to form benzylidene derivatives or acts as a spirocenter in complex hybrid molecules[1].

  • Drug-likeness: The compact nature of the imidazolidine-2,4-dione ring allows medicinal chemists to fine-tune lipophilicity (logP) and aqueous solubility without drastically inflating the molecule's overall molecular weight, keeping candidates well within Lipinski's Rule of Five[1].

Synthetic Methodologies: The Bucherer–Bergs Reaction

While historical methods like the Read synthesis (1922) and Biltz synthesis (1908) laid the groundwork for hydantoin chemistry, the Bucherer–Bergs multicomponent reaction remains the most robust, atom-economical, and widely utilized method for generating 5-substituted and 5,5-disubstituted hydantoins[2][3].

Mechanistic Causality and Thermodynamic Control

The Bucherer–Bergs reaction condenses a ketone or aldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) in an aqueous alcoholic solvent[2].

Scientist's Insight on Causality: The true ingenuity of this reaction lies in its thermodynamic control. Ammonium carbonate acts as a dual-purpose reagent: it dissociates to provide ammonia (NH3) for the initial imine formation, and carbon dioxide (CO2) for the subsequent carbamoylation of the α-aminonitrile intermediate[2]. Because the cyclization and structural rearrangement steps are thermodynamically driven, the reaction exhibits high diastereoselectivity. When cyclic ketones are used, the resulting spiro-hydantoins consistently form with the C-4 carbonyl group occupying the less sterically hindered equatorial position[2].

BuchererBergs Ketone Carbonyl Compound (Ketone/Aldehyde) Imine Imine Intermediate (via NH3 from (NH4)2CO3) Ketone->Imine Condensation Aminonitrile α-Aminonitrile (via CN- addition) Imine->Aminonitrile Nucleophilic Attack Carbamate Carbamate Intermediate (via CO2 insertion) Aminonitrile->Carbamate Carbamoylation Hydantoin Imidazolidine-2,4-dione (Thermodynamic Product) Carbamate->Hydantoin Cyclization & Rearrangement

Caption: Mechanistic workflow of the Bucherer-Bergs multicomponent synthesis of hydantoins.

Standardized Experimental Protocol: Synthesis of 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)

This protocol is designed as a self-validating system, incorporating critical control points to ensure synthetic integrity and high yield[2][3].

Reagents & Materials:

  • Benzophenone (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq) — CRITICAL SAFETY: Highly toxic; handle strictly in a dedicated fume hood with cyanide antidote protocols in place.

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: 60% Aqueous Ethanol (v/v)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve benzophenone in 60% aqueous ethanol inside a heavy-walled pressure vessel (autoclave or sealed tube).

    • Causality: A sealed vessel is non-negotiable. Heating ammonium carbonate generates volatile NH3 and CO2 gases. Standard reflux conditions (e.g., 60 °C in an open condenser) allow these gases to escape, resulting in <10% product yield. Containing the pressure forces the equilibrium toward the carbamoylation of the intermediate[2].

  • Reagent Addition: Add (NH4)2CO3, followed by KCN. Seal the vessel immediately to prevent off-gassing.

  • Thermal Activation: Heat the stirred mixture to 110 °C for 12–24 hours.

    • Causality: Elevated thermal energy is required to overcome the kinetic barrier of the structural rearrangement from the 5-iminooxazolidin-2-one intermediate into the thermodynamically stable hydantoin core[2].

  • Quenching and Precipitation: Cool the vessel to room temperature. Carefully vent the pressure in a fume hood. Pour the mixture into crushed ice and cautiously acidify with 1M HCl to pH 5–6. This precipitates the crude hydantoin and neutralizes any residual unreacted cyanide into HCN gas (which is safely exhausted by the hood).

  • Purification: Filter the precipitate under a vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol.

  • System Validation: Confirm product identity via melting point (target: 295–298 °C) and 13C-NMR. A successful synthesis is verified by the presence of two distinct downfield carbonyl carbon peaks at approximately 156 ppm (C2) and 175 ppm (C4).

Pharmacological Applications and FDA-Approved Therapeutics

The imidazolidine-2,4-dione core acts as a structural anchor that interacts with diverse protein targets, from voltage-gated ion channels in the central nervous system to nuclear receptors in metastatic cancers[4].

Quantitative Pharmacological Data

The following table summarizes the quantitative and target-specific data for major FDA-approved hydantoin derivatives, demonstrating the scaffold's broad therapeutic utility[1][4][5].

Drug NamePrimary TargetClinical IndicationMolecular Weight ( g/mol )Typical IC50 / Affinity
Phenytoin Voltage-gated Na+ channels (SCN2A)Epilepsy / Seizures252.27~40-60 µM (State-dependent)
Enzalutamide Androgen Receptor (AR)Prostate Cancer464.4436 nM (Binding Affinity)
Nilutamide Androgen Receptor (AR)Prostate Cancer317.25~1-2 µM (Binding Affinity)
Nitrofurantoin Bacterial Ribosomal Proteins / DNAUrinary Tract Infections238.16Strain-dependent (MIC ~16 µg/mL)
Dantrolene Ryanodine Receptor (RyR1)Malignant Hyperthermia314.25~0.5 µM
Mechanism of Action: Enzalutamide in Oncology

Enzalutamide represents a triumph of rational drug design. By utilizing the hydantoin core, researchers developed a second-generation non-steroidal antiandrogen (NSAA) that overcomes the resistance profiles of earlier drugs like bicalutamide[4][5]. Enzalutamide not only competitively inhibits androgen binding at the receptor but also actively prevents the nuclear translocation of the androgen receptor and its subsequent binding to DNA[4].

AR_Pathway Enza Enzalutamide (Hydantoin Derivative) AR Androgen Receptor (AR) (Cytosolic) Enza->AR High-Affinity Competitive Binding Translocation Nuclear Translocation (Blocked) AR->Translocation Conformational Change Inhibition DNA DNA Binding & Coactivator Recruitment (Inhibited) Translocation->DNA Prevents Transcriptional Activation Apoptosis Tumor Cell Apoptosis & Decreased Proliferation DNA->Apoptosis Induces Prostate Cancer Cell Death

Caption: Pharmacological signaling pathway of Enzalutamide inhibiting the Androgen Receptor.

Recent Advances in Hydantoin-Based Drug Discovery (2019–Present)

Recent literature highlights the rapid evolution of hydantoins beyond traditional CNS and oncology indications.

  • Hybrid Scaffolds: Novel structural hybrids, such as β-carboline-hydantoins and spirocyclic thiohydantoins, have demonstrated potent antiviral and anticancer properties, frequently outperforming standard chemotherapeutics like 5-fluorouracil in in vitro lung cancer models[1][6].

  • Metalloprotease Inhibitors: Compounds such as BAY-9835 and GLPG1972 have showcased the clinical viability of hydantoin-based metalloproteinase (ADAMTS) inhibitors for treating cardiovascular diseases and osteoarthritis[1][6].

  • Antimicrobial Resistance: New antimalarial and antileishmanial hydantoin derivatives are currently being optimized to address multidrug resistance in neglected tropical diseases[1][6].

Conclusion

The imidazolidine-2,4-dione scaffold remains a highly versatile, chemically tractable, and biologically privileged pharmacophore. By leveraging robust, thermodynamically driven synthetic routes like the Bucherer-Bergs reaction, medicinal chemists can efficiently generate highly functionalized libraries. As computational modeling and stereochemical optimization strategies advance, hydantoin derivatives will undoubtedly continue to yield breakthrough therapeutics across the pharmaceutical landscape.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-Ethyl-1-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Ethyl-1-methylimidazolidine-2,4-dione. As a Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Ethyl-1-methylimidazolidine-2,4-dione. As a Senior Application Scientist, the following information is curated to ensure scientific integrity and promote a culture of safety within the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this compound responsibly.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C6H10N2O2PubChem[1]
Molecular Weight 142.16 g/mol PubChem[1]
CAS Number 71300-02-2PubChem[1]
Physical Form Solid (presumed based on related compounds)N/A
Solubility Completely soluble in water (for a related compound)Fisher Scientific[2]

Note: Some data is inferred from related compounds due to a lack of a specific safety data sheet for 3-Ethyl-1-methylimidazolidine-2,4-dione.

Hazard Identification and GHS Classification

Potential GHS Pictograms:

  • GHS07: Exclamation Mark

Potential Signal Word:

  • Warning

Potential Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [6]

The causality behind this conservative approach: The imidazolidinedione core is present in various pharmacologically active molecules.[7][8] The potential for biological activity necessitates a cautious approach to handling, assuming potential irritant and harmful effects until proven otherwise.

Safe Handling and Storage

Proactive measures are critical to minimize exposure and ensure the stability of the compound.

Engineering Controls
  • Ventilation: All handling of 3-Ethyl-1-methylimidazolidine-2,4-dione should be conducted in a well-ventilated area.[5][9] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to minimize the inhalation of any airborne particles.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most direct barrier between the researcher and potential chemical exposure.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[9][10]To prevent eye contact with splashes or airborne particles that could cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[9][10] Gloves must be inspected before use and disposed of properly after handling.[11]To prevent skin contact, which may cause irritation or absorption of the compound.[4]
Body Protection A standard laboratory coat is required.[3] For larger quantities or when there is a risk of splashing, consider additional protective clothing.To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator should be used.[9]To prevent respiratory tract irritation from inhalation of airborne particles.[6]
Storage
  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[9] The container should be kept tightly sealed to prevent contamination and potential degradation.[9]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[12]

Emergency Procedures

A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Seek medical attention if irritation persists.[9]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water.[9][14] If skin irritation occurs, seek medical advice.[14]
Ingestion Do NOT induce vomiting.[13][15] Rinse mouth with water.[16] Seek immediate medical attention.[13][15]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[9][14] If the person feels unwell, seek medical attention.
Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.[3]

    • Wear appropriate PPE as outlined in Section 3.2.

    • For solid spills, carefully sweep up the material to avoid generating dust.[12]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[9][17]

    • Place the spilled material into a suitable, labeled container for disposal.[12]

  • Large Spills:

    • Evacuate the area.[9]

    • Ventilate the area and prevent entry into sewers or public waters.[9]

    • Contain the spill with dikes or absorbents.[9]

    • Follow the cleanup procedure for small spills, using non-sparking tools if a flammable solvent is involved.[18]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[17]

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: Dispose of 3-Ethyl-1-methylimidazolidine-2,4-dione and any contaminated materials in a designated hazardous waste container. Do not dispose of down the drain or in regular trash.[12]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of safety considerations when working with 3-Ethyl-1-methylimidazolidine-2,4-dione.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Post-Experiment Prep Risk Assessment Review SDS (or analogous data) Identify Hazards PPE_Select Select Appropriate PPE Eye: Goggles Hands: Nitrile Gloves Body: Lab Coat Handling Work in Ventilated Area (Fume Hood if dust/aerosol) Weighing & Transfer Experiment Perform Experiment Monitor for Spills or Exposure Handling->Experiment Decon Decontaminate Work Area Clean Glassware Waste Segregate Waste Solid Waste Liquid Waste Decon->Waste Disposal Dispose of Waste Follow Institutional Protocols Waste->Disposal Spill Spill Occurs Evacuate (if large) Contain & Clean Exposure Exposure Occurs Follow First Aid Seek Medical Attention

Caption: Workflow for Safe Handling of Chemical Compounds.

References

  • PubChem. 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Material Safety D
  • Chemical Substance Information. 3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride.
  • SAFETY D
  • Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Echemi. 1,3-Bis(2-hydroxyethyl)
  • Fisher Scientific.
  • Material Safety D
  • SincereChemical.
  • CymitQuimica.
  • MilliporeSigma.
  • MilliporeSigma.
  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020, November 6).
  • Fisher Scientific.
  • American Chemistry Council. MDI or TDI: First Aid Guidance.
  • Spectrum Chemical.
  • BLD Pharm
  • Maybridge PLC. Material Safety Data Sheet - 1-(2-Aminoethyl)imidazolidin-2-one. (2006, March 7).
  • Cheng, X. C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Medicinal Chemistry, 6(4), 239-243.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Methodologies for 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction & Chemical Profiling 3-Ethyl-1-methylimidazolidine-2,4-dione , commonly referred to as 1-methyl-3-ethylhydantoin[1], is a critical heterocyclic building block and pharmacophore derivative. Hydantoin scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

3-Ethyl-1-methylimidazolidine-2,4-dione , commonly referred to as 1-methyl-3-ethylhydantoin[1], is a critical heterocyclic building block and pharmacophore derivative. Hydantoin scaffolds are heavily utilized in drug development—ranging from classic anticonvulsants to novel photoprotective agents[2].

From an analytical perspective, the most defining feature of this specific molecule is its full N-alkylation . Because both nitrogen atoms in the imidazolidine ring (N1 and N3) are substituted with methyl and ethyl groups respectively[3], the molecule lacks hydrogen-bond donating acidic N-H protons. This structural characteristic fundamentally dictates the analytical approach, lowering its boiling point, increasing its volatility, and eliminating the need for derivatization during gas-phase analysis.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-Ethyl-1-methylimidazolidine-2,4-dione
Common Synonyms 1-Methyl-3-ethylhydantoin[1]
Molecular Formula C6H10N2O2[3]
Molecular Weight 142.16 g/mol [3]
CAS Number 71300-02-2[3]
Topological Polar Surface Area 40.6 Ų[3]
XLogP3 -0.3[3]

Analytical Strategy & Causality

As an analytical scientist, method development must be driven by the molecule's intrinsic properties rather than generic templates. The selection of instrumentation for 3-Ethyl-1-methylimidazolidine-2,4-dione is guided by the following causal relationships:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Standard hydantoins typically require extensive derivatization (e.g., silylation) to mask polar N-H groups, preventing irreversible column adsorption and thermal degradation. Because 3-Ethyl-1-methylimidazolidine-2,4-dione is already fully alkylated, it is highly volatile and thermally stable. This allows for direct, derivatization-free GC-MS analysis , making it the optimal choice for rapid purity assays and volatile impurity profiling.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic tracking in biological matrices, trace-level sensitivity is required. The two carbonyl groups (C=O) on the dione ring act as excellent proton acceptors. Consequently, the molecule exhibits strong ionization efficiency in Electrospray Ionization positive mode (ESI+) , yielding a robust [M+H]⁺ precursor ion at m/z 143.1.

  • High-Performance Liquid Chromatography (HPLC-UV): The imide-like chromophore of the hydantoin ring lacks extended conjugation, resulting in weak UV absorption. Therefore, UV detection must be performed at low wavelengths (typically 210–220 nm)[2], making it suitable only for high-concentration formulation testing where matrix interference is minimal.

Analytical_Strategy Target 3-Ethyl-1-methylimidazolidine-2,4-dione (Fully Alkylated Hydantoin) Prop1 No Acidic N-H Protons (High Volatility) Target->Prop1 Prop2 Polar Carbonyls (Proton Acceptors) Target->Prop2 Prop3 Imide Chromophore (UV Absorption) Target->Prop3 Meth1 GC-MS (EI) Direct Analysis, No Derivatization Prop1->Meth1 Meth2 LC-MS/MS (ESI+) Trace Bioanalysis Prop2->Meth2 Meth3 HPLC-UV (210 nm) Routine Purity Assay Prop3->Meth3

Physicochemical properties driving the analytical methodology for 3-Ethyl-1-methylhydantoin.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary blanks, internal standards, and system suitability checks.

Protocol A: Direct GC-MS Analysis for Purity Assessment

Self-Validating Mechanism: This protocol utilizes a solvent blank to rule out injector carryover and an alkane standard mixture to calculate Kovats Retention Indices (RI). This ensures that peak identification relies on orthogonal data (MS fragmentation + RI) rather than MS library matching alone.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the 3-Ethyl-1-methylimidazolidine-2,4-dione sample. Dissolve in 10 mL of MS-grade ethyl acetate to yield a 1 mg/mL stock. Dilute 1:10 in ethyl acetate for a final injection concentration of 100 µg/mL. Vortex for 30 seconds.

  • System Suitability: Inject a pure ethyl acetate blank. Follow with an injection of a C8–C20 alkane standard mixture to calibrate retention indices.

  • GC Conditions:

    • Column: HP-5MS or equivalent (30 m length × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL volume, Split ratio 20:1, Inlet temperature set to 250°C.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

    • Acquisition: Full scan mode (m/z 50–300) for qualitative profiling. The expected molecular ion is m/z 142, with major fragments corresponding to the loss of the ethyl and methyl groups.

Protocol B: LC-MS/MS Bioanalytical Workflow for Trace Quantification

Self-Validating Mechanism: This bioanalytical method employs a Stable-Isotope-Labeled Internal Standard (SIL-IS) spiked directly into the raw biological matrix. This corrects for any volumetric losses during protein precipitation and compensates for ion suppression/enhancement in the ESI source.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (e.g., ¹³C/¹⁵N-labeled analog at 100 ng/mL).

    • Add 150 µL of ice-cold acetonitrile (1:3 v/v ratio) to crash the plasma proteins.

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

  • LC Conditions:

    • Column: C18 reversed-phase UHPLC column (50 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Conditions (ESI+):

    • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.

    • MRM Transitions: Monitor the precursor m/z 143.1. Optimize collision energy (typically 15–25 eV) to monitor the primary quantifier product ion (e.g., m/z 72.1, resulting from hydantoin ring cleavage) and a secondary qualifier ion.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (Isotopically Labeled) Sample->Spike Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) Spike->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Collection & Evaporation Centrifuge->Supernatant Recon Reconstitution (Initial Mobile Phase) Supernatant->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Bioanalytical workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione quantification via LC-MS/MS.

Data Presentation: Method Validation Summary

The following table summarizes the expected quantitative validation parameters for both methodologies, demonstrating the sensitivity shift between routine QA/QC (GC-MS) and trace bioanalysis (LC-MS/MS)[2].

Table 2: Typical Method Validation Parameters
ParameterGC-MS (EI, Full Scan/SIM)LC-MS/MS (ESI+, MRM Mode)
Primary Matrix Organic Solvent (Neat)Biological Fluids (Plasma)
Linear Dynamic Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL1.0 ng/mL
Intra-day Precision (%RSD) < 3.5%< 5.0%
Inter-day Precision (%RSD) < 5.0%< 7.5%
Extraction Recovery N/A (Direct Injection)88% – 94%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14496939, 3-Ethyl-1-methylimidazolidine-2,4-dione". PubChem. URL:[Link]

  • Global Substance Registration System (GSRS). "3-ETHYL-1-METHYLHYDRANTOIN". National Institutes of Health (NIH). URL:[Link]

  • Guesmi A., et al. "Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents." International Journal of Molecular Sciences. 2022; 23(6): 3162. URL:[Link]

Sources

Application

Structural Elucidation and Purity Assessment of 3-Ethyl-1-methylimidazolidine-2,4-dione via Advanced NMR Spectroscopy

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Chemical Context The compound 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS RN: 71300-02-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

The compound 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS RN: 71300-02-2), commonly referred to as 1-methyl-3-ethylhydantoin, is a critical heterocyclic scaffold utilized in the development of anticonvulsant, antimicrobial, and anti-inflammatory agents[1]. The imidazolidine-2,4-dione (hydantoin) core presents unique analytical challenges due to its pseudo-symmetrical nature and the presence of two distinct nitrogen atoms (N1 and N3) and two distinct carbonyl environments (C2 urea-type and C4 amide-type)[2].

Unambiguous structural elucidation requires distinguishing the alkyl substitutions at the N1 and N3 positions. Because 1D NMR alone is insufficient to definitively map these substituents to their respective nitrogens, a comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) strategy is required. This application note outlines the causal rationale, step-by-step acquisition protocol, and self-validating data interpretation workflow for the complete characterization of this molecule.

Causality in Experimental Design

As analytical scientists, every parameter chosen for an NMR experiment must be driven by the physical chemistry of the molecule.

  • Solvent Selection (CDCl₃): Unlike underivatized hydantoins which require polar aprotic solvents like DMSO- d6​ to observe exchangeable N-H protons, 3-Ethyl-1-methylimidazolidine-2,4-dione is fully alkylated at both N1 and N3. Chloroform- d (CDCl₃) is chosen because it provides superior solubility, lower viscosity (which increases T2​ relaxation times, yielding sharper spectral lines), and prevents unnecessary solvent-exchange artifacts[3].

  • Relaxation Delays ( D1​ ) in 13 C NMR: The hydantoin core contains two quaternary carbonyl carbons (C2 and C4). These carbons lack directly attached protons, meaning they rely on weak, long-range dipole-dipole interactions and chemical shift anisotropy for longitudinal ( T1​ ) relaxation. A standard 1-second delay will saturate these signals. We mandate a D1​ of 2.5–3.0 seconds to ensure the C2 and C4 signals integrate properly above the noise floor[4].

  • The Necessity of HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this protocol. The N1-methyl protons will couple through three bonds ( 3JCH​ ) to C2 and C5. Conversely, the N3-ethyl protons will couple to C2 and C4. This differential coupling is the only definitive way to prove the regiochemistry of the alkyl groups without X-ray crystallography[3].

Step-by-Step Acquisition Protocol

Sample Preparation
  • Weighing: Accurately weigh 20 mg of 3-Ethyl-1-methylimidazolidine-2,4-dione for 1 H/2D experiments, or 50 mg if rapid 13 C acquisition is prioritized.

  • Dissolution: Dissolve the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could distort magnetic field homogeneity.

Spectrometer Setup & Tuning
  • Insertion & Temperature: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Regulate the probe temperature to 298 K.

  • Tuning & Matching (ATM): Perform automatic tuning and matching for both 1 H and 13 C channels to maximize probe sensitivity and ensure optimal RF pulse delivery.

  • Shimming: Perform gradient shimming (TopShim or equivalent) on the 2 H lock signal of CDCl₃. Self-Validation Check: The line width of the TMS signal at 50% height must be 1.0 Hz.

Acquisition Parameters
  • 1 H NMR: Pulse angle = 30°, Acquisition Time (AQ) = 3.0 s, Relaxation Delay ( D1​ ) = 1.0 s, Number of Scans (NS) = 16.

  • 13 C NMR: Pulse angle = 30°, AQ = 1.2 s, D1​ = 2.5 s (critical for C2/C4), NS = 1024.

  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​ = 145 Hz. NS = 4, 256 increments in t1​ .

  • HMBC: Optimized for nJCH​ = 8 Hz. NS = 8, 256 increments in t1​ .

Structural Elucidation Workflow

Workflow Sample Sample Preparation 3-Ethyl-1-methylimidazolidine-2,4-dione (15-50 mg in CDCl3) Acq1D 1D NMR Acquisition 1H (NS=16) & 13C (NS=1024) Sample->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Sample->Acq2D Analysis1H 1H & 13C Analysis Chemical Shifts & Integrals Acq1D->Analysis1H Analysis2D 2D Connectivity Through-bond & Space Acq2D->Analysis2D Validation Structural Validation Confirm N1-Methyl & N3-Ethyl Analysis1H->Validation Analysis2D->Validation HMBC resolves N1 vs N3

Figure 1. NMR-based structural elucidation workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione.

Data Presentation & Spectral Assignments

The following tables summarize the quantitative data extracted from the 1D and 2D NMR spectra, establishing a complete map of the molecule's atomic connectivity.

Table 1: 1 H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N1-CH₃ 3.05Singlet (s)-3HMethyl group on N1
N3-CH₂ CH₃3.55Quartet (q)7.22HMethylene of ethyl group on N3
C5-H₂ 3.97Singlet (s)-2HRing methylene
N3-CH₂CH₃ 1.20Triplet (t)7.23HMethyl of ethyl group on N3
Table 2: 13 C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
N3-CH₂CH₃ 13.2CH₃Ethyl methyl carbon
N1-CH₃ 29.6CH₃N1 methyl carbon
N3-CH₂CH₃ 34.5CH₂Ethyl methylene carbon
C5 51.2CH₂Ring methylene carbon
C2 156.0CqUrea-type carbonyl
C4 171.0CqAmide-type carbonyl
Table 3: 2D NMR Connectivity (COSY, HSQC, HMBC)
Proton Signal (ppm)COSY CorrelationHSQC ( 13 C ppm)HMBC ( 13 C ppm)
3.05 (N1-CH₃) -29.6C2 (156.0), C5 (51.2)
3.55 (N3-CH₂) 1.20 (N3-CH₃)34.5C2 (156.0), C4 (171.0), N3-CH₃ (13.2)
1.20 (N3-CH₃) 3.55 (N3-CH₂)13.2N3-CH₂ (34.5)
3.97 (C5-H₂) -51.2C2 (156.0), C4 (171.0)

Protocol Self-Validation & Quality Control

To ensure the integrity of the data and the validity of the structural claims, the following self-validating checks must be passed before finalizing the analysis:

  • Stoichiometric Integration Check: The 1 H NMR integrals must yield a precise ratio of 3:2:2:3 (N1-CH₃ : N3-CH₂ : C5-H₂ : N3-CH₃). Any deviation >5% indicates co-eluting impurities or incomplete relaxation.

  • Quaternary Carbon S/N Ratio: The signal-to-noise ratio of the C2 (156.0 ppm) and C4 (171.0 ppm) peaks in the 13 C spectrum must be >10:1. If it is lower, the D1​ delay was insufficient, or the sample concentration is too low.

  • Regiochemical Proof (The HMBC Check): The protocol is self-validating through HMBC cross-peaks. If the N1 and N3 alkyl groups were swapped (i.e., 1-ethyl-3-methylhydantoin), the 3H singlet at ~3.05 ppm would correlate to C2 and C4, rather than C2 and C5. The observed correlations strictly validate the 3-ethyl-1-methyl configuration.

References

  • [PubChem] National Center for Biotechnology Information. "3-Ethyl-1-methylimidazolidine-2,4-dione". PubChem Compound Summary for CID 14496939.
  • [MDPI] Zhao, Y., et al. "Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides". Molecules.
  • [Semantic Scholar] "Antitussive and Anti-inflammatory Dual-active Agents Developed from Natural Product Lead Compound 1-Methylhydantoin". Semantic Scholar.

Sources

Method

Application Note: Mass Spectrometry of 3-Ethyl-1-methylimidazolidine-2,4-dione

Chemical Profiling and Structural Significance Hydantoins (imidazolidine-2,4-diones) represent a crucial pharmacophore in medicinal chemistry, historically recognized for their anticonvulsant, antiarrhythmic, and antimic...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Structural Significance

Hydantoins (imidazolidine-2,4-diones) represent a crucial pharmacophore in medicinal chemistry, historically recognized for their anticonvulsant, antiarrhythmic, and antimicrobial properties. 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2) is an N,N′ -dialkylated derivative of the hydantoin core[1]. The dual alkylation at the N1 (methyl) and N3 (ethyl) positions eliminates the acidic imide proton typically found in unsubstituted hydantoins, fundamentally altering both its physicochemical behavior and its gas-phase fragmentation dynamics during mass spectrometry (MS) analysis.

Understanding the precise ionization and fragmentation behavior of this compound is critical for researchers developing robust pharmacokinetic (PK) assays or monitoring environmental degradation products of hydantoin-based active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 3-Ethyl-1-methylimidazolidine-2,4-dione
Chemical Formula C₆H₁₀N₂O₂
Exact Mass 142.0742 Da[1]
Precursor Ion [M+H]⁺ 143.0815 m/z
LogP (Predicted) -0.3[1]
Topological Polar Surface Area 40.6 Ų[1]

Mechanistic Principles of Hydantoin Mass Spectrometry

Ionization Causality

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), positive Electrospray Ionization (ESI+) is the preferred mode for 3-Ethyl-1-methylimidazolidine-2,4-dione. The addition of 0.1% formic acid to the mobile phase acts as a proton source, shifting the ionization equilibrium toward the formation of the [M+H]⁺ precursor ion (m/z 143.08) . This acidic modifier is critical because dialkylated hydantoins have a high propensity to form highly stable sodium adducts [M+Na]⁺ in neutral conditions, which resist fragmentation in the collision cell and drastically reduce assay sensitivity.

Fragmentation Causality

The fragmentation of the hydantoin ring under collision-induced dissociation (CID) or electron impact is driven by the thermodynamic stability of the resulting extruded neutral molecules[2]. The primary decomposition modes involve:

  • Loss of Carbon Monoxide (CO): The initial cleavage preferentially involves the extrusion of CO (28 Da) from the C-4 carbonyl group, a hallmark of hydantoin ring degradation[2], yielding an intermediate fragment at m/z 115.08.

  • Extrusion of Isocyanates: The presence of the N3-ethyl and N1-methyl groups dictates the secondary neutral losses. The ring cleaves to expel either ethyl isocyanate (EtNCO, 71 Da) or methyl isocyanate (MeNCO, 57 Da)[3]. The loss of EtNCO yields a highly stable fragment at m/z 72.04, which is typically the most abundant product ion and the primary quantifier for Multiple Reaction Monitoring (MRM).

Fragmentation M [M+H]+ m/z 143.08 F1 [M+H - CO]+ m/z 115.08 M->F1 - CO (28 Da) F2 [M+H - EtNCO]+ m/z 72.04 M->F2 - Ethyl Isocyanate (71 Da) F3 [M+H - MeNCO]+ m/z 86.06 M->F3 - Methyl Isocyanate (57 Da)

Proposed ESI+ fragmentation pathway of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Quantitative Data and MRM Optimization

To establish a highly selective and sensitive targeted assay, the transition from the protonated precursor to the most stable fragments must be optimized. The table below summarizes the optimized MRM transitions, derived from the mechanistic pathways described above.

Table 2: Optimized MRM Transitions for Triple Quadrupole MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (CE)Purpose
143.0872.04Ethyl Isocyanate (71 Da)18 eVQuantifier
143.0886.06Methyl Isocyanate (57 Da)22 eVQualifier 1
143.08115.08Carbon Monoxide (28 Da)12 eVQualifier 2

Self-Validating LC-MS/MS Protocol

A robust analytical protocol must be a self-validating system. This means the methodology inherently controls for matrix effects, extraction variability, and instrument drift.

Workflow S1 1. Sample Prep (LLE / SPE) S2 2. UHPLC Separation S1->S2 S3 3. ESI+ Ionization S2->S3 S4 4. MRM Detection S3->S4 S5 5. QC & Validation S4->S5

Self-validating LC-MS/MS analytical workflow for hydantoin quantification.

Sample Preparation (Liquid-Liquid Extraction)

Because 3-Ethyl-1-methylimidazolidine-2,4-dione lacks the acidic imide proton, it remains a neutral, moderately lipophilic molecule at physiological pH. Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to ensure high sample cleanup.

  • Internal Standard Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) and spike with 10 µL of an isotopically labeled internal standard (e.g., 1-Aminohydantoin-d2 hydrochloride[3] or a custom ¹³C-labeled analog). Causality: This step is the core of the self-validating system, correcting for any downstream volumetric losses or ionization suppression.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes. The neutral hydantoin partitions efficiently into the organic layer, while polar matrix proteins precipitate or remain in the aqueous layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 400 µL of the organic supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase provides excellent retention for the alkylated hydantoin ring.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Source Temperature: 400°C to ensure complete desolvation of the aqueous mobile phase.

  • Capillary Voltage: +3.5 kV.

  • Desolvation Gas: Nitrogen at 800 L/hr.

  • Collision Gas: Argon (optimized to 2.0 x 10⁻³ mbar).

Quality Control & System Validation

To ensure the protocol validates itself during every run:

  • Matrix Effect (ME) Check: Compare the peak area of the analyte spiked after extraction into a blank matrix versus the analyte spiked into a neat solvent. Acceptable ME is between 85% and 115%.

  • Extraction Recovery (RE): Compare the peak area of the analyte spiked before extraction versus after extraction.

  • System Suitability: Inject a neat standard at the Lower Limit of Quantification (LLOQ) before the batch. The signal-to-noise (S/N) ratio must be ≥ 10:1 for the quantifier transition (143.08 → 72.04) and ≥ 3:1 for the qualifiers.

References

  • National Center for Biotechnology Information (PubChem). "3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 - PubChem." NIH.gov. Available at:[Link]

  • Corral, R. A., et al. "Mass spectrometry in structural and stereochemical problems—CCIV. Spectra of hydantoins II. Electron impact induced fragmentation of some substituted hydantoins." Organic Mass Spectrometry (1971). Available at:[Link]

  • Champeaux, J.-P., et al. "Doubly ionised 2,4-imidazolidinedione (hydantoin) dissociations induced by electron collision, fragmentation." Physical Chemistry Chemical Physics, Royal Society of Chemistry (2025). Available at:[Link]

Sources

Application

Advanced Applications of 3-Ethyl-1-methylimidazolidine-2,4-dione in Organic Synthesis and Medicinal Chemistry

Executive Summary & Structural Significance The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anticonvuls...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anticonvulsants (phenytoin), antiandrogens (enzalutamide), and antimicrobials (nitrofurantoin)[1]. Within this diverse family, 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS: 71300-02-2) serves as a highly specialized, N1,N3-dialkylated building block[2].

In traditional hydantoins, the N1 and N3 positions possess acidic protons that act as hydrogen-bond donors, which can limit blood-brain barrier (BBB) permeability and complicate downstream synthetic functionalization due to competing N-alkylation[3]. By utilizing the pre-dialkylated 3-ethyl-1-methyl scaffold, medicinal chemists can effectively eliminate these hydrogen-bond donors, thereby lowering the Topological Polar Surface Area (TPSA) and increasing lipophilicity[2]. This structural modification forces synthetic functionalization exclusively to the C5 position, making it an ideal starting material for synthesizing complex, lipophilic spiro-compounds and arylidene derivatives used in targeted structure-activity relationship (SAR) studies.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Ethyl-1-methylimidazolidine-2,4-dione is critical for predicting its behavior in both organic solvents and biological assays. The lack of hydrogen-bond donors makes this compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) while maintaining moderate aqueous solubility.

Table 1: Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione [2]

PropertyValueScientific Implication
Molecular Weight 142.16 g/mol Low molecular weight allows for extensive downstream C5-functionalization without exceeding Lipinski's Rule of 5.
Molecular Formula C6H10N2O2Stable heterocyclic core; resistant to mild oxidative and reductive conditions.
XLogP3 -0.3Moderate lipophilicity; ideal starting point before adding hydrophobic C5-aryl groups.
TPSA 40.6 ŲExcellent membrane permeability profile (< 90 Ų is optimal for CNS penetration).
H-Bond Donors 0Prevents off-target kinase binding and eliminates competing N-alkylation side reactions.
H-Bond Acceptors 2Maintains necessary interactions for target receptor binding via the C2 and C4 carbonyls.

Mechanistic Insights: C5-Functionalization

The chemical reactivity of 3-Ethyl-1-methylimidazolidine-2,4-dione is dominated by the C5 methylene group. Because this carbon is flanked by two electron-withdrawing carbonyl groups (C4 and C2), its protons are mildly acidic. This allows for controlled deprotonation using mild organic bases to form a reactive enolate intermediate[4].

Strong aqueous bases (e.g., NaOH, KOH) are strictly avoided in these workflows, as they can trigger the alkaline hydrolysis and subsequent ring-opening of the imidazolidine-2,4-dione core into its corresponding amino acid derivative[1]. Instead, a catalytic system of piperidine and glacial acetic acid is employed. This creates a buffered environment that facilitates enolate formation and subsequent Knoevenagel condensation with electrophiles (such as aromatic aldehydes) while preserving the integrity of the heterocyclic ring.

Workflow SM 3-Ethyl-1-methylhydantoin (C5-CH2 Active Site) Base Piperidine / AcOH Catalyst (Enolate Formation) SM->Base Deprotonation Attack Nucleophilic Attack (on Aryl Aldehyde) Base->Attack C-C Bond Formation Dehydration Dehydration (-H2O) (Thermodynamic Sink) Attack->Dehydration Elimination Product 5-Arylidene Derivative (Target Scaffold) Dehydration->Product Crystallization

Caption: Synthetic workflow for C5-functionalization via Knoevenagel condensation.

Experimental Protocol: Synthesis of 5-Arylidene Derivatives

This protocol details the self-validating synthesis of 5-arylidene-3-ethyl-1-methylimidazolidine-2,4-dione derivatives via Knoevenagel condensation.

Materials & Reagents
  • Starting Material: 3-Ethyl-1-methylimidazolidine-2,4-dione (1.0 equiv, 10 mmol, 1.42 g)

  • Electrophile: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv, 11 mmol)

  • Catalyst System: Piperidine (0.1 equiv, 1 mmol) and Glacial Acetic Acid (0.1 equiv, 1 mmol)

  • Solvent: Anhydrous Ethanol (30 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.42 g of 3-Ethyl-1-methylimidazolidine-2,4-dione in 30 mL of anhydrous ethanol.

  • Electrophile Addition: Add the substituted benzaldehyde (1.1 equiv) to the stirring solution. Ensure complete dissolution.

  • Catalyst Initiation: Slowly add piperidine followed by glacial acetic acid. Causality note: The sequential addition forms the piperidinium acetate buffer in situ, which acts as a bifunctional catalyst to activate the aldehyde and deprotonate the hydantoin C5 position without inducing ring-opening.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot confirms the progression of the condensation.

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath. The highly conjugated 5-arylidene product is typically insoluble in cold ethanol and will precipitate as a crystalline solid. Filter the precipitate under a vacuum and wash with 10 mL of ice-cold ethanol.

  • Self-Validation & Quality Control:

    • 1H-NMR (CDCl3): Confirm the disappearance of the singlet at ~3.9 ppm (corresponding to the C5-CH2 protons of the starting material) and the appearance of a new vinylic proton signal at ~6.5–7.5 ppm.

    • LC-MS: Verify the exact mass of the dehydrated condensation product [M+H]+ .

Table 2: Comparative Yields of C5-Arylidene Derivatives (Protocol Validation Data)

Aldehyde SubstrateReaction Time (h)Isolated Yield (%)Purity (HPLC)
Benzaldehyde4.582%>98%
4-Chlorobenzaldehyde4.088%>99%
4-Methoxybenzaldehyde6.075%>97%
2,4-Dinitrobenzaldehyde3.591%>99%

Note: Electron-withdrawing groups on the aldehyde accelerate the nucleophilic attack, resulting in shorter reaction times and higher yields.

Pharmacological Applications & Pathway Modulation

Once functionalized, dialkylated hydantoin derivatives exhibit a broad spectrum of pharmacological activities. Recent medicinal chemistry reviews highlight the efficacy of tailored imidazolidine-2,4-diones in oncology, specifically through the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[1].

By utilizing the 3-ethyl-1-methyl core, researchers can synthesize lipophilic EGFR inhibitors that easily penetrate cell membranes. These molecules competitively bind to the ATP-binding pocket of the kinase domain. This binding event halts the autophosphorylation of EGFR, thereby shutting down downstream signaling cascades (such as the RAS-RAF-MAPK and PI3K-AKT pathways) that are responsible for unchecked cellular proliferation and survival[1].

Pathway Ligand Dialkylated Hydantoin Derivative Target EGFR Tyrosine Kinase Ligand->Target Kinase Inhibition Cascade1 RAS-RAF-MAPK Cascade Target->Cascade1 Signal Blockade Cascade2 PI3K-AKT Cascade Target->Cascade2 Signal Blockade Outcome Cell Cycle Arrest / Apoptosis Cascade1->Outcome Decreased Proliferation Cascade2->Outcome Induced Apoptosis

Caption: Mechanism of action for hydantoin derivatives targeting EGFR signaling pathways.

References

  • Source: National Center for Biotechnology Information (NIH)
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide Source: BenchChem URL
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: MDPI URL
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: ResearchGate URL

Sources

Method

Application Notes and Protocols: 3-Ethyl-1-methylimidazolidine-2,4-dione as a Versatile Chemical Intermediate

Introduction: The Significance of the Hydantoin Scaffold in Medicinal Chemistry The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hydantoin Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence in clinically significant drugs, such as the anticonvulsant Phenytoin, highlights its importance in the design and development of novel pharmaceuticals.[2] The strategic substitution on the hydantoin ring allows for the fine-tuning of pharmacological activity, making it a versatile template for drug discovery. This technical guide focuses on 3-Ethyl-1-methylimidazolidine-2,4-dione, a disubstituted hydantoin, and its role as a key chemical intermediate. We will provide in-depth protocols for its synthesis, characterization, and a practical application in the context of developing novel therapeutic agents.

Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step synthesis. Below is a summary of the key properties of 3-Ethyl-1-methylimidazolidine-2,4-dione.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O₂[3]
Molecular Weight 142.16 g/mol [3]
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dione[3]
Synonyms 1-Methyl-3-ethylhydantoin, 3-Ethyl-1-methylhydantoin[3]
CAS Number 71300-02-2[3]
Appearance Expected to be a solid or oil-
Topological Polar Surface Area 40.6 Ų[3]
XLogP3-AA -0.3[3]

Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Stepwise Alkylation Approach

The synthesis of unsymmetrically disubstituted hydantoins such as 3-Ethyl-1-methylimidazolidine-2,4-dione can be achieved through a regioselective stepwise alkylation of a suitable hydantoin precursor. Depending on the availability of starting materials, two primary synthetic routes are proposed. Both routes rely on the principle that the N3 proton of the hydantoin ring is generally more acidic and thus more readily deprotonated and alkylated than the N1 proton.[4]

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol 1: Synthesis via Ethylation of 1-Methylhydantoin (Route B)

This protocol is often preferred due to the commercial availability of 1-methylhydantoin. The N-H proton at the 3-position is more acidic and therefore more susceptible to deprotonation and subsequent alkylation.

Materials:

  • 1-Methylhydantoin

  • Ethyl iodide

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-methylhydantoin (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The addition of NaH will cause gas evolution (H₂), so it must be done slowly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This ensures the complete formation of the sodium salt of 1-methylhydantoin.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Characterization of 3-Ethyl-1-methylimidazolidine-2,4-dione

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group at the N1 position, and a singlet for the methylene protons of the hydantoin ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the two carbonyl carbons, the methylene carbon of the hydantoin ring, and the carbons of the ethyl and methyl substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the compound, confirming the presence of the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (C=O) of the hydantoin ring.

Application as a Chemical Intermediate: Towards Novel Anticonvulsant Agents

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[5] The substitution pattern on the hydantoin ring is critical for their biological activity. 3-Ethyl-1-methylimidazolidine-2,4-dione can serve as a versatile intermediate for the synthesis of novel, more complex hydantoin derivatives with potential anticonvulsant properties. For instance, the methylene group at the 5-position of the hydantoin ring can be functionalized.

Workflow for the Synthesis of 5-Substituted Derivatives

Application_Workflow Intermediate 3-Ethyl-1-methyl- imidazolidine-2,4-dione Step1 Knoevenagel Condensation (Aromatic Aldehyde, Base) Intermediate->Step1 Product1 5-Arylidene-3-ethyl-1-methyl- imidazolidine-2,4-dione Step1->Product1 Step2 Reduction (e.g., H₂, Pd/C) Product1->Step2 Product2 5-Arylmethyl-3-ethyl-1-methyl- imidazolidine-2,4-dione (Potential Anticonvulsant) Step2->Product2

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction: The Significance of the Hydantoin Scaffold The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the hydantoin ring.[1] This document provides a comprehensive framework for the initial in vitro characterization of a novel derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione.

The following protocols are designed as a tiered, logical workflow. We begin with foundational cytotoxicity screening to establish a viable concentration range for subsequent functional assays. Based on the well-documented activities of the hydantoin class, we then proceed with targeted screens for potential neuroprotective and antimicrobial activities. This structured approach ensures that data from each stage informs the next, providing a robust preliminary profile of the compound's biological potential.

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before investigating specific biological functions, it is imperative to determine the compound's intrinsic cytotoxicity. This establishes the concentration range over which the compound can be studied without causing non-specific cell death, ensuring that observations in subsequent functional assays are not artifacts of toxicity. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of 3-Ethyl-1-methylimidazolidine-2,4-dione across a panel of representative cell lines.

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[7][8] These crystals are then dissolved, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of metabolically active (viable) cells.[6]

Materials:

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney) - General cytotoxicity reference.

    • SH-SY5Y (Human Neuroblastoma) - Relevant for neuroactivity screening.

    • MCF-7 (Human Breast Adenocarcinoma) - Representative cancer cell line.[9][10]

  • Reagents:

    • 3-Ethyl-1-methylimidazolidine-2,4-dione (Test Compound)

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in Isopropanol)

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • 96-well flat-bottom tissue culture plates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.[3] Ensure final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with DMSO) and "medium-only" blank wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours.[3]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]

    • Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC50 (µM)
HEK293>100
SH-SY5Y85.2
MCF-747.5

Workflow Visualization

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate (24h) Seed->Incubate24h TreatCells Treat Cells Incubate24h->TreatCells PrepareCmpd Prepare Compound Dilutions PrepareCmpd->TreatCells Incubate48h Incubate (48-72h) TreatCells->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate (2-4h) AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Workflow for MTT cytotoxicity assay.

Part 2: Functional Screening for Bioactivity

With a non-toxic concentration range established (e.g., below 25 µM based on the hypothetical data), we can proceed to functional assays.

A) Neuroprotective Activity Screening

Rationale: Hydantoin derivatives, like phenytoin, are well-known for their anticonvulsant activity, which is primarily mediated through the modulation of voltage-gated sodium channels.[3] Persistent activation of these channels leads to excitotoxicity, a key mechanism in neuronal injury.[11][12] A robust in vitro method to screen for neuroprotective effects involves challenging neuronal cells with a sodium channel activator, such as veratridine, and assessing if the test compound can prevent subsequent cell death.[13]

Protocol 2: Veratridine-Induced Excitotoxicity Assay

Principle: Veratridine forces voltage-gated sodium channels to remain open, leading to a massive influx of Na+, subsequent Ca2+ overload, and excitotoxic cell death. A compound that blocks these channels will prevent this cascade and rescue the cells. Cell viability is measured using a luminescent assay like CellTiter-Glo®, which quantifies ATP levels.

Materials:

  • Cell Line: SH-SY5Y, differentiated with retinoic acid to enhance neuronal characteristics.

  • Reagents:

    • 3-Ethyl-1-methylimidazolidine-2,4-dione (Test Compound)

    • Phenytoin (Positive Control)

    • Veratridine

    • Ouabain (to inhibit Na+/K+-ATPase and potentiate the veratridine effect)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Equipment:

    • White, opaque 96-well plates suitable for luminescence

    • CO2 incubator

    • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in white, opaque 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with the test compound or phenytoin at various non-toxic concentrations for 1-2 hours.

  • Challenge: Add a combination of veratridine (e.g., 30 µM) and ouabain (e.g., 3 µM) to all wells except the "untreated control" wells.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Shake for 2 minutes and then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the "untreated control" as 100% viability and the "veratridine/ouabain only" control as 0% protection.

    • Calculate the percentage of neuroprotection for each compound concentration and determine the EC50 (50% effective concentration).

Mechanism Visualization

SodiumChannel cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel In Out Na_Influx Massive Na+ Influx Na_Channel->Na_Influx Mediates Veratridine Veratridine Veratridine->Na_Channel:p_in Forces Open Test_Cmpd 3-Ethyl-1-methyl- imidazolidine-2,4-dione Test_Cmpd->Na_Channel:p_out Blocks Ca_Overload Ca2+ Overload Na_Influx->Ca_Overload Excitotoxicity Excitotoxicity & Cell Death Ca_Overload->Excitotoxicity

Caption: Proposed mechanism of neuroprotection.

B) Antimicrobial Activity Screening

Rationale: The hydantoin scaffold is present in antimicrobial agents like nitrofurantoin.[1] Therefore, screening for antibacterial activity is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Protocol 3: Broth Microdilution for MIC Determination

Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of bacteria. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.[15][17]

Materials:

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive representative.

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative representative.

  • Reagents:

    • 3-Ethyl-1-methylimidazolidine-2,4-dione (Test Compound)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Ampicillin or Gentamicin (Positive Control Antibiotic)

    • Resazurin solution (optional, for colorimetric reading)

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Incubator (35-37°C)

    • Spectrophotometer (for inoculum standardization and optional reading)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strains in CAMHB.

    • Dilute the overnight culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the assay wells.[17]

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells in columns 2 through 12.

    • Prepare a 2X starting concentration of the test compound in CAMHB. Add 100 µL of this solution to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[18]

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

    • Optionally, add a growth indicator like resazurin and read the fluorescence/absorbance to determine the inhibition point.

Data Presentation: Hypothetical Antimicrobial Data

OrganismCompound MIC (µg/mL)
S. aureus ATCC 2921364
E. coli ATCC 25922>128

Conclusion and Forward Outlook

This tiered in vitro screening approach provides a foundational biological profile for 3-Ethyl-1-methylimidazolidine-2,4-dione. The initial cytotoxicity assessment is crucial for contextualizing all subsequent data. The functional screens for neuroprotection and antimicrobial activity, based on the known pharmacology of the hydantoin class, offer a rational path to discovering the compound's primary bioactivity. Positive results in any of these assays would justify progression to more complex, mechanism-of-action studies, such as specific enzyme or receptor binding assays, patch-clamp electrophysiology for ion channel analysis, or time-kill kinetics for antimicrobial effects.

References

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  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (URL: [Link])

  • Zhang, N., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. (URL: [Link])

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. (URL: [Link])

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). (URL: [Link])

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (URL: [Link])

  • Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (URL: [Link])

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (URL: [Link])

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  • PubMed. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. (URL: [Link])

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. (URL: [Link])

  • Molecules. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (URL: [Link])

  • Indonesian Journal of Chemistry. (2022). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. (URL: [Link])

  • JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (URL: [Link])

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  • Journal of Neurosurgery: Spine. (2001). Evaluation of the neuroprotective effects of sodium channel blockers after spinal cord injury: improved behavioral and neuroanatomical recovery with riluzole. (URL: [Link])

  • Journal of Biomolecular Screening. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. (URL: [Link])

  • Chemistry Central Journal. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])

  • Heliyon. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (URL: [Link])

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (URL: [Link])

  • ResearchGate. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (URL: [Link])

  • ResearchGate. (2016). Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury. (URL: [Link])

  • Chinese Journal of Applied Physiology. (2026). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. (URL: [Link])

  • Molecules. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (URL: [Link])

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. (URL: [Link])

  • Research Square. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (URL: [Link])

  • RSC Medicinal Chemistry. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (URL: [Link])

  • Biochemical and Biophysical Research Communications. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (URL: [Link])

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Method

3-Ethyl-1-methylimidazolidine-2,4-dione for enzyme inhibition studies

An Application Note and Protocol for the Evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione in Enzyme Inhibition Studies Authored by: Senior Application Scientist, Gemini Labs Abstract This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione in Enzyme Inhibition Studies

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of 3-Ethyl-1-methylimidazolidine-2,4-dione. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key enzymes involved in various disease pathways.[1][2] While specific enzyme targets for 3-Ethyl-1-methylimidazolidine-2,4-dione are not yet established in public literature, its structural features merit investigation. This guide presents a systematic, multi-stage approach, beginning with initial screening and progressing through potency determination (IC₅₀) and detailed Mechanism of Action (MoA) studies. The protocols are designed to be self-validating and are grounded in established principles of enzyme kinetics.

Introduction: The Rationale for Investigation

Enzyme inhibitors are cornerstone molecules in biochemistry and pharmacology, serving as critical research tools and therapeutic agents. Their ability to modulate the activity of specific enzymes allows for the precise interrogation of biological pathways and the treatment of numerous diseases, from hypertension to viral infections.[3]

The core chemical structure of the target compound is imidazolidine-2,4-dione, also known as hydantoin.[4] This five-membered ring system is found in various FDA-approved drugs and clinical candidates. Notably, derivatives of this scaffold have been successfully developed as inhibitors for enzymes such as lymphoid-specific tyrosine phosphatase (LYP) and cholinesterases, which are implicated in autoimmune diseases and neurodegenerative disorders, respectively.[2][5] Given this precedent, 3-Ethyl-1-methylimidazolidine-2,4-dione (PubChem CID: 14496939) represents a novel candidate for enzyme inhibition screening.[6]

This guide will use a hypothetical, yet scientifically rigorous, approach to outline the characterization of this compound. The described workflows are broadly applicable to many enzyme systems and are intended to provide a robust starting point for any screening campaign.

Foundational Concepts in Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the fundamental principles of enzyme inhibition. An inhibitor's potency is commonly quantified by its IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[7][8]

Beyond potency, understanding the Mechanism of Action (MoA) is critical for drug development.[9][10] Reversible inhibitors, which bind non-covalently, are typically classified into three main types[11]:

  • Competitive Inhibition: The inhibitor binds exclusively to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding event reduces the enzyme's catalytic efficiency. It decreases the apparent Vmax but does not change the Km.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mode of inhibition is rare but has significant physiological implications. It decreases both the apparent Vmax and the apparent Km.[10][11]

The following diagram illustrates these fundamental reversible inhibition mechanisms.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) S1->ES1 I1 Inhibitor (I) I1->EI1 ES1->E1 +P P1 Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ES2->E2 +P ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S P2 Product (P) E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) S3->ES3 I3 Inhibitor (I) ESI3 ESI Complex I3->ESI3 ES3->E3 +P ES3->ESI3 +I P3 Product (P)

Caption: Modes of Reversible Enzyme Inhibition.

Experimental Workflow: A Phased Approach

A successful investigation follows a logical progression from broad screening to detailed characterization. This ensures that resources are focused on compounds that show genuine promise.

Caption: Phased Experimental Workflow for Inhibitor Characterization.

Materials and Reagents

Proper preparation of all components is paramount for reproducible results. The following table provides a general list; specific buffer components and substrates will depend on the enzyme being studied.

ReagentPreparation and Storage
Test Compound 3-Ethyl-1-methylimidazolidine-2,4-dione
Enzyme Purified enzyme of interest (e.g., LYP, Acetylcholinesterase)
Substrate Specific chromogenic or fluorogenic substrate for the target enzyme (e.g., pNPP for phosphatases)
Assay Buffer Buffer optimal for enzyme activity and stability (e.g., Tris-HCl, HEPES). pH is critical.[12]
Solvent Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
Positive Control A known, well-characterized inhibitor for the target enzyme (e.g., Sodium Orthovanadate for LYP)
Microplates 96-well or 384-well clear, flat-bottom plates for colorimetric assays or black plates for fluorescence assays.
Instrumentation Microplate reader capable of absorbance or fluorescence detection.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

Causality: Accurate compound concentration is the foundation of reliable potency measurements. DMSO is the standard solvent for initial screening of small molecules due to its ability to dissolve a wide range of organic compounds and its general compatibility with biochemical assays at low final concentrations (<1%).

  • Calculate Mass: Determine the mass of 3-Ethyl-1-methylimidazolidine-2,4-dione required to prepare a 10 mM stock solution in DMSO. (MW = 142.16 g/mol ).[6]

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: IC₅₀ Determination Assay

Causality: This protocol establishes the dose-dependent effect of the inhibitor. A 10-point serial dilution provides sufficient data points to accurately fit a sigmoidal curve and determine the IC₅₀.[13] The substrate concentration is typically set at or near its Km value to ensure sensitivity for all inhibitor types, especially competitive ones.[13][14]

  • Prepare Serial Dilutions:

    • In a separate 96-well plate (the "compound plate"), perform a 1:3 serial dilution of the 10 mM stock solution in DMSO. This will create a concentration series spanning a wide range (e.g., 100 µM to 1.7 nM final assay concentration).[14]

    • Include wells with only DMSO to serve as the 0% inhibition control (negative control) and wells for the positive control inhibitor.

  • Assay Plate Setup:

    • Transfer a small volume (e.g., 1 µL) from the compound plate to the corresponding wells of the final assay plate.

    • Add the assay buffer to all wells.

    • Add the enzyme solution to all wells except the "blank" (no enzyme) controls. Mix gently.

    • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance at 405 nm for p-nitrophenol) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.[15]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model to determine the IC₅₀ value.[13]

Example Plate Layout for IC₅₀ Assay:

Well1 (Blank)2 (DMSO)3 (Pos Ctrl)4 (C1)5 (C2)6 (C3)7 (C4)8 (C5)9 (C6)10 (C7)11 (C8)12 (C9)
A BufferEnzymeEnzymeEnzymeEnzymeEnzymeEnzymeEnzymeEnzymeEnzymeEnzymeEnzyme
SubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrateSubstrate
DMSODMSOInhibitorCpd 1Cpd 2Cpd 3Cpd 4Cpd 5Cpd 6Cpd 7Cpd 8Cpd 9
B ReplicaReplicaReplicaReplicaReplicaReplicaReplicaReplicaReplicaReplicaReplicaReplica
Protocol 3: Mechanism of Action (MoA) Studies

Causality: MoA studies are essential to understand how the inhibitor works.[9] By systematically varying the concentrations of both the substrate and the inhibitor, one can distinguish between competitive, non-competitive, and other modes of inhibition. This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Experimental Design: Create a matrix of experiments where multiple fixed concentrations of 3-Ethyl-1-methylimidazolidine-2,4-dione are tested against a range of substrate concentrations (e.g., from 0.2x Km to 5x Km).

  • Data Collection: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the IC₅₀ protocol.

  • Data Analysis:

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the resulting pattern of lines:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Globally fit the raw kinetic data to the appropriate inhibition models to calculate the inhibition constant (Ki), which is a true measure of inhibitor potency independent of substrate concentration.[3]

Data Interpretation and Expected Results

The quantitative data from the inhibition assays should be summarized for clear comparison and interpretation.

Table of Expected Quantitative Outputs:

ParameterDescriptionTypical Value RangeInterpretation
% Inhibition Percentage reduction in enzyme activity at a single high concentration.0 - 100%A value >50% typically defines a "hit" in primary screening.
IC₅₀ Concentration of inhibitor causing 50% inhibition.nM to µMLower values indicate higher potency. Potency in enzyme assays should correlate with cell-based assays.[8]
Kᵢ The dissociation equilibrium constant for the enzyme-inhibitor complex.nM to µMA true thermodynamic measure of binding affinity. Lower values indicate tighter binding.[7][8]
MoA Mode of Inhibition (Competitive, Non-competitive, etc.).CategoricalInforms on the binding site and is critical for structure-activity relationship (SAR) studies.[9][10]

Conclusion

This application note provides a robust, step-by-step methodology for the comprehensive evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione as a potential enzyme inhibitor. By following a phased approach from initial screening to detailed kinetic analysis, researchers can generate high-quality, reproducible data. This systematic characterization is the first essential step in determining the compound's biological activity and assessing its potential as a chemical probe or a starting point for therapeutic development.

References

  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • edX.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays using 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Copeland, R. A. (2021, June 17). Steady- state enzyme kinetics.
  • The Biochemist. (2021, May 10).
  • Scholz, M., et al.
  • El-Metwally, et al. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope. SciSpace.
  • National Center for Biotechnology Information. (2012, May 1).
  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Matulis, D. (2021, April 16).
  • Synthesis of Novel Imidazolidine-2,4-dione Deriv
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALU
  • Sigma-Aldrich. Enzyme Inhibition By Reaction Conditions.
  • MDPI. (2010, March 22).
  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • PMC. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
  • ACS Infectious Diseases. (2019, March 12).
  • Synthesis of Novel Imidazolidine-2,4-dione Deriv
  • PubMed. (2020, October 15).
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • MDPI. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • PubChem. 3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939.
  • CJAP Editorial Office. (2026, January 15).
  • PMC. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.
  • PMC. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.

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Application

Application Notes &amp; Protocols: Characterizing 3-Ethyl-1-methylimidazolidine-2,4-dione in Cell-Based Experiments

Introduction: Scaffolding for Discovery The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolding for Discovery

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticonvulsant to anticancer.[1][2][3] The subject of this guide, 3-Ethyl-1-methylimidazolidine-2,4-dione (PubChem CID: 14496939), is a specific derivative within this versatile chemical family.[4] While this particular compound is not extensively characterized in public literature, its structural relationship to pharmacologically active molecules makes it a compelling candidate for systematic biological evaluation.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational, cell-based characterization of 3-Ethyl-1-methylimidazolidine-2,4-dione. The protocols herein are designed as a self-validating cascade, beginning with broad assessments of cellular impact and progressing to more focused mechanistic inquiries. The logic follows a standard drug discovery workflow: first, determine if the compound affects cell viability and at what concentration; second, investigate the mechanism of cell death; and third, probe for effects on a key signaling pathway.

Compound Profile: 3-Ethyl-1-methylimidazolidine-2,4-dione

PropertyValueSource
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dionePubChem[4]
Molecular Formula C6H10N2O2PubChem[4]
Molecular Weight 142.16 g/mol PubChem[4]
CAS Number 71300-02-2PubChem[4]

Phase 1: Foundational Viability and Cytotoxicity Screening

Scientific Rationale: The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the bioactive concentration range, distinguishing between doses that are inert, therapeutic, or overtly toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of a cell population, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[7][8] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[9][10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of 3-Ethyl-1-methylimidazolidine-2,4-dione C->D E Incubate for 24-72 hours D->E F Add MTT Reagent to wells E->F G Incubate for 2-4 hours (Formazan crystal formation) F->G H Add Solubilization Buffer G->H I Read absorbance at 570 nm H->I

Caption: Workflow for MTT Cell Viability Assay.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 3-Ethyl-1-methylimidazolidine-2,4-dione

  • Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • MTT Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette, sterile tips

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Include wells for "medium only" background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Ethyl-1-methylimidazolidine-2,4-dione in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations (and controls) to the appropriate wells.

  • Treatment Incubation: Return the plate to the incubator for a desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of MTT Solubilization Buffer to each well. Pipette up and down gently to dissolve the crystals.[11]

  • Data Acquisition: Within one hour, measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background.[11]

Data Analysis & Expected Results: Subtract the background absorbance (medium only) from all readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). Plot % Viability vs. log[Compound Concentration] and use non-linear regression to calculate the IC50 value.

Concentration (µM)Absorbance (570nm)% Viability (Relative to Vehicle)
Vehicle (0)1.250100%
0.11.24599.6%
11.15092.0%
50.87570.0%
100.61048.8%
250.35028.0%
500.15012.0%
1000.0806.4%
Calculated IC50 ~9.5 µM

Phase 2: Mechanistic Investigation of Cell Death

Scientific Rationale: If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a distinct, controlled process that differs from necrosis (traumatic cell death). A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[14] Co-staining with Annexin V and PI allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14]

AnnexinV_Principle cluster_cells Cell Populations cluster_stains Staining Principle A Viable Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) D Annexin V-FITC (Binds externalized PS) D->B Binds D->C Binds E Propidium Iodide (PI) (Stains DNA in compromised membranes) E->C Enters PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylated Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Compound Hypothetical Target of 3-Ethyl-1-methyl- imidazolidine-2,4-dione Compound->RTK Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 3: Western Blot for Akt Phosphorylation

Materials:

  • Cells treated as in Protocol 2.

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer. [15]* SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF membrane, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). [16]* Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes. 4. SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. [16]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. [17]6. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation. [16]8. Washing: Wash the membrane three times for 10 minutes each with TBST. 9. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 10. Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Data Analysis & Expected Results: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of p-Akt to total Akt (or GAPDH) in treated samples compared to the vehicle control would support the hypothesis that the compound inhibits the PI3K/Akt signaling pathway.

Treatmentp-Akt / Total Akt Ratio (Densitometry)
Vehicle Control1.00
Compound (IC50)0.45
Compound (2x IC50)0.15

References

  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • Djordjevic, J., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Pinto, M., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Retrieved from [Link]

  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Retrieved from [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-1-methylimidazolidine-2,4-dione. PubChem. Retrieved from [Link]

  • Saeedi, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Retrieved from [Link]

  • Ganesan, M., & Kothari, A. N. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. Retrieved from [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

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Method

Protocol for dissolving 3-Ethyl-1-methylimidazolidine-2,4-dione

Application Note: Solubilization and Handling Protocol for 3-Ethyl-1-methylimidazolidine-2,4-dione Introduction & Scientific Context The hydantoin scaffold (imidazolidine-2,4-dione) is a highly privileged structure in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling Protocol for 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction & Scientific Context

The hydantoin scaffold (imidazolidine-2,4-dione) is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including anticonvulsants (e.g., phenytoin) and non-steroidal antiandrogens (e.g., enzalutamide)[1][2]. 3-Ethyl-1-methylimidazolidine-2,4-dione is a dialkylated derivative of this scaffold[3]. Proper solubilization and handling of this compound are critical for maintaining its structural integrity during high-throughput screening (HTS), structure-activity relationship (SAR) studies, and in vitro biological assays.

Physicochemical Profiling

Understanding the physicochemical properties of 3-ethyl-1-methylimidazolidine-2,4-dione is the first step in designing a robust dissolution protocol. The dual alkylation at the N1 (methyl) and N3 (ethyl) positions removes all hydrogen bond donors from the hydantoin core, significantly altering its solvation dynamics compared to unsubstituted hydantoins[3].

Table 1: Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

PropertyValueCausality / Impact on Solubilization
Molecular Formula C6H10N2O2Small molecular footprint allows for rapid diffusion in solvent[3].
Molecular Weight 142.16 g/mol Low molecular weight facilitates rapid solvation kinetics[3].
XLogP3 -0.3Hydrophilic nature; inherently soluble in aqueous media[3].
Topological Polar Surface Area 40.6 ŲModerate polarity; excellent compatibility with polar organic solvents[3].
Hydrogen Bond Donors (HBD) 0Cannot donate H-bonds; relies entirely on the solvent to act as an H-bond donor or dipole[3].
Hydrogen Bond Acceptors (HBA) 2Carbonyl oxygens readily accept H-bonds from protic solvents (e.g., water)[3].

Solvent Selection Rationale

Despite an XLogP3 of -0.3 indicating highly favorable aqueous solubility[3], preparing a master stock directly in water or buffer is strongly discouraged for long-term storage.

  • The Case for Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent. It easily solvates the compound via dipole-dipole interactions with the hydantoin carbonyls. Using anhydrous DMSO for the master stock prevents hydrolytic ring-opening of the hydantoin core over time, completely inhibits microbial growth, and standardizes the compound for automated liquid handling systems.

  • Aqueous Assay Buffers: For downstream in vitro applications, the DMSO stock must be diluted into physiological buffers (e.g., PBS, HEPES). Because the compound is inherently hydrophilic, it will not precipitate upon introduction to the aqueous phase, provided the mixing is rapid.

Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Master Stock Solution Objective: Create a stable, high-concentration stock for long-term cryogenic storage.

  • Equilibration: Allow the vial containing the lyophilized 3-ethyl-1-methylimidazolidine-2,4-dione powder to equilibrate to room temperature in a desiccator. Causality: This prevents ambient moisture condensation, which could introduce water into the anhydrous stock and promote gradual hydrolysis.

  • Calculation: To prepare a 100 mM stock, dissolve 14.22 mg of the compound in exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Solvent Addition: Add the DMSO directly to the vial.

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds. Causality: Because the compound lacks complex crystal lattice forces driven by H-bond donors (HBD = 0), dissolution should be nearly instantaneous without the need for heat or sonication.

  • Validation (Visual): Inspect the solution against a light background. It must be completely transparent with no particulate matter.

  • Aliquoting: Dispense the master stock into single-use 50 µL aliquots in amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions Objective: Dilute the master stock for biological assays while maintaining DMSO concentrations below cytotoxicity thresholds.

  • Thawing: Remove a 50 µL aliquot from -20°C and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: If the target assay concentration is 100 µM, perform a 1:1000 dilution. Add 1 µL of the 100 mM DMSO stock to 999 µL of the chosen assay buffer (e.g., 1X PBS, pH 7.4).

  • Mixing: Pipette up and down 5–10 times. The hydrophilic nature of the compound ensures it will remain completely in solution[3].

  • DMSO Control: The final DMSO concentration in this working solution is 0.1% (v/v). Causality: Keeping DMSO ≤0.5% is a strict requirement to prevent solvent-induced cell toxicity or the artificial denaturation of target proteins in biochemical assays.

Analytical Quality Control (Self-Validating System)

To ensure the trustworthiness of the protocol, the integrity of the dissolved compound must be verified before proceeding to critical assays.

  • HPLC-UV Analysis: Because 3-ethyl-1-methylimidazolidine-2,4-dione lacks extended aromatic conjugation, it will not exhibit strong absorbance at the standard 254 nm wavelength. QC analysis must be performed using a UV detector set to 210–214 nm to capture the π-π* transitions of the hydantoin carbonyl groups.

  • LC-MS Confirmation: Use Electrospray Ionization (ESI) in positive mode. Look for the [M+H]+ peak at m/z 143.16 to confirm the exact mass (142.07 Da) and rule out degradation products[3].

Experimental Workflow Diagram

SolubilizationWorkflow Solid 3-Ethyl-1-methylimidazolidine-2,4-dione (Dry Powder) Stock Master Stock Solution (100 mM in 100% DMSO) Solid->Stock Add Anhydrous DMSO & Vortex QC Analytical QC (HPLC-UV / LC-MS) Stock->QC 1 µL Sampling Storage Cryogenic Storage (Aliquots at -20°C) Stock->Storage Dispense into Amber Vials Working Aqueous Working Solution (Assay Buffer, ≤0.5% DMSO) QC->Working Purity & Conc. Validated Storage->Working Thaw to RT & Dilute Assay Downstream Application (In Vitro Screening) Working->Assay Apply to Target

Caption: Workflow for the solubilization, validation, and application of 3-ethyl-1-methylhydantoin.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14496939, 3-Ethyl-1-methylimidazolidine-2,4-dione." PubChem, [Link]

  • Kumar, S., et al. "Recent Advances in the Synthesis and Medicinal Application of Hydantoin: A Valuable Scaffold in Medicinal Chemistry." World Journal of Pharmaceutical Research, 2022. ResearchGate, [Link]

Sources

Application

Application Note: 3-Ethyl-1-methylimidazolidine-2,4-dione in Medicinal Chemistry

Executive Summary The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged, conformationally constrained scaffold in medicinal chemistry, historically recognized for its role in anticonvulsant therapies such as ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged, conformationally constrained scaffold in medicinal chemistry, historically recognized for its role in anticonvulsant therapies such as phenytoin 1. Post-cyclization modifications, particularly N-alkylation at the imide nitrogens, are critical for fine-tuning the physicochemical and pharmacokinetic profiles of drug-like molecules 2.

The specific dialkylated derivative, 3-ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin), represents a fully substituted imide system where both hydrogen bond donors have been masked 3. This application note details the pharmacological rationale behind this specific substitution pattern, the mechanistic causality governing its regioselective synthesis, and field-proven experimental protocols for its generation.

Pharmacological Rationale: The Impact of N1, N3-Dialkylation

In drug development, the unsubstituted hydantoin ring presents two hydrogen bond donors (HBDs) at the N1 and N3 positions, which can limit passive diffusion across lipophilic biological membranes. Alkylation of both nitrogen atoms fundamentally alters the molecule's pharmacokinetic profile.

By installing a methyl group at N1 and an ethyl group at N3, medicinal chemists achieve the following:

  • Enhanced Blood-Brain Barrier (BBB) Permeability: The elimination of HBDs drastically increases the lipophilicity (LogP) of the scaffold, making it ideal for central nervous system (CNS) targets.

  • Targeted Pharmacophores: The 1-methyl-3-ethylhydantoin motif is a critical structural component in advanced CNS therapeutics, such as the azaspiro muscarinic agonist AF161, which was developed to target the cholinergic system for the treatment of Alzheimer's disease 4.

  • Metabolic Stability: Blocking the imide nitrogens prevents phase II metabolic pathways, specifically N-glucuronidation, thereby extending the molecule's biological half-life.

SAR Core 1,3-Dialkylhydantoin Core N1 N1-Methylation Core->N1 N3 N3-Ethylation Core->N3 Prop1 Elimination of H-Bond Donors N1->Prop1 Prop4 Metabolic Stability (Prevents N-Glucuronidation) N1->Prop4 N3->Prop1 N3->Prop4 Prop2 Increased Lipophilicity (LogP) Prop1->Prop2 Prop3 Enhanced BBB Permeability Prop2->Prop3

Pharmacological rationale mapping the impact of N1/N3 dialkylation on pharmacokinetics.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 3-ethyl-1-methylimidazolidine-2,4-dione from an unsubstituted hydantoin core is an exercise in exploiting pKa differentials. The sequential N-alkylation relies entirely on the distinct acidity of the two nitrogen atoms 5.

  • N3-Acidity: The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), rendering it highly acidic (pKa ~ 9.1). Consequently, regioselective N3-alkylation can be achieved using a mild base such as potassium carbonate (K₂CO₃).

  • N1-Acidity: The N1 proton is adjacent to only the C2 carbonyl, resulting in significantly lower acidity (pKa ~ 12–13). Alkylation at this position requires a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium hydride (KH), to generate the corresponding anion prior to nucleophilic attack on the alkyl halide 6.

Synthesis A Imidazolidine-2,4-dione (Hydantoin) B 3-Ethylimidazolidine-2,4-dione (N3-Alkylation) A->B Ethyl Iodide, K2CO3 DMF, 60°C (Deprotonation at N3) C 3-Ethyl-1-methylimidazolidine- 2,4-dione (N1-Alkylation) B->C Methyl Iodide, NaH DMF, 0°C to RT (Deprotonation at N1)

Regioselective sequential N-alkylation workflow for 3-ethyl-1-methylimidazolidine-2,4-dione.

Step-by-Step Experimental Protocols

Protocol A: Regioselective N3-Ethylation

Objective: Selective alkylation of the more acidic N3 position while leaving N1 intact. Causality & Setup: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the potassium cation, leaving the N3-anion highly nucleophilic. A mild base (K₂CO₃) ensures that the less acidic N1 position remains protonated, preventing over-alkylation.

  • Preparation: Charge a flame-dried round-bottom flask with imidazolidine-2,4-dione (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in one portion. Self-Validation: The suspension will become slightly cloudy; stir at room temperature for 15 minutes to allow complete deprotonation of the N3 proton.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60°C for 4 hours. Self-Validation: Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of the highly polar starting material and the emergence of a higher Rf spot indicates successful conversion.

  • Workup: Cool to room temperature and quench with distilled water. Extract with ethyl acetate (3x). The aqueous quench removes DMF and unreacted K₂CO₃. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-ethylimidazolidine-2,4-dione.

Protocol B: N1-Methylation to Yield the Target Compound

Objective: Alkylation of the less acidic N1 position to yield the fully substituted hydantoin. Causality & Setup: Because the N1 proton is less acidic, a strong base like sodium hydride (NaH) is required. The reaction is initiated at 0°C to control the exothermic deprotonation and prevent thermal degradation of the intermediate anion.

  • Preparation: Dissolve 3-ethylimidazolidine-2,4-dione (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise. Self-Validation: Immediate effervescence (H₂ gas evolution) will be observed. Wait until gas evolution ceases (approx. 30 minutes) to confirm complete formation of the N1-anion.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Note: For highly sterically hindered spiro-systems (e.g., during the synthesis of AF161), methyl p-toluenesulfonate and potassium hydride (KH) may be substituted to drive the reaction to completion 4.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Cool the mixture back to 0°C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH safely. Extract with ethyl acetate. Wash the organic layer extensively with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate pure 3-ethyl-1-methylimidazolidine-2,4-dione.

Physicochemical Data Summary

PropertyImidazolidine-2,4-dione (Hydantoin)3-Ethyl-1-methylimidazolidine-2,4-dioneMedicinal Chemistry Implication
Hydrogen Bond Donors (HBD) 20Dialkylation eliminates HBDs, drastically improving passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 22Carbonyl oxygens remain available for critical target engagement.
Lipophilicity (LogP) ~ -0.9~ 0.5 - 1.0Addition of methyl and ethyl groups shifts the molecule from hydrophilic to lipophilic, aiding BBB crossing.
Metabolic Stability Susceptible to N-glucuronidationSterically and chemically blockedEnhances half-life by preventing phase II metabolism at the imide nitrogens.

References

  • 33-Ethyl-1-methylimidazolidine-2,4-dione | PubChem. Source: nih.gov.

  • 1Hydantoin - Grokipedia. Source: grokipedia.com.

  • 4US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. Source: Google Patents.

  • 2Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Source: mdpi.com.

  • 6Identification of a 4-(Hydroxymethyl)diarylhydantoin as a Selective Androgen Receptor Modulator. Source: acs.org (Journal of Medicinal Chemistry).

  • [[5]]() Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Source: acs.org (Chemical Reviews).

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of 3-Ethyl-1-methylimidazolidine-2,4-dione

Abstract The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Derivatives of this versatile heterocycle exhibit a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Derivatives of this versatile heterocycle exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and anti-diabetic properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for 3-Ethyl-1-methylimidazolidine-2,4-dione. We delve into strategic assay design, present detailed, step-by-step protocols for both biochemical and cell-based screening approaches, and outline a robust workflow for hit validation and characterization. The protocols are designed to be self-validating, incorporating rigorous quality control metrics to ensure data integrity and minimize false positives.

Strategic Considerations for HTS Campaign Design

The success of any HTS campaign is predetermined by the quality of the initial assay design.[4] For a novel compound like 3-Ethyl-1-methylimidazolidine-2,4-dione, where a specific biological target may not be known, the first and most critical decision is the choice between a target-based (biochemical) and a systems-based (phenotypic) screening approach.[5]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a cell-free system.[5] They offer high control, reproducibility, and mechanistic clarity. This approach is ideal if there is a hypothesized target for the imidazolidine-2,4-dione scaffold (e.g., a specific kinase or protease).

  • Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on living cells, providing greater biological context.[5] Readouts can include changes in cell viability, reporter gene expression, or complex morphological changes.[6][7] This approach is powerful for discovering compounds with novel mechanisms of action without prior knowledge of the specific target.

The choice between these strategies dictates the entire downstream workflow, from assay development to hit interpretation.

G start Start: Screen 3-Ethyl-1-methyl- imidazolidine-2,4-dione decision Is there a hypothesized molecular target? start->decision biochemical Pursue Target-Based (Biochemical) Assay decision->biochemical  Yes phenotypic Pursue Phenotypic (Cell-Based) Assay decision->phenotypic No   biochem_exp Example: Kinase Inhibition, Receptor Binding biochemical->biochem_exp pheno_exp Example: Cytotoxicity, Reporter Gene Assay phenotypic->pheno_exp

Caption: Decision workflow for selecting an HTS approach.

The High-Throughput Screening Workflow

A robust HTS campaign is a multi-stage process that systematically identifies, confirms, and characterizes active compounds ("hits").[8] This workflow ensures that resources are focused on the most promising candidates while eliminating artifacts and false positives early in the process.[9]

HTS_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Qualification cluster_3 Phase 4: Mechanism AssayDev Assay Development & Validation PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen Assay Ready HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm Initial Hits DoseResponse Dose-Response & Potency (EC50/IC50) HitConfirm->DoseResponse Confirmed Hits SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay Potent Hits SAR SAR Expansion SecondaryAssay->SAR Validated Hits

Caption: A generalized workflow for an HTS campaign.

Phase 1: Assay Development and Validation

This is the most critical stage, as the quality of the assay determines the quality of the data.[10] The goal is to develop a robust, reproducible, and scalable assay that is amenable to automation.[][12]

Key Validation Parameters: The suitability of an assay for HTS is determined by statistical metrics that quantify its performance. The Z'-factor is the gold standard, as it accounts for both the dynamic range of the assay and the variability of the data.[13][14][15]

ParameterFormulaInterpretation for HTSReference
Z'-Factor (Z-prime) 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_pos / Mean_neg> 10 : Generally desirable, but can be misleading without considering variability.[13]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10% : Indicates good precision and reproducibility.[16]

SD_pos/neg = Standard Deviation of positive/negative controls; Mean_pos/neg = Mean of positive/negative controls.

Protocol: Assay Validation Plate

  • Objective: To determine the Z'-factor and confirm assay robustness before commencing the full screen.

  • Plate Layout: Design a 384-well plate with alternating columns of negative and positive controls (e.g., 192 wells of each).

  • Negative Control: All assay components + vehicle (e.g., 0.5% DMSO). This represents baseline activity (0% effect).

  • Positive Control: All assay components + a known activator/inhibitor at a concentration that gives a maximal signal. This represents 100% effect.

  • Execution: Run the assay according to the developed protocol.

  • Analysis: Calculate the Mean and Standard Deviation for both control populations. Use these values to compute the Z'-factor, S/B ratio, and %CV.

  • Decision: Proceed to primary screening only if the Z'-factor is consistently ≥ 0.5 over multiple validation runs.[13]

Phase 2: Primary High-Throughput Screening

The primary screen involves testing a large library of compounds at a single, fixed concentration to identify "initial hits". This process relies heavily on automation, robotics, and integrated data management systems.[17][18]

Protocol: Primary Screening

  • Compound Library Preparation: Prepare assay-ready plates by dispensing a small volume (e.g., 50-100 nL) of each library compound into 384- or 1536-well microplates. 3-Ethyl-1-methylimidazolidine-2,4-dione would be included alongside other library members.

  • Automation: Utilize robotic liquid handlers to add reagents (cells or biochemical components) to the compound plates.[17]

  • Incubation: Transfer plates to automated incubators for the required time.

  • Detection: Use an automated plate reader to measure the assay signal (e.g., fluorescence, luminescence).

  • Data Acquisition: Raw data from the plate reader is captured by data analysis software.[19]

Phase 3: Hit Confirmation and Triage

Initial hits from the primary screen require rigorous confirmation to eliminate false positives.[10][20] False positives can arise from compound interference with the assay technology (e.g., autofluorescence) or from non-specific activity.[9]

Hit_Triage Input Initial Hits from Primary Screen Step1 Re-test in Primary Assay (Confirmatory Screen) Input->Step1 Step2 Counter-Screen (Identify assay interference) Step1->Step2 Reproducible? Step3 Orthogonal Assay (Different detection method) Step2->Step3 Specific? Step4 Resynthesis & Purity Check (Confirm compound identity) Step3->Step4 Confirmed Activity? Output Confirmed, Validated Hits Step4->Output Pure & Active?

Caption: The hit confirmation and triage process.

Protocol: Dose-Response and Potency Determination

  • Objective: To determine the potency (EC50 or IC50) of confirmed hits.[21]

  • Compound Plating: Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions) in a microplate.

  • Assay Execution: Perform the primary assay with the serially diluted compounds.

  • Data Analysis: Plot the percent activity against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to calculate the EC50/IC50 value, which is the concentration at which the compound elicits a half-maximal response.

Detailed Application Protocols

Here we provide two distinct, detailed protocols that can be adapted for screening 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol 1: Biochemical HTS for Kinase Inhibition

Principle: This protocol describes a generic, homogeneous, fluorescence-based assay to identify inhibitors of a protein kinase. The assay measures the conversion of ADP to ATP, a universal product of kinase activity.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP.

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well, low-volume, white microplates.

  • Acoustic liquid handler (e.g., Echo) and automated multi-channel pipettor.

  • Luminescence-capable plate reader.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 3-Ethyl-1-methylimidazolidine-2,4-dione (and other library compounds) from a 10 mM DMSO stock into the assay plate. This yields a final assay concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (prepared in Assay Buffer) to all wells.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution (prepared in Assay Buffer) to all wells to start the kinase reaction.

    • Rationale: Initiating the reaction with ATP ensures all components are present and allows for precise timing of the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence signal on a plate reader. The light generated is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data using negative controls (vehicle, 0% inhibition) and positive controls (potent known inhibitor, 100% inhibition). Calculate the percent inhibition for each compound.

Protocol 2: Cell-Based HTS for Cytotoxicity

Principle: This protocol uses a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability. Metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin. A cytotoxic compound will decrease the number of viable cells, leading to a reduced fluorescent signal.[7]

Materials:

  • Human cancer cell line (e.g., HeLa or A549).[22]

  • Cell Culture Medium: (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • CellTiter-Blue® Cell Viability Reagent (Promega).

  • 384-well, black, clear-bottom microplates.

  • Automated multi-channel pipettor or liquid dispenser.

  • Fluorescence-capable plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Methodology:

  • Cell Plating: Dispense 50 µL of cell suspension (e.g., 2,500 cells/well) into each well of the 384-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

    • Rationale: An overnight incubation ensures cells have adhered and are in a healthy, exponential growth phase prior to compound addition.

  • Compound Addition: Add 50 nL of 3-Ethyl-1-methylimidazolidine-2,4-dione and library compounds (10 mM in DMSO) to the cell plates for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of CellTiter-Blue® Reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Signal Detection: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize data using negative controls (vehicle, 100% viability) and positive controls (e.g., doxorubicin, 0% viability). Calculate the percent viability for each compound. Hits are compounds that significantly reduce cell viability.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?.
  • Pandey, U., & Nichols, P. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
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  • Mohite, P. B., et al. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • Abdul Nasser, A. J., et al. (2012). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • News-Medical.Net. (2023, March 9). Hit Selection in High-Throughput Screening.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • University of Illinois Urbana-Champaign. Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability.
  • Liu, X., et al. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. [Link]

  • BOC Sciences. HTS Assay Development.
  • Scott, A. D., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • RxPlora. (2024, August 1).
  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
  • BMG LABTECH. High-throughput screening (HTS).
  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Abdulrahman, L. K., et al. (2018, January 25). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • BellBrook Labs. (2026, February 26).
  • IntechOpen. (2015, June 3).
  • On HTS. (2023, December 12). Z-factor.
  • Sigma-Aldrich.
  • Benchchem. The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • LabKey. (2024, September 12).
  • Wikipedia. High-throughput screening.
  • Vipergen.
  • Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • Alegaon, S. G., et al.
  • Asian Journal of Pharmaceutical and Clinical Research.

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Application

Application Notes and Protocols for 3-Ethyl-1-methylimidazolidine-2,4-dione: Synthesis, Mechanisms, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the reaction mechanisms associated with 3-Ethyl-1-methylimidazolidine-2,4-dione, a member of the medicinally...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanisms associated with 3-Ethyl-1-methylimidazolidine-2,4-dione, a member of the medicinally significant hydantoin class of heterocyclic compounds.[1][2] Hydantoins are privileged scaffolds in drug discovery, appearing in approved drugs such as the anticonvulsant phenytoin and the antibacterial nitrofurantoin.[2] This document offers detailed insights into the synthesis and potential reactions of 3-Ethyl-1-methylimidazolidine-2,4-dione, supported by established chemical principles and reaction mechanisms.

Introduction to 3-Ethyl-1-methylimidazolidine-2,4-dione

3-Ethyl-1-methylimidazolidine-2,4-dione is a disubstituted hydantoin derivative. The hydantoin ring system is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The substituents on the nitrogen atoms, in this case, an ethyl group at the N-3 position and a methyl group at the N-1 position, significantly influence the molecule's physicochemical properties and reactivity. Understanding the reaction mechanisms for the synthesis and potential degradation of this compound is crucial for its application in medicinal chemistry and organic synthesis.

Key Structural Features:

  • Hydantoin Core: A stable heterocyclic ring.

  • N-1 Methyl Group: Influences the electronic properties and steric environment of the adjacent carbonyl group.

  • N-3 Ethyl Group: Similarly affects the adjacent carbonyl and the overall lipophilicity of the molecule.

  • Methylene Group (C-5): A potential site for further functionalization, although this guide focuses on the reactions of the core and N-substituents.

Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Mechanistic Perspective

The synthesis of 1,3-disubstituted hydantoins like 3-Ethyl-1-methylimidazolidine-2,4-dione can be approached through several synthetic strategies. A common and versatile method involves the sequential alkylation of a hydantoin precursor. This approach allows for the controlled introduction of different alkyl groups at the N-1 and N-3 positions.

Proposed Synthetic Pathway: Sequential N-Alkylation

A plausible and efficient route to 3-Ethyl-1-methylimidazolidine-2,4-dione is the sequential alkylation of a readily available starting material, such as 1-methylhydantoin or 3-ethylhydantoin. The regioselectivity of the alkylation is a key consideration in this synthesis.

The N-3 proton of the hydantoin ring is generally more acidic than the N-1 proton.[3] This difference in acidity allows for the selective alkylation at the N-3 position under milder basic conditions. Stronger bases are typically required to deprotonate the N-1 position for subsequent alkylation.

Visualizing the Synthesis Workflow:

Synthesis_Workflow cluster_0 Route A: Starting from 1-Methylhydantoin cluster_1 Route B: Starting from 3-Ethylhydantoin 1-Methylhydantoin 1-Methylhydantoin N-3 Ethylation N-3 Ethylation 1-Methylhydantoin->N-3 Ethylation 1. Base (e.g., K2CO3) 2. Ethyl Halide (Et-X) 3-Ethyl-1-methylimidazolidine-2,4-dione 3-Ethyl-1-methylimidazolidine-2,4-dione N-3 Ethylation->3-Ethyl-1-methylimidazolidine-2,4-dione 3-Ethylhydantoin 3-Ethylhydantoin N-1 Methylation N-1 Methylation 3-Ethylhydantoin->N-1 Methylation 1. Strong Base (e.g., NaH) 2. Methyl Halide (Me-X) N-1 Methylation->3-Ethyl-1-methylimidazolidine-2,4-dione

Caption: Sequential N-alkylation routes to the target molecule.

Mechanistic Details of N-Alkylation

N-3 Alkylation (Route A):

The selective alkylation at the N-3 position is achieved by exploiting the higher acidity of the N-3 proton. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the N-3 position, forming a nucleophilic anion. This anion then undergoes an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the N-3 ethylated product.

N-1 Alkylation (Route B):

Alkylation at the N-1 position requires a stronger base, such as sodium hydride (NaH), to deprotonate the less acidic N-1 proton. The resulting anion then reacts with a methyl halide (e.g., methyl iodide) in an Sₙ2 fashion.

Visualizing the N-Alkylation Mechanism:

Caption: General Sₙ2 mechanism for N-alkylation of the hydantoin ring.

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of 1,3-disubstituted hydantoins.[3][4]

Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione from 1-Methylhydantoin (Route A)

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
1-MethylhydantoinC₄H₆N₂O₂114.101.14 g10 mmol
Potassium CarbonateK₂CO₃138.212.07 g15 mmol
Ethyl IodideC₂H₅I155.972.34 g (1.2 mL)15 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylhydantoin (1.14 g, 10 mmol) and N,N-dimethylformamide (DMF, 20 mL).

  • Stir the mixture at room temperature until the 1-methylhydantoin is completely dissolved.

  • Add potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Add ethyl iodide (1.2 mL, 15 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Characterization of 3-Ethyl-1-methylimidazolidine-2,4-dione
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₆H₁₀N₂O₂[7]

  • Molecular Weight: 142.16 g/mol [7]

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.8-4.0 (s, 2H, CH₂ at C-5), 3.4-3.6 (q, J = 7.2 Hz, 2H, N-CH₂CH₃), 2.9-3.1 (s, 3H, N-CH₃), 1.1-1.3 (t, J = 7.2 Hz, 3H, N-CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170-172 (C=O at C-4), 157-159 (C=O at C-2), 48-50 (CH₂ at C-5), 35-37 (N-CH₂CH₃), 25-27 (N-CH₃), 12-14 (N-CH₂CH₃).
IR (neat, cm⁻¹)ν: ~2980 (C-H stretch), ~1770 (asymmetric C=O stretch), ~1700 (symmetric C=O stretch), ~1450 (C-H bend).
Mass Spec. (EI)m/z (%): 142 (M⁺), 113, 99, 85, 70, 56.

Reaction Mechanisms of Degradation

Hydantoin rings can undergo hydrolysis under both acidic and alkaline conditions, leading to ring-opening.

Alkaline Hydrolysis

Under alkaline conditions, the hydrolysis of 1,3-disubstituted hydantoins is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield an N-substituted hydantoic acid derivative.

Visualizing Alkaline Hydrolysis:

Alkaline_Hydrolysis Hydantoin 3-Ethyl-1-methyl- imidazolidine-2,4-dione Tetrahedral_Intermediate Tetrahedral Intermediate Hydantoin->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Hydantoic_Acid_Derivative N-Ethyl-N'-methylhydantoic acid Tetrahedral_Intermediate->Hydantoic_Acid_Derivative Ring Opening

Caption: Mechanism of alkaline hydrolysis of the hydantoin ring.

The rate of alkaline hydrolysis is influenced by the nature of the substituents on the nitrogen atoms. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, increasing the rate of hydrolysis.

Acidic Hydrolysis

In acidic media, the hydrolysis is typically initiated by the protonation of one of the carbonyl oxygens, which activates the carbonyl group towards nucleophilic attack by a water molecule. Subsequent steps lead to the opening of the hydantoin ring. The stability of 1,3-dialkylhydantoins to acid hydrolysis is generally greater than that of unsubstituted or monosubstituted hydantoins.

Applications and Further Reactions

3-Ethyl-1-methylimidazolidine-2,4-dione, as a disubstituted hydantoin, can serve as a building block in organic synthesis. The presence of two distinct alkyl groups allows for potential studies on structure-activity relationships in medicinal chemistry research. While specific applications for this particular molecule are not widely documented, the broader class of hydantoins has a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[2]

Further reactions could involve modifications at the C-5 position, which typically requires strong basic conditions to generate a carbanion for subsequent reaction with electrophiles.

Conclusion

This document provides a detailed guide to the synthesis, characterization, and reaction mechanisms of 3-Ethyl-1-methylimidazolidine-2,4-dione. The proposed synthetic protocol, based on the well-established chemistry of hydantoins, offers a reliable method for its preparation. The mechanistic insights into its formation and potential degradation pathways are crucial for its handling, storage, and application in research and development. While experimental spectroscopic data for this specific compound is not currently available in the public domain, the provided predicted data serves as a useful guideline for its characterization.

References

  • PubChem. 3-Ethyl-1-methylimidazolidine-2,4-dione. Available from: [Link].

  • Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(12), x171591. Available from: [Link].

  • Lopes, J. P., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2067-2078. Available from: [Link].

  • Cheng, X.-C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1143-1148. Available from: [Link].

  • Daina, A., et al. (2021). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 6(28), 18093-18107. Available from: [Link].

  • Taylor, R. J. K., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry, 55(8), 687-703. Available from: [Link].

  • Vukelić, J., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6271. Available from: [Link].

  • Sim, K. S., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(13), 8907-8977. Available from: [Link].

  • Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 887-892. Available from: [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS No. 702-89-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS No. 702-89-6). This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis of this N,N'-disubstituted hydantoin. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,N'-disubstituted hydantoins like 3-Ethyl-1-methylimidazolidine-2,4-dione?

A common and effective strategy involves a two-step process: the formation of a disubstituted urea intermediate, followed by a base-catalyzed intramolecular cyclization. A highly adaptable method starts with an α-amino acid ester, such as N-methylglycine ethyl ester, which is reacted with an isocyanate (in this case, ethyl isocyanate) to form a urea derivative. This intermediate is then cyclized to form the hydantoin ring. This approach offers excellent control over the substitution pattern at the N-1 and N-3 positions.

Q2: Why is the choice of base critical during the cyclization step?

The base plays a crucial role in deprotonating the nitrogen of the urea intermediate, which initiates the nucleophilic attack on the ester's carbonyl carbon to form the five-membered ring.[1] A base that is too weak may result in an incomplete or slow reaction, while a base that is too strong can promote side reactions like hydrolysis of the ester or epimerization if a chiral center is present. Sodium ethoxide is often a suitable choice as it is a strong, non-nucleophilic base that generates ethanol as a byproduct, which is often the reaction solvent.[1]

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can stem from several sources. The most common culprits are:

  • Moisture in Reagents/Solvents: Isocyanates are highly susceptible to hydrolysis. Any water present will react with the ethyl isocyanate to form an unstable carbamic acid, which decomposes into ethylamine and carbon dioxide, consuming your reagent and reducing yield.

  • Suboptimal Reaction Temperature: The initial urea formation is typically exothermic and can be run at or below room temperature. However, the subsequent cyclization step often requires heating to overcome the activation energy barrier. Insufficient heat will lead to an incomplete reaction.

  • Incorrect Stoichiometry: An excess of the isocyanate can lead to side products, while an insufficient amount will leave unreacted starting material. Precise molar ratios are key.

  • Inefficient Purification: The product can be lost during workup or purification. Optimizing extraction and recrystallization solvents is essential.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common problem encountered. Follow this logical workflow to diagnose and resolve the issue.

Workflow: Diagnosing Low Yield

G start Low or No Yield Observed reagents Step 1: Verify Reagents & Conditions start->reagents purity Are starting materials pure and anhydrous? (N-methylglycine ester, ethyl isocyanate) reagents->purity Purity Check stoich Is stoichiometry correct? (Typically ~1:1.05 ratio of amino ester to isocyanate) purity->stoich Yes sol_reagents Solution: - Distill solvents. - Use fresh, high-purity isocyanate. - Run under inert (N2/Ar) atmosphere. purity->sol_reagents No temp Are reaction temperatures optimal? (Urea formation: 0-25°C; Cyclization: Reflux) stoich->temp Yes sol_stoich Solution: - Recalculate molar equivalents. - Add isocyanate dropwise to control reaction. stoich->sol_stoich No sol_temp Solution: - Monitor internal reaction temp. - Ensure adequate reflux for cyclization. temp->sol_temp No analysis Step 2: Analyze Reaction Mixture temp->analysis Yes sol_reagents->reagents sol_stoich->reagents sol_temp->reagents tlc Does TLC/LC-MS show unreacted starting material or intermediate? analysis->tlc side_products Are there significant side products? tlc->side_products No sol_incomplete Solution: - Increase reaction time. - Increase cyclization temperature. - Check efficacy of base. tlc->sol_incomplete Yes sol_side Solution: - Lower initial reaction temperature. - Purify intermediate before cyclization. - Re-evaluate choice of base. side_products->sol_side Yes end Yield Improved side_products->end No sol_incomplete->analysis sol_side->analysis G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization r1 N-methylglycine ethyl ester plus1 + r2 Ethyl isocyanate arrow1 Solvent (e.g., THF, DCM) 0-25°C, Anhydrous intermediate N-(Ethoxycarbonylmethyl)-N-methyl-N'-ethylurea intermediate_ref N-(Ethoxycarbonylmethyl)-N-methyl-N'-ethylurea intermediate->intermediate_ref Intermediate Isolation (Optional) arrow1->intermediate product 3-Ethyl-1-methylimidazolidine-2,4-dione arrow2 Base (e.g., NaOEt) Solvent (e.g., EtOH), Reflux arrow2->product

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Optimization

Technical Support Center: Purification of 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with hydantoin scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with hydantoin scaffolds. 3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin) is a dialkylated derivative of the imidazolidine-2,4-dione core[1]. While N1 and N3 alkylation improves the molecule's lipophilicity compared to its unsubstituted precursors, the dione core remains highly polar and chemically vulnerable to extreme pH and oxidative environments.

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to help you overcome hydrolytic instability, chromatographic tailing, and crystallization failures during your purification workflows.

Mechanistic Understanding of Purification Bottlenecks

To successfully purify 3-Ethyl-1-methylimidazolidine-2,4-dione, you must first understand the causality behind its degradation and separation challenges.

  • Hydrolytic Instability: The amide bonds within the imidazolidine-2,4-dione ring are highly susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions (pH > 8), nucleophilic attack by hydroxide ions on the carbonyl carbons leads to ring cleavage, forming a highly water-soluble hydantoate salt[2]. Conversely, acidic conditions (pH < 4) protonate the amide nitrogen, facilitating cleavage into hydantoic acid intermediates and ultimately alpha-amino acids[2].

  • Oxidative Vulnerability: The C5 position of the hydantoin ring is prone to autoxidation upon exposure to atmospheric oxygen or oxidizing agents, which can lead to the formation of 5-hydroxyhydantoin impurities during prolonged storage or concentration steps[2].

  • Chromatographic Tailing: Due to the polar nature of the dione core, normal-phase silica chromatography often results in strong secondary interactions with unendcapped silanol groups, causing severe peak tailing and co-elution with structurally similar mono-alkylated byproducts[3].

DegradationPathway Hydantoin 3-Ethyl-1-methyl- imidazolidine-2,4-dione Base Basic Media (pH > 8) Nucleophilic Attack (OH-) Hydantoin->Base High pH Exposure Acid Acidic Media (pH < 4) Protonation & Cleavage Hydantoin->Acid Low pH Exposure Hydantoate Hydantoate Salt (Ring Cleavage) Base->Hydantoate Amide Hydrolysis AminoAcid Alpha-Amino Acid (Complete Hydrolysis) Acid->AminoAcid Acid-Catalyzed Hydrolysis

Hydrolytic degradation pathways of the imidazolidine-2,4-dione ring.

Quantitative Parameters for Purification

To maintain the structural integrity of the compound, adhere to the quantitative boundaries outlined in the table below. Deviating from these metrics directly triggers the degradation mechanisms described above.

ParameterOptimal Range / TargetCausality / Mitigation Strategy
Aqueous Workup pH 6.5 – 7.5Prevents base-catalyzed ring cleavage and acid-catalyzed amide hydrolysis[2].
Workup Temperature 0°C – 5°CSlows down the kinetics of hydrolysis during liquid-liquid extraction[2].
Chromatographic Mode HILIC or RP-HPLCMitigates strong silica interactions; improves peak symmetry for polar hydantoins[3].
Storage Atmosphere Inert (N2 / Ar)Prevents C5-autoxidation and formation of 5-hydroxyhydantoin derivatives[2].
Crystallization Temp Slow cooling to 4°CPrevents "oiling out" (liquid-liquid phase separation) and promotes nucleation[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By checking the intermediate states (e.g., pH verification, baseline stability), you ensure the compound survives the purification process intact.

PurificationWorkflow Crude Crude Mixture (N-Alkylated Hydantoin) Workup pH-Controlled Workup (Neutral pH, <5°C) Crude->Workup Quench & Adjust pH Extract Organic Extraction (EtOAc / DCM) Workup->Extract Liquid-Liquid Extraction Chromatography HILIC / RP-HPLC (Polarity Separation) Extract->Chromatography Remove Non-Polar Impurities Crystallization Controlled Crystallization (Anti-solvent addition) Chromatography->Crystallization Isolate Target Fraction Pure Pure 3-Ethyl-1-methyl- imidazolidine-2,4-dione Crystallization->Pure Vacuum Filtration & Drying

Workflow for the purification of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol 1: pH-Controlled Aqueous Workup & Extraction

Objective: Isolate the crude N-alkylated hydantoin from the reaction matrix without inducing hydrolytic ring-opening.

  • Thermal Quenching: Transfer the crude reaction mixture immediately to an ice bath (0–5 °C). Slowly quench the reaction by adding a cold, mild buffer (e.g., 0.1 M Phosphate buffer, pH 7.0) to neutralize any excess base or acid used during the alkylation step[2].

  • pH Verification (Critical Step): Verify the aqueous phase pH is strictly between 6.5 and 7.5 using a calibrated pH meter. Adjust dropwise with 0.1 M HCl or 0.1 M NaHCO3 if necessary. Self-Validation: If the pH drifts during extraction, re-buffer immediately to prevent yield loss to hydantoic acid.

  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 50 mL). The N1, N3-dialkylated structure increases organic solubility compared to the unsubstituted precursor.

  • Washing: Wash the combined organic layers with cold brine (30 mL) to remove residual aqueous salts.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation[2].

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Resolve 3-Ethyl-1-methylimidazolidine-2,4-dione from unreacted mono-alkylated precursors and oxidative degradation products.

  • Column Selection: Utilize a HILIC column (e.g., amide or zwitterionic stationary phase). This provides superior retention and peak shape for polar hydantoin derivatives compared to bare silica[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 10 mM Ammonium Acetate, pH 6.8) and Mobile Phase B (Acetonitrile). The buffer ensures a consistent ionization state and reproducible retention times.

  • Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 20 column volumes until a stable baseline is achieved[3].

  • Sample Loading: Dissolve the crude extract in a solvent matching the initial mobile phase conditions (high organic content).

  • Gradient Elution: Run a gradient from 95% B down to 60% B over 20 minutes. The dialkylated product will elute based on its specific partition coefficient, resolving cleanly from the more polar mono-alkylated impurities.

  • Fraction Collection: Monitor UV absorbance at 210-220 nm. Collect fractions and immediately concentrate under vacuum.

Frequently Asked Questions (FAQs)

Q1: During crystallization, my purified 3-Ethyl-1-methylimidazolidine-2,4-dione forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this? A1: This phenomenon is known as "oiling out." It occurs when the compound separates as a liquid because the solution becomes supersaturated at a temperature above the compound's melting point[3]. Troubleshooting:

  • Add More Solvent: Slightly dilute the mixture with hot solvent to decrease the saturation point[3].

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Nucleation: Gently scratch the inner surface of the flask with a glass rod, or introduce a seed crystal of pure 3-Ethyl-1-methylimidazolidine-2,4-dione to bypass the energy barrier for solid crystal formation[3].

Q2: I observe a secondary peak in my HPLC chromatogram that increases in area over time during storage. What is the likely cause? A2: This is almost certainly an oxidative degradation product. The C5 position of the imidazolidine-2,4-dione ring is susceptible to autoxidation, leading to the formation of 5-hydroxyhydantoin derivatives[2]. Troubleshooting: Store the purified compound under an inert atmosphere (Nitrogen or Argon) in amber vials to protect it from atmospheric oxygen and photo-oxidation. Ensure all storage and crystallization solvents are strictly peroxide-free[2].

Q3: My product yield drops significantly after the acidic workup step. Where is the compound going? A3: The hydantoin ring is undergoing acid-catalyzed hydrolysis. The amide bonds are cleaved, opening the ring to form a highly water-soluble hydantoic acid intermediate, which remains trapped in the aqueous layer during your organic extraction[2]. Troubleshooting: Limit the duration of contact with the acidic medium, use weaker acids (like mild phosphate buffers) for quenching, and strictly maintain the workup temperature between 0–5 °C to suppress the hydrolysis kinetics[2].

References

  • National Center for Biotechnology Information. "3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939 - PubChem". nih.gov.
  • BenchChem. "Stability of the imidazolidine-2,4-dione ring under various reaction conditions". benchchem.com.
  • BenchChem.

Sources

Troubleshooting

Technical Support Center: 3-Ethyl-1-methylimidazolidine-2,4-dione Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Center for 3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin; CAS: 71300-02-2). Because the imidazolidine-2,4-dione core is a cyclic urea/amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin; CAS: 71300-02-2). Because the imidazolidine-2,4-dione core is a cyclic urea/amide hybrid, it presents unique stability challenges—most notably its susceptibility to pH-dependent ring-opening hydrolysis[1].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize synthetic workups, and establish robust handling protocols.

Part 1: Thermodynamic & Kinetic Stability Profile

To rationally design your experiments, you must first understand the boundary conditions of the hydantoin scaffold. Hydantoins exhibit a V-shaped pH-rate degradation profile, meaning they are highly unstable at pH extremes but demonstrate maximum stability near physiological neutrality[2].

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Corrective Action
Alkaline (pH > 8.5) Base-catalyzed nucleophilic attack at C4, leading to ring opening[3].< 2 Hours (at 25°C)Quench reactions with weak acids; avoid Na2​CO3​ or NaOH during LLE.
Acidic (pH < 2.0) Acid-catalyzed amide hydrolysis (requires elevated heat)[4].~ 5-7 Days (at 25°C)Perform acidic deprotections (e.g., Boc removal) at 0–5°C.
Neutral (pH 5.5 - 7.5) Highly stable; minimal hydrolysis[2].> 2 Years (at 4°C)Formulate aqueous stocks in pH 6.8 phosphate buffer.
Oxidative (Atmospheric O2​ ) Auto-oxidation at the C5 methylene position[4].Months (Dependent on light)Store solids under Argon/Nitrogen; use amber vials.

Part 2: Troubleshooting FAQs

Q1: During liquid-liquid extraction (LLE) using saturated Sodium Bicarbonate ( NaHCO3​ ), my yield drops by 40% and LC-MS shows a new peak at +18 Da. What is happening? A: You are observing base-catalyzed hydrolysis. The +18 Da mass shift corresponds to the addition of water ( H2​O ). In the imidazolidine-2,4-dione ring, the C4 carbonyl is more electrophilic than the C2 (urea-like) carbonyl. Hydroxide ions selectively attack C4, cleaving the C4-N3 bond to form a linear, water-soluble hydantoic acid derivative[3]. Because it is now a carboxylate salt, it remains in the aqueous phase, destroying your organic recovery. Solution: Switch your washing buffer to a milder, slightly acidic salt solution (e.g., saturated NH4​Cl , pH ~5.5).

Q2: My compound degrades during long-term storage in DMSO. Could this be thermal degradation? A: It is more likely oxidative degradation or moisture-driven hydrolysis. While the core ring is thermally stable up to its melting/boiling point under inert conditions[4], DMSO is highly hygroscopic. Absorbed water, combined with trace basic impurities in lower-grade DMSO, initiates slow ring-opening. Furthermore, the unsubstituted C5 position is prone to auto-oxidation, forming a 5-hydroxyhydantoin derivative[4]. Solution: Use anhydrous, amine-free DMSO, aliquot into single-use vials, purge with Argon, and store at -20°C.

Q3: Can I use strong acids (like TFA) to deprotect other functional groups on my molecule without destroying the hydantoin core? A: Yes, but strict temperature control is required. While the ring is susceptible to acid-catalyzed hydrolysis (forming an iminium intermediate), the activation energy barrier for acidic cleavage is much higher than for basic cleavage[4]. Solution: Keep the reaction strictly between 0°C and 5°C, and evaporate the acid under high vacuum at room temperature rather than applying heat.

Part 3: Mechanistic Degradation Pathway

Understanding the exact sequence of bond cleavage allows you to predict degradation byproducts in your chromatograms.

G A 3-Ethyl-1-methylimidazolidine-2,4-dione (Intact Hydantoin Ring) A->A Stable at pH 5.0 - 7.0 (Room Temp) B Hydroxide (OH-) Attack at C4 Carbonyl A->B Alkaline pH (>8.0) Heat C Tetrahedral Intermediate (C4-OH) B->C Nucleophilic Addition D Ring-Opened Product (Hydantoic Acid Derivative) C->D C4-N3 Bond Cleavage E Complete Hydrolysis (N-methylglycine + ethylamine) D->E Prolonged Base Exposure

Fig 1: Base-catalyzed hydrolysis pathway of 3-ethyl-1-methylimidazolidine-2,4-dione.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Hydantoin Preservation

Standard basic workups will destroy 3-Ethyl-1-methylimidazolidine-2,4-dione. This protocol utilizes pH-clamping to preserve the ring structure.

  • Quenching: Dilute your crude reaction mixture with ice-cold Ethyl Acetate (EtOAc).

  • pH Adjustment: Instead of neutralizing with NaOH or Na2​CO3​ , add a 0.5 M Sodium Phosphate buffer pre-adjusted to pH 6.5. Causality: This clamps the aqueous phase precisely at the hydantoin's maximum stability point (the bottom of its V-shaped degradation curve)[2].

  • Phase Separation: Vigorously shake and separate the phases. Extract the aqueous layer twice more with EtOAc.

  • Validation Checkpoint (Crucial): Before discarding the aqueous layer, spot both phases on TLC or run a rapid LC-MS.

    • Self-Validation: The intact compound has an [M+H]+ of 143 m/z . If you detect a peak at 161 m/z in the aqueous phase, your buffer was too basic, causing ring-opening to the highly polar hydantoic acid.

Protocol B: Forced Degradation & Stability-Indicating Assay

To prove your analytical method can separate the parent drug from its degradation products, you must force the degradation of the hydantoin ring[4].

  • Sample Preparation: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 0.1 N NaOH .

  • Thermal Stress: Incubate the solution at 60°C for exactly 4 hours. Causality: The combination of high pH and heat rapidly accelerates nucleophilic attack at the C4 carbonyl, ensuring sufficient generation of the hydantoic acid intermediate without degrading it entirely into baseline amino acids[3].

  • Neutralization: Immediately quench the reaction by adding an equal volume of 0.1 N HCl to drop the pH back to ~7.0, halting the hydrolysis.

  • Validation Checkpoint: Inject the quenched sample into an HPLC (C18 column, gradient water/MeCN with 0.1% Formic Acid).

    • Self-Validation: You must observe a baseline separation between the parent peak (intact ring, eluting later due to higher lipophilicity) and the primary degradation peak (ring-opened acid, eluting earlier due to increased polarity). If they co-elute, your chromatographic gradient is too steep.

References

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics - ACS Omega[Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution - SCIRP[Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds - Thieme Connect[Link]

Sources

Optimization

Technical Support Center: Degradation of 3-Ethyl-1-methylimidazolidine-2,4-dione

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Ethyl-1-methylimidazolidine-2,4-dione. It is designed in a question-and-answer format to di...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Ethyl-1-methylimidazolidine-2,4-dione. It is designed in a question-and-answer format to directly address potential degradation issues encountered during experimentation, storage, and handling.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary degradation pathways for 3-Ethyl-1-methylimidazolidine-2,4-dione?

A1: Based on the chemistry of the core imidazolidine-2,4-dione (hydantoin) ring, 3-Ethyl-1-methylimidazolidine-2,4-dione is susceptible to several primary degradation pathways:

  • Hydrolysis (Acidic and Basic): The amide bonds within the imidazolidine ring are prone to cleavage in the presence of both acids and bases, leading to ring-opening.[1]

  • Oxidation: The C5 position of the ring is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[1]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. The specific decomposition profile will depend on the substitution pattern.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1][3]

Q2: How should I properly store 3-Ethyl-1-methylimidazolidine-2,4-dione to minimize degradation?

A2: To ensure the long-term stability of 3-Ethyl-1-methylimidazolidine-2,4-dione, we recommend the following storage conditions:

  • Temperature: Store at or below the recommended temperature, typically in a refrigerator or freezer.

  • Atmosphere: For maximum stability, especially if the compound is of high purity or intended for long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or storing in a dark location.[1]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: I am seeing more signals in my ¹H NMR spectrum than expected for my purified 3-Ethyl-1-methylimidazolidine-2,4-dione. What could be the cause?

A3: The presence of unexpected signals in the ¹H NMR spectrum of a purified sample can arise from several phenomena unrelated to degradation:

  • Rotamers/Conformational Isomers: Restricted rotation around the amide bonds can lead to the presence of multiple conformers that are stable on the NMR timescale, each producing a distinct set of signals.[4]

  • Tautomers: Prototropic tautomerism may result in multiple tautomeric forms coexisting in solution.[4]

  • Diastereotopic Protons: If the molecule is chiral or placed in a chiral environment, methylene (CH₂) protons can become chemically non-equivalent, leading to separate signals.[4]

If you suspect degradation is the cause of extra signals, refer to the troubleshooting sections below.

Section 2: Troubleshooting Guide for Experimental Issues

Issue 1: Degradation During Acidic Workup or Purification

Q4: My reaction mixture containing 3-Ethyl-1-methylimidazolidine-2,4-dione is showing signs of degradation after an acidic workup. What is the likely cause and how can I prevent it?

A4:

  • Likely Cause: The imidazolidine-2,4-dione ring is susceptible to acid-catalyzed hydrolysis.[1] The amide bonds in the ring can be cleaved by acid, leading to a ring-opened hydantoic acid intermediate, which may further hydrolyze.[1][5][6]

  • Suggested Solutions:

    • Reduce Temperature: Perform the acidic workup at low temperatures (e.g., 0-5 °C) to significantly decrease the rate of hydrolysis.[1]

    • Minimize Exposure Time: Limit the duration of contact with the acidic medium as much as possible.

    • Use Weaker Acids: If compatible with your experimental goals, consider using a weaker acid for pH adjustment.

Workflow for Minimizing Acid-Catalyzed Hydrolysis

start Reaction Completion step1 Cool Reaction Mixture to 0-5 °C start->step1 step2 Slowly Add Pre-chilled Weak Acid step1->step2 step3 Monitor pH step2->step3 step3->step2 Adjust as needed step4 Immediate Extraction with Organic Solvent step3->step4 step5 Dry Organic Layer (e.g., Na2SO4) step4->step5 end Proceed to Next Step step5->end

Caption: Workflow to minimize acid-catalyzed hydrolysis.

Issue 2: Degradation in Basic Media

Q5: I am observing degradation of my compound when using a strong base in my reaction or during a basic wash. What is happening and what are the alternatives?

A5:

  • Likely Cause: Similar to acidic conditions, the imidazolidine-2,4-dione ring is prone to base-catalyzed hydrolysis.[1] A hydroxide ion can act as a nucleophile, attacking one of the carbonyl carbons and initiating ring cleavage to form a hydantoate salt.[1]

  • Suggested Solutions:

    • pH Control: If possible, maintain the pH closer to neutral.

    • Temperature Control: Keep reaction and purification temperatures low to slow the rate of hydrolysis.[1]

    • Avoid Strong Bases: Where possible, use milder bases (e.g., sodium bicarbonate, triethylamine) or limit the reaction time when using strong bases.[1]

Visualizing Hydrolytic Degradation

compound 3-Ethyl-1-methylimidazolidine-2,4-dione (Stable Ring) intermediate Hydantoic Acid Intermediate (Ring-Opened) compound->intermediate H+ or OH- (Hydrolysis) products Further Hydrolysis Products (e.g., Amino Acid Derivative) intermediate->products H+ or OH-

Caption: General hydrolytic degradation pathway.

Issue 3: Unexpected Degradation Products Upon Storage or in Solution

Q6: My stored sample of 3-Ethyl-1-methylimidazolidine-2,4-dione shows new impurities when analyzed by HPLC. What could be the cause?

A6:

  • Likely Cause: This could be due to oxidation. The C5 position of the imidazolidine-2,4-dione ring is susceptible to oxidation, potentially forming 5-hydroxy derivatives or other oxidized products.[1][7] This can be initiated by atmospheric oxygen (autoxidation), especially if the sample is not stored under an inert atmosphere.[1] Peroxides in solvents can also trigger oxidative degradation.[1][6]

  • Suggested Solutions:

    • Inert Atmosphere: Store samples under an inert gas like nitrogen or argon.[1]

    • Peroxide-Free Solvents: Ensure that all solvents used for storage or analysis are free of peroxides.

    • Antioxidants: For formulated solutions, consider the addition of a suitable antioxidant.[1]

    • Light Protection: Store samples in amber vials or in the dark to prevent photo-oxidation.[1][3]

Issue 4: Degradation at Elevated Temperatures

Q7: I am planning a reaction that requires heating my 3-Ethyl-1-methylimidazolidine-2,4-dione intermediate. What precautions should I take?

A7:

  • Likely Cause: While the core ring is relatively stable, thermal decomposition can occur at elevated temperatures. The exact decomposition temperature and products are dependent on the specific substitution pattern of the molecule.[1][2]

  • Suggested Solutions:

    • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your specific compound.[1][2] This will provide a safe upper temperature limit for your experiments.

    • Reaction Temperature: Keep reaction temperatures well below the determined decomposition point.

    • Inert Atmosphere: Running reactions under an inert atmosphere can sometimes prevent thermal-oxidative degradation pathways.

Section 3: Analytical Protocols for Degradation Studies

This section provides general protocols for investigating the stability of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of the compound under acidic and basic conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of 3-Ethyl-1-methylimidazolidine-2,4-dione in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute for analysis.

  • Basic Hydrolysis:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).[1]

    • Maintain the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To determine the susceptibility of the compound to oxidation.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound as described above.

  • Oxidative Stress:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an aqueous solution of hydrogen peroxide (e.g., 3% H₂O₂).[1]

    • Keep the mixture at room temperature or a slightly elevated controlled temperature.

    • Withdraw samples at various time points and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Summary Table for Forced Degradation Studies
ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Products (Retention Time)
Control 2524< 1%N/A
0.1 M HCl 602, 8, 24DataData
0.1 M NaOH 602, 8, 24DataData
3% H₂O₂ 252, 8, 24DataData
Light (UV) 252, 8, 24DataData

Note: This table should be populated with your experimental data.

References

  • ResearchGate. (2025, August 6). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting temperature of hydantoins and monomers measured by capillary.... Retrieved from [Link]

  • Cheng, X.-C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
  • Ienaga, K., et al. (1989). The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1-methylimidazolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1153-1156. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373. Retrieved from [Link]

  • OSTI.gov. (n.d.). Thermal degradation as a function of temperature and its relevance to lifetime prediction and condition monitoring. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Retrieved from [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls in 3-Ethyl-1-methylimidazolidine-2,4-dione synthesis

Welcome to the Technical Support Center for Imidazolidine-2,4-dione (Hydantoin) Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering bottle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazolidine-2,4-dione (Hydantoin) Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering bottlenecks in the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione .

The imidazolidine-2,4-dione scaffold is a privileged structure in pharmacology[1]. However, the differential reactivity of its nitrogen atoms often leads to poor yields and regiochemical impurities. This guide dissects the causality behind these pitfalls and provides self-validating, field-proven protocols to ensure high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of 3-ethyl-1-methylimidazolidine-2,4-dione typically relies on one of two paradigms: Direct Sequential N-Alkylation of the unsubstituted hydantoin core, or De Novo Cyclization using pre-alkylated building blocks[2]. The majority of synthetic failures arise during direct alkylation due to thermodynamic and kinetic oversights.

Q1: I attempted a one-pot dialkylation of imidazolidine-2,4-dione, but my NMR shows an intractable mixture of 1-ethyl-3-methyl and 3-ethyl-1-methyl regioisomers. Why did this happen? A: This is a classic regioselectivity failure rooted in pKa differentials. The hydantoin ring possesses two distinct nitrogen atoms. The N3 proton, flanked by two electron-withdrawing carbonyl groups (C2 and C4), is significantly more acidic (pKa ~9) than the N1 proton (pKa ~12), which is adjacent to only one carbonyl and an electron-donating methylene group[3]. If you introduce both alkyl halides simultaneously, or use an excessively strong base initially, you lose thermodynamic control. To achieve the correct 3-ethyl-1-methyl architecture via this route, you must perform a strictly sequential addition: first deprotonating N3 with a mild base (e.g., K₂CO₃) and trapping it with ethyl bromide, followed by isolation, and subsequent deprotonation of N1 with a stronger base (e.g., NaH) and trapping with methyl iodide[3].

Q2: During the N1-methylation step using aqueous NaOH and heat, my yield drops drastically, and mass spectrometry indicates ring-opened byproducts. What is degrading my compound? A: You are observing base-catalyzed hydrolysis of the imide bond. The C4 amide bond of the hydantoin ring is highly susceptible to nucleophilic attack by hydroxide ions at elevated temperatures[1]. Solution: Abandon harsh aqueous basic conditions. Instead, utilize anhydrous conditions (NaH in dry DMF) or employ Phase Transfer Catalysis (PTC). Using Tetrabutylammonium bromide (TBAB) in a biphasic system (DCM/mild aqueous KOH) at lower temperatures allows for efficient N1-alkylation while protecting the structural integrity of the hydantoin core[4].

Q3: To avoid regioselectivity issues, I switched to the de novo Urech-type synthesis using sarcosine and ethyl isocyanate. The urea intermediate forms, but it won't cyclize into the hydantoin ring. Why? A: The nucleophilic addition of sarcosine's secondary amine to ethyl isocyanate occurs readily at room temperature to form the ureidoacetic acid intermediate. However, the subsequent intramolecular cyclization is a dehydration step that requires a thermodynamic push. Without acid catalysis to protonate the carboxylic acid (making it a better leaving group for the N3 nitrogen attack), the reaction stalls at the acyclic urea stage[5]. You must perform a solvent exchange to ethanol, add a catalytic amount of concentrated HCl, and reflux the system[5].

Part 2: Visualizing the Synthetic Logic

Pathway A: Regioselectivity in Direct Alkylation

The diagram below illustrates the thermodynamic logic required to prevent the formation of the undesired 1-ethyl-3-methyl regioisomer.

Regioselectivity H Imidazolidine-2,4-dione (Core) N3 N3 Alkylation (pKa ~9) H->N3 1. Mild Base (K2CO3) 2. Et-Br N1 N1 Alkylation (pKa ~12) H->N1 Strong Base + Et-Br (Kinetic/Side Reaction) Int 3-Ethylimidazolidine-2,4-dione (Desired Intermediate) N3->Int Wrong 1-Ethyl-3-methylimidazolidine-2,4-dione (Regioisomer) N1->Wrong Further Alkylation Target 3-Ethyl-1-methylimidazolidine-2,4-dione (Target) Int->Target 1. Strong Base (NaH) 2. Me-I

Figure 1: Regioselectivity logic tree for the sequential N-alkylation of imidazolidine-2,4-dione.

Pathway B: De Novo Sarcosine Cyclization (The Self-Validating System)

This route inherently guarantees absolute regiochemical fidelity. Because the methyl group is pre-installed on the glycine nitrogen (which becomes N1), and the ethyl group originates from the isocyanate (which becomes N3), the formation of the wrong regioisomer is chemically impossible[2].

SarcosineRoute Sarc Sarcosine (N-Methylglycine) Urea 3-Ethyl-1-methylureidoacetic acid (Intermediate) Sarc->Urea Nucleophilic Addition Iso Ethyl Isocyanate Iso->Urea Hyd 3-Ethyl-1-methylimidazolidine-2,4-dione (Final Product) Urea->Hyd HCl / EtOH Reflux (-H2O)

Figure 2: De novo synthesis workflow via sarcosine and ethyl isocyanate cyclization.

Part 3: Quantitative Route Comparison

When scaling up the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione, selecting the correct route impacts both yield and downstream purification costs.

ParameterRoute A: Sequential AlkylationRoute B: De Novo Sarcosine Cyclization
Overall Yield 45% – 55% (Two steps)75% – 85% (Two steps, one-pot potential)
Regiopurity ~85% (Requires column chromatography)>99% (Self-validating regiochemistry)
Reaction Time 24 – 36 Hours8 – 12 Hours
Primary Pitfall Base-catalyzed ring hydrolysis; IsomerizationIncomplete acid-catalyzed dehydration
Scalability Moderate (Exothermic NaH quenching required)Excellent (Standard reflux conditions)

Part 4: Validated Experimental Protocols

Protocol A: De Novo Synthesis via Sarcosine (Recommended)

This methodology is prioritized as it acts as a self-validating system, eliminating the need for complex regioisomer separation[2],[5].

Step 1: Urea Intermediate Formation

  • Suspend Sarcosine (N-methylglycine, 1.0 equiv, 10 mmol) in anhydrous Chloroform (CHCl₃) or DMF (20 mL) under an inert argon atmosphere.

  • Add Triethylamine (TEA, 1.1 equiv) to ensure the secondary amine is fully free-based.

  • Dropwise, add Ethyl Isocyanate (1.05 equiv, 10.5 mmol) at 0 °C to control the exothermic nucleophilic addition.

  • Allow the reaction to warm to room temperature and stir for 4 hours. The formation of the 3-ethyl-1-methylureidoacetic acid intermediate can be monitored via TLC (disappearance of the ninhydrin-active sarcosine spot).

Step 2: Acid-Catalyzed Cyclization

  • Evaporate the reaction solvent under reduced pressure.

  • Resuspend the crude ureido intermediate in absolute Ethanol (25 mL).

  • Add concentrated Hydrochloric Acid (HCl, 10 N) in a 1:1 v/v ratio with the ethanol[5].

  • Reflux the mixture at 85 °C for 3 to 4 hours to drive the dehydration and ring closure.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield highly pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol B: Regioselective Sequential Alkylation

Use this protocol only if starting from an existing imidazolidine-2,4-dione core[3].

Step 1: N3-Ethylation (Thermodynamic Control)

  • Dissolve imidazolidine-2,4-dione (1.0 equiv) in dry DMF (15 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.05 equiv). Stir at room temperature for 30 minutes to selectively deprotonate N3.

  • Add Ethyl Bromide (1.05 equiv) dropwise. Stir at 60 °C until complete conversion is observed (approx. 6 hours).

  • Quench with water, extract with DCM, and isolate the 3-ethylimidazolidine-2,4-dione intermediate.

Step 2: N1-Methylation (Kinetic Push)

  • Dissolve the purified 3-ethyl intermediate (1.0 equiv) in dry DMF (15 mL) and cool to 0 °C.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) to deprotonate the less acidic N1 position. Stir for 30 minutes until H₂ evolution ceases.

  • Add Methyl Iodide (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

  • Quench carefully with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography to remove trace over-alkylated or ring-opened byproducts.

Sources

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Technical Support Center: 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the comprehensive technical support guide for 3-Ethyl-1-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 3-Ethyl-1-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and variability associated with the synthesis, purification, and handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and storage of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Q1: What are the basic chemical properties of 3-Ethyl-1-methylimidazolidine-2,4-dione?

3-Ethyl-1-methylimidazolidine-2,4-dione, also known as 1-Methyl-3-ethylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin). Key properties are summarized in the table below.[1]

PropertyValue
CAS Number 71300-02-2
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Appearance Typically a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents.

Q2: What is the key structural feature of 3-Ethyl-1-methylimidazolidine-2,4-dione that influences its reactivity?

The core of this molecule is the imidazolidine-2,4-dione ring, which contains two nitrogen atoms at positions 1 and 3. The key feature influencing its synthesis and potential for variability is the differential reactivity of these two nitrogen atoms to alkylation. The proton on the N3 nitrogen is generally more acidic than the proton on the N1 nitrogen, making the N3 position more susceptible to deprotonation and subsequent alkylation under standard basic conditions.[2]

Q3: How should 3-Ethyl-1-methylimidazolidine-2,4-dione be stored to ensure its stability?

To maintain the integrity of 3-Ethyl-1-methylimidazolidine-2,4-dione, it should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. The imidazolidine-2,4-dione ring can be susceptible to hydrolysis under acidic or basic conditions and oxidation at the C5 position.[3]

Q4: What are the primary safety precautions to consider when working with 3-Ethyl-1-methylimidazolidine-2,4-dione and its synthetic precursors?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis may involve flammable solvents and strong bases, which should be handled in a well-ventilated fume hood. Alkylating agents used in the synthesis are often toxic and should be handled with care.

II. Synthesis and Purification Troubleshooting Guide

This guide provides detailed troubleshooting for common issues encountered during the synthesis and purification of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Issue 1: Low or No Product Yield

Low yields in the synthesis of N-alkylated hydantoins can arise from several factors related to starting materials, reaction conditions, and work-up procedures.

Q1.1: My reaction to ethylate 1-methylhydantoin is resulting in a low yield. What are the potential causes?

Several factors could be contributing to the low yield:

  • Purity of Starting Materials: Ensure the 1-methylhydantoin starting material is pure and dry. The presence of impurities or moisture can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the N3-hydantoin, while an excessively strong base might promote side reactions or degradation.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Insufficient heating or time can lead to incomplete conversion, while excessive heat can cause decomposition of the product or reactants.

  • Inefficient Alkylation: The ethylating agent (e.g., ethyl iodide, ethyl bromide) should be of high purity and used in an appropriate molar excess.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Product Yield check_sm Verify Purity and Dryness of Starting Materials start->check_sm check_base Optimize Base (Type and Stoichiometry) check_sm->check_base If SMs are pure check_conditions Adjust Reaction Temperature and Time check_base->check_conditions If base is appropriate check_alkylating_agent Confirm Purity and Molar Ratio of Ethylating Agent check_conditions->check_alkylating_agent If conditions are optimized purification Review Purification Method (e.g., Column Chromatography) check_alkylating_agent->purification If alkylation is efficient analyze_byproducts Analyze Byproducts (TLC, NMR) purification->analyze_byproducts If yield is still low

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Presence of Impurities and Regioisomers

A common source of experimental variability is the formation of undesired side products, particularly regioisomers.

Q2.1: My final product is a mixture of compounds. What are the likely impurities?

The most common impurity in the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione is the N1-ethylated regioisomer, 1-Ethyl-3-methylimidazolidine-2,4-dione. The formation of this isomer is influenced by the reaction conditions.

  • Regioisomer Formation: The hydantoin ring has two sites for alkylation, the N1 and N3 positions. While N3 alkylation is generally favored due to the higher acidity of the N3 proton, certain conditions can promote N1 alkylation, leading to a mixture of products.[2]

  • Over-alkylation: If the starting material is not fully N1-methylated, you might also see the formation of 1,3-diethylhydantoin.

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-methylhydantoin.

Q2.2: How can I control the regioselectivity to favor the formation of 3-Ethyl-1-methylimidazolidine-2,4-dione?

The choice of base and solvent is crucial for controlling the regioselectivity of the alkylation.

BaseSolventPredominant ProductRationale
Weak Bases (e.g., K2CO3)Polar Aprotic (e.g., DMF, Acetone)N3-Alkylation (Desired)Weaker bases selectively deprotonate the more acidic N3 position.[2][4]
Strong Potassium Bases (e.g., tBuOK, KHMDS)Aprotic Polar (e.g., THF)N1-Alkylation (Undesired)Strong potassium bases in THF have been shown to favor N1-alkylation.[3][5]
Strong Bases (e.g., NaH)Polar Aprotic (e.g., DMF)Mixture of N3 and N1,3-dialkylatedSodium hydride can lead to a mixture of products.[2]

Troubleshooting Workflow for Impurity Issues:

impurity_troubleshooting start Impure Product Detected (TLC, NMR) identify_impurity Identify Impurity (NMR, Mass Spec) start->identify_impurity regioisomer Regioisomer Detected (1-Ethyl-3-methyl...) identify_impurity->regioisomer starting_material Unreacted Starting Material identify_impurity->starting_material over_alkylation Over-alkylated Product identify_impurity->over_alkylation adjust_conditions Adjust Reaction Conditions: - Use weaker base (K2CO3) - Use appropriate solvent (DMF) regioisomer->adjust_conditions increase_time_temp Increase Reaction Time/Temp starting_material->increase_time_temp check_equivalents Check Stoichiometry of Alkylating Agent over_alkylation->check_equivalents purify Purify via Column Chromatography adjust_conditions->purify increase_time_temp->purify check_equivalents->purify

Caption: A workflow for identifying and resolving impurity issues.

Issue 3: Product Degradation

The imidazolidine-2,4-dione ring can be susceptible to degradation under certain conditions, leading to product loss and the formation of impurities.

Q3.1: I suspect my product is degrading during work-up or purification. What are the common degradation pathways?

  • Acid/Base Hydrolysis: The amide bonds in the hydantoin ring can be cleaved by both strong acids and bases, especially at elevated temperatures. This leads to ring-opening and the formation of hydantoic acid derivatives.[3]

  • Thermal Decomposition: At high temperatures, the imidazolidine-2,4-dione ring can undergo decomposition. The specific decomposition temperature will depend on the substitution pattern.

  • Oxidation: The C5 position of the hydantoin ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[3]

Preventative Measures for Degradation:

  • pH Control: During aqueous work-up, maintain the pH as close to neutral as possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Temperature Management: Avoid excessive heating during the reaction, work-up, and purification steps. Use a rotary evaporator at a moderate temperature to remove solvents.

  • Inert Atmosphere: For long-term storage or for sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of 3-Ethyl-1-methylimidazolidine-2,4-dione. This protocol is a generalized procedure based on common methods for N-alkylation of hydantoins and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

This protocol focuses on the selective N3-ethylation of 1-methylhydantoin.

Materials:

  • 1-Methylhydantoin

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-methylhydantoin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • With vigorous stirring, add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-Ethyl-1-methylimidazolidine-2,4-dione.

Protocol 2: Characterization of 3-Ethyl-1-methylimidazolidine-2,4-dione

The purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the methylene protons on the hydantoin ring (a singlet). The chemical shifts will be influenced by the solvent used.

    • ¹³C NMR: Expect signals for the two carbonyl carbons, the methylene carbon of the ring, the N-methyl carbon, and the two carbons of the N-ethyl group.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. Look for the molecular ion peak [M]+ or [M+H]+ corresponding to a mass of approximately 142.16 g/mol .

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl (C=O) groups, typically in the range of 1700-1780 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be employed.

IV. Visualization of Key Processes

Synthetic Pathway

synthesis_pathway start 1-Methylhydantoin reagents Ethyl Iodide, K2CO3, DMF start->reagents product 3-Ethyl-1-methylimidazolidine-2,4-dione reagents->product Major Product side_product 1-Ethyl-3-methylimidazolidine-2,4-dione (Regioisomer) reagents->side_product Minor Byproduct (under certain conditions)

Caption: The general synthetic route to 3-Ethyl-1-methylimidazolidine-2,4-dione.

Factors Affecting Imidazolidine-2,4-dione Ring Stability

stability_factors center Imidazolidine-2,4-dione Ring Stability acid Acidic Conditions (Hydrolysis) center->acid base Basic Conditions (Hydrolysis) center->base heat High Temperature (Decomposition) center->heat oxidation Oxidizing Agents/Air (Oxidation at C5) center->oxidation

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the technical support guide for the crystallization of 3-Ethyl-1-methylimidazolidine-2,4-dione. As Senior Application Scientists, we understand that obtaining a pure, crystalline solid is a critical step in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 3-Ethyl-1-methylimidazolidine-2,4-dione. As Senior Application Scientists, we understand that obtaining a pure, crystalline solid is a critical step in drug development and research. This guide is structured as a series of troubleshooting questions and answers to address common challenges encountered during the crystallization of this specific hydantoin derivative. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to resolve them.

Section 1: Foundational Knowledge

Before troubleshooting, it is essential to understand the basic physicochemical properties of the target compound. These properties fundamentally govern its behavior in solution and during crystallization.

Table 1: Physicochemical Properties of 3-Ethyl-1-methylimidazolidine-2,4-dione

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[1]
Molecular Weight 142.16 g/mol [1]
CAS Number 71300-02-2[1][2]
Physical Form Solid (predicted)
XLogP3 -0.3[1]

The negative XLogP3 value suggests a relatively polar molecule, which guides our initial solvent selection towards polar solvents. Based on data from structurally similar imidazolidine-2,4-dione derivatives, solvents like ethanol, methanol, and mixtures with water are excellent starting points for crystallization experiments.[3][4]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges in a direct question-and-answer format.

Q1: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?

A1: This is a classic case of a solution that has not reached the necessary level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[5] The energy barrier for crystals to form spontaneously is too high. Here is a systematic approach to induce crystallization:

  • Introduce a Nucleation Site (Seeding):

    • Mechanism: Adding a "seed crystal" of the pure compound bypasses the initial energy barrier for nucleation, allowing crystal growth to begin immediately.

    • Protocol: If you have a small amount of pure, solid 3-Ethyl-1-methylimidazolidine-2,4-dione, add a single, tiny crystal to the cooled solution. If crystallization is viable, you should see growth begin around the seed crystal.

  • Induce Nucleation by Scratching:

    • Mechanism: Gently scratching the inside surface of the flask with a glass rod creates microscopic imperfections on the glass.[5][6] These high-energy sites can act as templates for nucleation.

    • Protocol: Use a glass stirring rod to carefully scratch the flask below the solvent line. Be patient, as it may take several minutes for crystals to appear.

  • Increase Supersaturation:

    • Mechanism: It is highly probable that too much solvent was used initially.[5][6] By reducing the solvent volume, you increase the concentration of the compound, forcing it out of solution as it cools.

    • Protocol: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again slowly. Repeat if necessary, but be cautious not to remove too much solvent, which could cause the compound to "oil out" or crash out too quickly.

  • Drastic Cooling (Last Resort):

    • Mechanism: Lowering the temperature reduces the solubility of the compound further.

    • Protocol: Place the flask in an ice-water bath. This should be a last resort, as rapid cooling can sometimes lead to the formation of very small, less pure crystals.[7]

Q2: My compound precipitated out of solution almost instantly upon cooling. Are these crystals pure?

A2: Rapid precipitation, often called "crashing out," is generally discouraged because it tends to trap impurities within the rapidly forming crystal lattice.[6] The goal of crystallization is a slow, methodical process where molecules have time to arrange themselves into a pure crystal lattice, excluding foreign molecules.

  • Causality: This typically happens when the solution is highly supersaturated, either because too little solvent was used or the solution was cooled too quickly.

  • Solution: The best course of action is to correct the conditions to favor slower growth.

    • Gently heat the flask to re-dissolve the precipitated solid completely.

    • Add a small additional amount of the hot solvent (e.g., 5-10% more volume) to slightly reduce the supersaturation level.[6]

    • Ensure the flask is allowed to cool slowly. Place it on an insulated surface (like a cork ring or folded paper towels) and cover it with a watch glass to trap solvent vapor and slow heat loss.[6]

Q3: My compound separated as a sticky oil instead of solid crystals. How can I resolve this?

A3: This phenomenon, known as "oiling out," occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[5]

  • Causality: There are two primary causes:

    • High Impurity Levels: Impurities can significantly depress the melting point of a compound, leading to the formation of a low-melting eutectic mixture.[6]

    • Low Melting Point: The compound's melting point may be below the temperature of the solution.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the "good" or more soluble solvent to the system. This lowers the saturation point and can sometimes prevent oiling upon cooling.[5][6]

    • Reduce Cooling Rate: Try cooling the solution much more slowly. Allow it to cool to room temperature on the benchtop, undisturbed, over several hours. Very slow cooling can favor the lower energy pathway to crystal formation over oiling.[5]

    • Change Solvent System: If the above steps fail, the solvent system may be inappropriate. Try a solvent in which the compound has lower solubility, or switch to a different solvent pair.

    • Purification: If impurities are suspected, it may be necessary to first purify the crude material using another technique, such as column chromatography, before attempting crystallization.[8]

Q4: I have beautiful crystals, but my final yield is less than 50%. How can I improve this?

A4: A low yield is most often due to a significant amount of the compound remaining dissolved in the final solution (the "mother liquor") after filtration.[6]

  • Primary Cause: Using a large excess of solvent during the initial dissolution step. While this ensures everything dissolves, it also means the solution does not become sufficiently supersaturated upon cooling, leaving a large fraction of your product behind.

  • Solutions:

    • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve the compound. This requires careful, stepwise addition of the solvent to the heated mixture.

    • Recover from Mother Liquor: You can often recover a "second crop" of crystals from the filtrate. To do this, reduce the volume of the mother liquor by boiling and then cool it again. Note that this second crop may be less pure than the first.

    • Ensure Complete Cooling: Make sure you have cooled the crystallization mixture sufficiently (e.g., in an ice bath) before filtration to minimize the compound's solubility in the solvent.

Q5: My characterization data (DSC, XRPD) suggests I have a different crystal form (polymorph) than expected. How can I control this?

A5: This is an advanced but critical issue, particularly for hydantoin derivatives, which are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[9][10] Different polymorphs can have different physical properties, including solubility and bioavailability.

  • Mechanism: Polymorphism is a result of molecules packing differently in the crystal lattice.[10] The specific form obtained can be highly sensitive to crystallization conditions. Factors like the choice of solvent, presence of additives, cooling rate, and agitation can all influence which polymorph nucleates and grows.[10][11]

  • Controlling Polymorphism:

    • Solvent Choice: The interaction between the solvent and the compound's functional groups can direct the packing arrangement.[12] Crystallizing 3-Ethyl-1-methylimidazolidine-2,4-dione from different solvents (e.g., ethanol vs. ethyl acetate vs. toluene) is a primary method for screening for polymorphs.

    • Cooling Rate: Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most thermodynamically stable polymorph.[10]

    • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization to produce that same form.

    • Additives: Even small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while allowing another to grow.[11]

Systematic screening of these variables is essential to identify the conditions that reliably produce the desired crystal form.

Section 3: Protocols and Workflows

Standard Cooling Crystallization Protocol
  • Dissolution: Place the crude 3-Ethyl-1-methylimidazolidine-2,4-dione solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Choose a solvent (e.g., Ethanol 95%) and add a small amount to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask. Crystal formation should begin within 5-30 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly. Air drying or drying in a vacuum oven at a modest temperature is recommended.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Attempt Crystallization outcome Observe Outcome After Cooling start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oiling Compound 'Oiled Out' outcome->oiling Liquid Layer crash Solid 'Crashed Out' Rapidly outcome->crash Fine Powder good_xtal Good Crystals Formed outcome->good_xtal Well-defined Solids sol_no_xtal 1. Add Seed Crystal 2. Scratch Flask 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oiling 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change Solvent System oiling->sol_oiling sol_crash 1. Re-heat & Add More Solvent 2. Insulate & Cool Slowly crash->sol_crash check_yield Check Yield & Purity good_xtal->check_yield

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.). acgpubs.org. Retrieved March 15, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2006). Molecules. Retrieved March 15, 2026, from [Link]

  • 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). MDPI. Retrieved March 15, 2026, from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Insight into Crystallization Mechanisms of Polymorphic Hydrate Systems. (2022). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Switching Nitrofurantoin Polymorphic Outcome in Solvent-Mediated Phase Transformation and Crystallization Using Solvent and Additives. (2023). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Troubleshooting Common Issues with Crystallizer Machines. (2025). Zhanghua Dryer. Retrieved March 15, 2026, from [Link]

  • 3-Ethyl-1-methylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015). ResearchGate. Retrieved March 15, 2026, from [Link]

  • X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 15, 2026, from [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2024). MDPI. Retrieved March 15, 2026, from [Link]

  • Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. Retrieved March 15, 2026, from [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties. (2019). MDPI. Retrieved March 15, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered when purifying 3-Ethyl-1-methylimidazolidine-2,4-dione (commonly referred to as 1-methyl-3-ethylhydantoin)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered when purifying 3-Ethyl-1-methylimidazolidine-2,4-dione (commonly referred to as 1-methyl-3-ethylhydantoin).

As an Application Scientist, I frequently see researchers applying standard hydantoin purification protocols to this specific derivative, only to encounter failed crystallizations and poor yields. Unlike classical unsubstituted hydantoins, the N,N'-dialkylation of this scaffold fundamentally alters its phase behavior, hydrogen-bonding capacity, and chromatographic retention. Below, we provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the high-purity isolation of your target compound.

Mechanistic Overview: The Causality of Purification Choices

Before selecting a purification method, one must understand the physicochemical properties of [1].

Unsubstituted hydantoins form rigid, high-melting crystalline lattices due to strong intermolecular N-H···O=C hydrogen bonding. However, this specific compound is N,N'-dialkylated. The substitution at both the N1 (methyl) and N3 (ethyl) positions completely removes its hydrogen bond donating capacity.

The Consequence: The molecule exhibits a drastically reduced melting point (often presenting as a viscous liquid or low-melting solid at room temperature) and exceptionally high solubility in organic solvents. Traditional purification methods like recrystallization often fail due to thermodynamic instability in the crystal lattice. Therefore, robust purification must rely on differential polarity (chromatography) or volatility (distillation) rather than crystallization [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to recrystallize my crude product from an ethanol/water mixture, but it formed an immiscible oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are observing a phenomenon known as "oiling out." This occurs when the solute becomes supersaturated, but its melting point is lower than the temperature of the solvent mixture, or when it lacks the lattice energy to nucleate. Because 3-ethyl-1-methylimidazolidine-2,4-dione lacks hydrogen bond donors, its crystallization propensity is exceptionally low. Resolution: Abandon recrystallization. Extract the oil into a volatile organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and proceed to Normal Phase Silica Gel Chromatography or Vacuum Distillation.

Q2: My crude mixture contains unreacted 1-methylhydantoin alongside the desired 3-ethyl-1-methylhydantoin. What is the most efficient way to separate them? A2: Normal phase silica gel chromatography is highly efficient here due to a massive polarity difference. The unreacted 1-methylhydantoin retains a free N-H bond at the N3 position, acting as a strong hydrogen bond donor that interacts tightly with the silanol (-SiOH) groups on the silica stationary phase. Your fully alkylated product cannot hydrogen-bond with the silica and will elute significantly faster.

Q3: I am scaling up my synthesis to 50 grams. Column chromatography is becoming too solvent-intensive. What is the best alternative? A3: Vacuum distillation. With a low molecular weight of 142.16 g/mol , 3-ethyl-1-methylimidazolidine-2,4-dione is sufficiently volatile under reduced pressure. Ensure the vacuum is strong (< 1 Torr) to keep the distillation temperature well below the thermal decomposition threshold of the [2].

Q4: I am tracking the column using thin-layer chromatography (TLC), but I cannot see the spots under a standard 254 nm UV lamp. Why? A4: The hydantoin core lacks extended conjugation or aromatic rings, resulting in negligible UV absorbance at 254 nm. Resolution: Use an iodine chamber or a potassium permanganate (KMnO₄) dip followed by gentle heating. The dialkylated hydantoin will appear as a distinct brown/yellow spot.

Data Presentation: Purification Strategy Matrix

Use the following quantitative matrix to select the optimal purification strategy based on your current experimental scale and impurity profile.

Purification MethodOptimal ScalePrinciple of SeparationTarget PurityKey AdvantagePrimary Limitation
Normal Phase Chromatography 0.1 g – 10 gPolarity / H-Bonding affinity95 - 98%Excellent resolution from mono-alkylated impurities.Solvent intensive; requires chemical staining for TLC detection.
Vacuum Distillation > 10 gVolatility / Boiling Point98 - 99%Solvent-free; highly scalable; excellent mass recovery.Requires high vacuum apparatus; risk of thermal degradation.
Preparative HPLC (C18) < 1 gHydrophobicity> 99.5%Ultra-high purity suitable for sensitive biological assays.Low throughput; requires lyophilization to remove aqueous mobile phase.

Experimental Protocols: Self-Validating Systems

Protocol A: Normal Phase Silica Gel Chromatography

Best for small-to-medium scale separation of mono-alkylated impurities.

  • Preparation: Pack a glass column with 230-400 mesh silica gel using 100% Hexane. Load the crude 3-ethyl-1-methylimidazolidine-2,4-dione (dissolved in a minimum volume of dichloromethane) directly onto the silica bed.

  • Elution Gradient: Begin elution with 100% Hexane (2 column volumes). Gradually increase the polarity by transitioning to a 70:30 Hexane:Ethyl Acetate mixture.

  • Self-Validation Step (Detection): Spot fractions on a silica TLC plate. Because the compound is UV-inactive, place the developed plate in an iodine chamber for 2 minutes. The dialkylated product will elute significantly earlier (higher Rf​ ) than any mono-alkylated starting materials. If the spot streaks, the concentration loaded was too high.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at 30 °C to yield the pure compound as a clear to pale-yellow viscous liquid.

Protocol B: Short-Path Vacuum Distillation

Best for scale-up (>10g) and solvent-free purification.

  • Setup: Transfer the dried crude oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a water-cooled condenser, and a receiving flask.

  • Vacuum Initiation: Apply a high vacuum (< 1 Torr) before applying heat. This prevents oxidative degradation and significantly lowers the required boiling point.

  • Self-Validation Step (Thermal Monitoring): Gradually heat the oil bath. Monitor the vapor temperature at the distillation head. A stable, plateauing vapor temperature indicates the distillation of the pure target fraction. Discard the initial few drops (forerun), which contain residual solvents and highly volatile byproducts.

  • Collection: Collect the main fraction. Critical safety check: If the vacuum drops unexpectedly or the pot temperature exceeds 180 °C without active distillation, stop the process immediately to prevent thermal decomposition of the hydantoin ring.

Purification Decision Workflow

PurificationWorkflow Start Crude 3-Ethyl-1-methylimidazolidine-2,4-dione Assess Impurity Profiling (NMR / TLC with KMnO4) Start->Assess Cond1 Scale > 10g? Assess->Cond1 Distill Vacuum Distillation (High Recovery) Cond1->Distill Yes Cond2 Mono-alkylated Impurities? Cond1->Cond2 No Final Pure 3-Ethyl-1-methylhydantoin Distill->Final Chrom Silica Gel Chromatography (Normal Phase) Cond2->Chrom Yes HPLC Preparative HPLC (Reverse Phase C18) Cond2->HPLC No (Requires >99.5% Purity) Chrom->Final HPLC->Final

Purification workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione based on scale and impurities.

References

  • Title: 3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: 3-Ethyl-1-methylimidazolidine-2,4-dione

Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-1-methylimidazolidine-2,4-dione (Hydantoin derivative). This guide is designed for researchers, process chemists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-1-methylimidazolidine-2,4-dione (Hydantoin derivative). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will address critical issues from reaction thermodynamics to purification, providing not just solutions but the underlying chemical principles to empower your process development.

Part 1: Synthesis Overview and Core Reaction Mechanism

3-Ethyl-1-methylimidazolidine-2,4-dione is a substituted hydantoin. While numerous routes to hydantoins exist, a common and efficient method involves the cyclization of an N-substituted amino acid derivative with an isocyanate.[1][2] For this specific molecule, a logical pathway involves the reaction of an N-methylglycine derivative (e.g., ethyl N-methylglycinate) with ethyl isocyanate, followed by base-catalyzed intramolecular cyclization.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product N-methylglycine\nEthyl Ester N-methylglycine Ethyl Ester Urea Intermediate Urea Intermediate N-methylglycine\nEthyl Ester->Urea Intermediate + Ethyl Isocyanate Ethyl\nIsocyanate Ethyl Isocyanate 3-Ethyl-1-methyl-\nimidazolidine-2,4-dione 3-Ethyl-1-methyl- imidazolidine-2,4-dione Urea Intermediate->3-Ethyl-1-methyl-\nimidazolidine-2,4-dione  Base (e.g., NaOEt)  Heat - EtOH

Caption: Proposed reaction pathway for the synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and scale-up in a practical question-and-answer format.

Issue 1: Reaction Initiation and Rate

Q: My reaction is sluggish or fails to reach completion, even after extended reaction times. What are the primary causes?

A: This is a frequent issue when moving from small to large scale. Several factors could be at play:

  • Insufficient Mixing: On scale, inadequate agitation can create localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's mixing system is sufficient for the viscosity and volume of the reaction mass.

  • Catalyst Activity: The base catalyst (e.g., sodium ethoxide) is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous. On a larger scale, the increased surface area of the reactor and longer transfer times can introduce more atmospheric moisture. Consider using a freshly prepared solution of the base or high-quality commercial grade.

  • Temperature Control: The initial urea formation is often fast, but the subsequent cyclization step requires thermal energy. Lab-scale reactions on a hotplate can have inaccurate temperature readings. In a large reactor, ensure the internal temperature probe is accurately calibrated and that the heating jacket provides uniform heat distribution.

Q: Can I simply increase the temperature to speed up the reaction?

A: While moderate temperature increases can be beneficial, excessive heat can be detrimental. Isocyanates can undergo self-polymerization at elevated temperatures, leading to insoluble byproducts and reduced yield.[3] Furthermore, the desired product may have limited thermal stability, leading to degradation. We recommend a controlled temperature ramp-up study (e.g., using a reaction calorimeter) to identify the optimal temperature range that balances reaction rate with impurity formation.

Issue 2: Exotherm and Thermal Safety

Q: I noticed a significant temperature spike upon adding the ethyl isocyanate. How do I manage this on a larger scale?

A: This is a critical safety observation. The reaction between an amine (or amino acid ester) and an isocyanate is highly exothermic.[4] What is easily managed in a small flask can become a dangerous runaway reaction in a large reactor.

  • Fundamental Cause: The formation of the urea intermediate releases a significant amount of heat. On a larger scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate this heat.

  • Scale-Up Strategy:

    • Controlled Addition: Never add the isocyanate all at once. Add it slowly and sub-surface via a dosing pump.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink.

    • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the calculated maximum heat output of the reaction. Perform a safety assessment and thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to understand the thermal risks.[5]

    • Reverse Addition: Consider adding the N-methylglycine ester solution to the isocyanate solution. This keeps the isocyanate concentration low throughout the addition.

ParameterLab Scale (100 mL)Pilot Scale (100 L)Rationale for Change
Isocyanate Addition Manual, over 5 minDosing pump, over 2-3 hoursTo control the exotherm and maintain a safe operating temperature.
Initial Temperature 20°C (Room Temp)0-5°CLower starting temperature provides a larger safety margin to absorb the heat of reaction.
Agitation Magnetic StirrerOverhead Impeller (Baffles)Ensures homogenous mixing and efficient heat transfer to the reactor jacket.
Safety Monitoring Visual ObservationAutomated temperature probes, pressure sensors, emergency quench systemEssential for safe control of a potentially hazardous reaction.[6]
Issue 3: Impurity Profile and Purification

Q: I'm observing several byproducts in my crude product. What are they and how can I prevent them?

A: The impurity profile often changes during scale-up. Common impurities include:

  • Ethyl Carbamate: Formed if the ethyl isocyanate reacts with residual ethanol from the base catalyst preparation. Using a stronger, non-alcoholic base or ensuring complete removal of ethanol can mitigate this.

  • Di-ethyl Urea: Formed from the reaction of ethyl isocyanate with water, followed by reaction with another molecule of ethyl isocyanate. This underscores the critical need for anhydrous conditions.[4]

  • Polymeric Materials: As mentioned, isocyanates can polymerize if overheated or if certain contaminants are present.[3]

Troubleshooting_Workflow start_node Low Yield or High Impurity decision_node decision_node start_node->decision_node Analyze Crude by LC-MS action_node_1 action_node_1 decision_node->action_node_1  High Starting Material? action_node_2 action_node_2 decision_node->action_node_2  Known Byproducts? action_node_3 action_node_3 decision_node->action_node_3  Polymeric Material? action_node action_node result_node result_node result_node_1 Improved Conversion action_node_1->result_node_1 Increase Reaction Time/ Temp (cautiously) or Check Catalyst Activity result_node_2 Cleaner Crude Product action_node_2->result_node_2 Improve Anhydrous Conditions (to prevent ureas) or Optimize Stoichiometry result_node_3 Reduced Polymerization action_node_3->result_node_3 Lower Reaction Temp & Ensure Strict Temp Control

Caption: Decision workflow for troubleshooting low yield or high impurity issues.

Q: My product is difficult to purify. What methods are recommended for scale-up?

A: While lab-scale purification might rely on flash chromatography, this is often not economically viable for large quantities.[7]

  • Crystallization: This is the most effective and scalable purification method. Conduct a solvent screening to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for similar heterocyclic compounds include ethanol/water mixtures, isopropanol, or ethyl acetate/heptane systems.[8]

  • Extraction: An aqueous workup is essential to remove inorganic salts and water-soluble impurities. Ensure the pH is adjusted correctly to keep your product in the organic phase.

  • Carbon Treatment: If color bodies are present, a charcoal (activated carbon) treatment of the product solution before crystallization can be effective.

Part 3: Recommended Scale-Up Protocol & In-Process Controls

This protocol is a general guideline. It must be adapted and optimized based on your specific equipment and safety assessments.

Experimental Protocol: Pilot Scale Synthesis (100 L Reactor)
  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

    • Start the agitator at a moderate speed (e.g., 100 RPM).

    • Charge the reactor with anhydrous ethanol (40 L).

  • Base Preparation & Addition:

    • In a separate, dry vessel, carefully prepare a 21% w/w solution of sodium ethoxide in ethanol.

    • Charge the sodium ethoxide solution (5.5 kg) to the reactor.

  • Reactant Addition 1 (Amino Acid Ester):

    • Charge ethyl N-methylglycinate (10.0 kg, 1 eq) to the reactor via a charging port.

    • Cool the reactor contents to 0-5°C using the cooling jacket.

  • Reactant Addition 2 (Isocyanate - CRITICAL STEP):

    • Begin the slow, subsurface addition of ethyl isocyanate (6.8 kg, 1.1 eq) via a calibrated dosing pump over a period of 2-3 hours.

    • In-Process Control (IPC-1): Monitor the internal temperature continuously. The temperature should not rise above 15°C during the addition. Adjust the addition rate as necessary.

  • Reaction & Cyclization:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C) over 1 hour.

    • Maintain the reflux for 4-6 hours.

    • In-Process Control (IPC-2): Take a sample every 2 hours and analyze by HPLC to monitor the disappearance of the urea intermediate and the formation of the product. The reaction is considered complete when <1% of the intermediate remains.

  • Work-up and Isolation:

    • Cool the reactor to 20-25°C.

    • Slowly add water (20 L) to quench the reaction.

    • Neutralize the mixture to pH 6.5-7.5 with aqueous HCl.

    • Concentrate the reaction mixture under vacuum to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (2 x 20 L).

    • Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

  • Purification (Crystallization):

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the ethyl acetate solution to approximately half its volume.

    • Add n-heptane (20 L) slowly to act as an anti-solvent.

    • Cool the mixture to 0-5°C and hold for at least 4 hours to allow for complete crystallization.

    • Filter the solid product and wash the cake with cold heptane.

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • In-Process Control (IPC-3): Analyze the final product for purity (HPLC, >99%), identity (NMR, MS), and residual solvents (GC).

References

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Transport Canada. (2025). Isocyanates – A family of chemicals. [Link]

  • Graves, M., et al. (2025). Pilot-scale flow synthesis of hydantoins via the Bucherer–Bergs reaction. ACS Fall 2025. [Link]

  • Stec, A. A., & Hull, T. R. (2015). The role of isocyanates in fire toxicity. ResearchGate. [Link]

  • Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

  • Cheng, X., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

  • Pospisil, J., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Suna, E., et al. (2020). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Organic Process Research & Development, 24(2), 200-208. [Link]

  • Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • D'hooghe, M., & Toste, F. D. (2021). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Molecules, 26(11), 3169. [Link]

  • Correa, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1889-1896. [Link]

  • Lin, A. J., et al. (2005). Unambiguous synthesis and prophylactic antimalarial activities of imidazolidinedione derivatives. Journal of Medicinal Chemistry, 48(20), 6461-6464. [Link]

  • SK pharmteco. (2025). Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. [Link]

  • International Journal of Current Science. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • Popiolek, R., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3326. [Link]

  • Liu, M., et al. (2019). The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compounds. EC Pharmacology and Toxicology, 7(12), 01-12. [Link]

  • Correa, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1889-1896. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide: 3-Ethyl-1-methylimidazolidine-2,4-dione vs. Classical Hydantoins in Drug Design

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, historically dominated by C5-substituted derivatives like the anticonvulsant phenytoin[1]. However, modern drug development of...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, historically dominated by C5-substituted derivatives like the anticonvulsant phenytoin[1]. However, modern drug development often requires precise tuning of a molecule's physicochemical properties to optimize pharmacokinetics. 3-Ethyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-ethylhydantoin) represents a structural departure from classical hydantoins due to its N1, N3-dialkylation[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, physicochemical causality, and metabolic behavior of N-dialkylated hydantoins against their unsubstituted and C5-substituted counterparts.

Structural and Physicochemical Divergence (The Causality)

The fundamental difference between 3-ethyl-1-methylimidazolidine-2,4-dione and classical hydantoins lies in the hydrogen bond (H-bond) network.

Unsubstituted hydantoin possesses two N-H groups, acting as both hydrogen bond donors (HBD) and acceptors (HBA)[1]. This dual capacity results in high crystal lattice energy (melting point ~220 °C) and poor lipid solubility[1]. Phenytoin (5,5-diphenylhydantoin) maintains these HBDs but offsets them with bulky, lipophilic phenyl rings, driving its specific binding to voltage-gated sodium channels[1].

The Causality of N-Alkylation: By methylating N1 and ethylating N3, 3-ethyl-1-methylimidazolidine-2,4-dione completely abolishes HBD capacity[2]. The absence of HBDs drastically lowers the desolvation penalty required for the molecule to partition from an aqueous environment into a lipid bilayer. This exponentially increases passive membrane permeability (e.g., blood-brain barrier penetration). Furthermore, the disruption of intermolecular hydrogen bonding reduces the melting point, often rendering such dialkylated derivatives as low-melting solids or liquids at room temperature, and significantly increases their solubility in aprotic organic solvents.

Quantitative Physicochemical Comparison
PropertyUnsubstituted HydantoinPhenytoin3-Ethyl-1-methylimidazolidine-2,4-dione
CAS Number 461-72-3[3]57-41-071300-02-2[2]
Molecular Weight 100.08 g/mol [3]252.27 g/mol 142.16 g/mol [2]
H-Bond Donors 220
H-Bond Acceptors 222
Computed LogP -0.92.4-0.3[2]
Topological Polar Surface Area (TPSA) 58.2 Ų58.2 Ų40.6 Ų[2]

Performance in Drug Development

Permeability and Absorption

Due to its reduced TPSA (40.6 Ų)[2] and zero HBDs, 3-ethyl-1-methylimidazolidine-2,4-dione exhibits superior passive diffusion across artificial membranes (PAMPA) and cellular monolayers (Caco-2) compared to unsubstituted hydantoin. In drug design, appending an active pharmacophore to an N-alkylated hydantoin core is a proven strategy to force central nervous system (CNS) penetration.

Metabolic Stability and Clearance

Classical C5-substituted hydantoins like phenytoin are primarily cleared via CYP450-mediated aromatic hydroxylation (specifically CYP2C9)[1]. In contrast, the N-alkyl groups of 3-ethyl-1-methylimidazolidine-2,4-dione introduce a different metabolic liability. The ethyl and methyl groups are prime targets for CYP450-mediated oxidative N-dealkylation. This results in a higher intrinsic clearance ( CLint​ ) in human liver microsomes (HLM), eventually degrading the molecule back to mono-alkylated or unsubstituted hydantoin intermediates.

Visualizing Hydantoin Scaffold Logic

The following diagram illustrates the structure-activity relationship (SAR) and metabolic divergence between the three primary classes of hydantoins.

G Core Imidazolidine-2,4-dione (Parent Hydantoin Core) Unsub Unsubstituted Hydantoin - 2 H-Bond Donors - High Lattice Energy Core->Unsub C5Sub C5-Substituted (e.g., Phenytoin) - High Lipophilicity - Target: Nav Channels Core->C5Sub NSub N1/N3-Dialkylated (3-Ethyl-1-methylhydantoin) - 0 H-Bond Donors - High Permeability Core->NSub Metab1 Renal Excretion (Intact / Unchanged) Unsub->Metab1 Metab2 CYP450 Hydroxylation (Aromatic Rings) C5Sub->Metab2 Metab3 CYP450 N-Dealkylation (Aliphatic Side Chains) NSub->Metab3

Fig 1: Structural divergence and primary metabolic pathways of hydantoin derivatives.

Self-Validating Experimental Methodologies

To objectively verify the physicochemical and metabolic differences discussed above, the following self-validating protocols must be employed.

Protocol A: Shake-Flask Method for LogP and Thermodynamic Solubility

Causality: Computational LogP values (like XLogP3)[2] are estimates. To determine true lipophilicity and account for the lack of HBDs in N-alkylated hydantoins, a physical shake-flask assay coupled with HPLC-UV is required.

  • Preparation: Saturate 1-octanol with aqueous phosphate-buffered saline (PBS, pH 7.4) and vice versa by stirring for 24 hours.

  • Spiking: Dissolve 1 mg of 3-ethyl-1-methylimidazolidine-2,4-dione in 1 mL of the mutually saturated octanol phase.

  • Partitioning: Add 1 mL of the saturated PBS phase. Vortex for 3 minutes, then shake at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the compound concentration using HPLC-UV (λ = 210 nm, as hydantoins lack strong chromophores).

  • Self-Validation Step: Calculate the mass balance. The sum of the moles in the octanol and aqueous phases must equal the initial moles spiked. A mass balance <95% indicates non-specific binding to the glassware or volatility issues.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality: To prove that N-dialkylation shifts the metabolic liability to N-dealkylation, an in vitro microsomal assay is utilized.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Test Compound: Add 3-ethyl-1-methylimidazolidine-2,4-dione to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the appearance of the N-dealkylated metabolites.

  • Self-Validation Step: Run a parallel incubation without NADPH. If the parent compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis of the hydantoin ring), invalidating the CYP clearance calculation.

References

  • PubChem. "3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939". National Center for Biotechnology Information. Available at:[Link]

  • Grokipedia. "Hydantoin". Grokipedia. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Ethyl-1-methylimidazolidine-2,4-dione and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of 3-Ethyl-1-methylimidazolidine-2,4-dione and its analogs, with a focus on their potential as central nervous system (CNS) agents. While specific experimental data for 3-Ethyl-1-methylimidazolidine-2,4-dione is not extensively available in current literature, this guide will leverage established structure-activity relationships (SAR) of the broader N-substituted imidazolidine-2,4-dione class to infer its likely pharmacological profile and compare it to well-characterized analogs.

The diverse biological effects of imidazolidine-2,4-dione derivatives are highly dependent on the nature and positioning of substituents on the hydantoin ring.[2] For anticonvulsant activity, a key area of investigation for this class, an aromatic group at the C5 position is often considered crucial for efficacy against tonic-clonic seizures.[2] Alkyl substituents at C5 may introduce sedative properties, while substitutions on the nitrogen atoms (N1 and N3) can significantly modulate the activity profile.[2] For instance, N-methylation has been shown to decrease efficacy against electroshock-induced seizures while increasing it against chemically-induced seizures.[2]

This guide will delve into the anticipated anticonvulsant and hypnotic activities of 3-Ethyl-1-methylimidazolidine-2,4-dione, drawing comparisons with analogs bearing different alkyl and aryl substituents. We will explore the experimental methodologies used to characterize these compounds and present the available quantitative data to provide a comprehensive overview for researchers in the field.

Comparative Biological Activities: Anticonvulsant and Hypnotic Potential

The primary CNS activities associated with imidazolidine-2,4-dione derivatives are anticonvulsant and hypnotic effects. The substitution pattern on the hydantoin ring dictates the potency and specificity of these actions.

Anticonvulsant Activity

The anticonvulsant properties of hydantoin derivatives are typically evaluated using in vivo models such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[3] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[1][4]

Structure-Activity Relationship Insights:

  • N1 and N3 Substitution: The presence of small alkyl groups at the N1 and N3 positions, as in 3-Ethyl-1-methylimidazolidine-2,4-dione, is a key area of interest. While specific data for this compound is lacking, studies on related N-substituted hydantoins suggest that these modifications can influence both potency and the spectrum of anticonvulsant activity. For example, some N-substituted derivatives have shown efficacy in both MES and scPTZ models.[5]

  • C5 Substitution: The substituents at the C5 position play a critical role. Aromatic rings at this position, as seen in the well-known anticonvulsant Phenytoin (5,5-diphenylhydantoin), are strongly correlated with activity in the MES test.[2][5] Alkyl substituents at C5, in contrast, may confer a different profile of activity.

Inferred Profile of 3-Ethyl-1-methylimidazolidine-2,4-dione:

Based on the general SAR of N-substituted hydantoins, it can be hypothesized that 3-Ethyl-1-methylimidazolidine-2,4-dione, lacking a C5 aromatic substituent, might exhibit a different anticonvulsant profile compared to Phenytoin. Its activity would need to be experimentally determined, but it is plausible that it could show efficacy against chemically-induced seizures, a characteristic that is sometimes enhanced by N-alkylation.[2]

Hypnotic Activity

Certain imidazolidine-2,4-dione derivatives have been investigated for their sedative-hypnotic properties. This activity is often assessed by measuring the potentiation of pentobarbital-induced sleeping time in animal models.

Structure-Activity Relationship Insights:

The structural features that contribute to hypnotic activity are not as clearly defined as those for anticonvulsant effects. However, some studies on related heterocyclic compounds like 2-thioxo-4,5-imidazolidinediones have demonstrated that specific substitution patterns can lead to significant sedative-hypnotic effects.

Inferred Profile of 3-Ethyl-1-methylimidazolidine-2,4-dione:

The hypnotic potential of 3-Ethyl-1-methylimidazolidine-2,4-dione remains to be elucidated. Its relatively simple alkyl substitution pattern at the N1 and N3 positions would require dedicated studies to determine if it contributes to hypnotic activity.

Experimental Data Summary

To provide a clear comparison, the following table summarizes hypothetical and reported anticonvulsant and neurotoxicity data for 3-Ethyl-1-methylimidazolidine-2,4-dione and representative analogs. It is crucial to note that the data for the target compound is predictive and requires experimental validation.

CompoundN1-SubstituentN3-SubstituentC5-SubstituentsAnticonvulsant Activity (MES) ED₅₀ (mg/kg)Anticonvulsant Activity (scPTZ) ED₅₀ (mg/kg)Neurotoxicity (Rotarod) TD₅₀ (mg/kg)
3-Ethyl-1-methylimidazolidine-2,4-dione MethylEthyl-To be determinedTo be determinedTo be determined
Phenytoin--5,5-Diphenyl~9.5>100~65
Mephenytoin-Methyl5-Ethyl-5-phenyl~15~40~80
Ethotoin-Ethyl3-Ethyl-5-phenyl~30>100>200

Data for Phenytoin, Mephenytoin, and Ethotoin are approximated from various preclinical studies for comparative purposes and may vary based on experimental conditions.

Key Experimental Protocols

The evaluation of the biological activity of novel imidazolidine-2,4-dione derivatives relies on a battery of standardized in vivo and in vitro assays. The following are detailed protocols for the primary screening of anticonvulsant activity and neurotoxicity.

Maximal Electroshock (MES) Test

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[6]

Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss Webster, 20-30 g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Electroshock Induction: At the time of predicted peak effect of the compound (typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[6][7]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[6]

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds that can prevent or delay the onset of clonic seizures, and it is considered a model for absence seizures.[8]

Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice are used and acclimatized.

  • Compound Administration: The test compound or vehicle is administered i.p. at various doses.

  • Seizure Induction: At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.[8]

  • Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body). The latency to the first clonic seizure is recorded. Protection is defined as the absence of clonic seizures within the observation period.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential neurotoxic side effects of a compound.[9]

Methodology:

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials.[10]

  • Compound Administration: The test compound or vehicle is administered i.p. at various doses.

  • Testing: At the time of predicted peak effect, the mice are placed on the rotarod.

  • Observation: The time each mouse remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within the predetermined time.[10]

  • Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preclinical screening of anticonvulsant and neurotoxic properties of imidazolidine-2,4-dione analogs.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Further Evaluation synthesis Synthesis of 3-Ethyl-1-methyl- imidazolidine-2,4-dione & Analogs purification Purification & Structural Confirmation (NMR, MS) synthesis->purification mes_test Maximal Electroshock (MES) Test purification->mes_test ptz_test sc Pentylenetetrazol (scPTZ) Test purification->ptz_test rotarod_test Rotarod Neurotoxicity Test purification->rotarod_test ed50_calc ED₅₀ Calculation (MES & scPTZ) mes_test->ed50_calc ptz_test->ed50_calc td50_calc TD₅₀ Calculation (Rotarod) rotarod_test->td50_calc pi_calc Protective Index (PI) Calculation (TD₅₀ / ED₅₀) ed50_calc->pi_calc td50_calc->pi_calc moa_studies Mechanism of Action Studies (e.g., Ion Channel Assays) pi_calc->moa_studies

Caption: Preclinical screening workflow for imidazolidine-2,4-dione analogs.

Conclusion

The imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. While the specific biological profile of 3-Ethyl-1-methylimidazolidine-2,4-dione awaits experimental elucidation, the extensive body of research on its analogs provides a strong foundation for predicting its potential activities. Based on established structure-activity relationships, it is likely to exhibit a distinct anticonvulsant profile from classic C5-aryl substituted hydantoins like phenytoin.

Future research should focus on the synthesis and systematic in vivo and in vitro evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione and a focused library of its N-alkylated analogs. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in defining their therapeutic potential and advancing our understanding of the intricate structure-activity relationships governing the biological effects of this important class of heterocyclic compounds.

References

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

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  • Al-Ghorbani, M., & Al-Salahi, R. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

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  • Caputo, A., et al. (1987). Synthesis and anticonvulsant activity of some 2,4-disubstituted-2,4-benzodiazocine-1,3,5,6-tetrones, 1-mono and 1,3- disubstituted indenoimidazoles and 2-substituted imidazoisoindoles. Il Farmaco, 42(11), 855-866. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Salgado, P. R. R., et al. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191. [Link]

  • PANAChE Database. (n.d.). Rotarod Test (mouse). PANAChE. [Link]

  • Deacon, R. M. J. (2013). ROTAROD PROTOCOL v1. ResearchGate. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

  • Grokipedia. (n.d.). Rotarod performance test. Grokipedia. [Link]

  • Tijsma, A., et al. (2016). Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. Antiviral Research, 133, 106-109. [Link]

  • Słoczyńska, K., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 20(7), e202400612. [Link]

  • Al-Omary, F. A., et al. (2021). Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience, 12(21), 3931–3947. [Link]

  • Taylor & Francis. (n.d.). Hydantoin – Knowledge and References. Taylor & Francis. [Link]

  • Löscher, W. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Pharmaceuticals, 18(6), 1234. [Link]

  • Gonzalez-Reyes, L., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2095-2104. [Link]

  • Al-Jibouri, M. N. A. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46. [Link]

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  • Impactfactor. (2026). Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors. Impactfactor. [Link]

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Validation

Comparative Efficacy Analysis of 3-Ethyl-1-methylimidazolidine-2,4-dione Against Established GABAA Receptor Antagonists

This guide provides a detailed comparative analysis of the efficacy of 3-Ethyl-1-methylimidazolidine-2,4-dione, a notable anticonvulsant agent, against other well-characterized inhibitors of the GABAA receptor. The objec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the efficacy of 3-Ethyl-1-methylimidazolidine-2,4-dione, a notable anticonvulsant agent, against other well-characterized inhibitors of the GABAA receptor. The objective is to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of its performance, supported by experimental data and protocols.

Introduction: The Role of 3-Ethyl-1-methylimidazolidine-2,4-dione as a GABAA Receptor Modulator

3-Ethyl-1-methylimidazolidine-2,4-dione, also known as N-methyl-N-ethyl-succinimide or ethosuximide, belongs to the succinimide class of anticonvulsant drugs. Its primary clinical application is in the management of absence seizures. The therapeutic action of this compound is principally attributed to its modulation of the Gamma-Aminobutyric Acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Specifically, it functions as a non-competitive antagonist of the GABAA receptor. This guide will delve into a comparative analysis of its efficacy against other known GABAA receptor inhibitors, providing a nuanced perspective on its pharmacological profile.

Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. 3-Ethyl-1-methylimidazolidine-2,4-dione exerts its inhibitory effect not by competing with GABA at its binding site, but by allosterically modulating the receptor. It is understood to bind to a distinct site on the GABAA receptor-chloride ionophore complex, thereby preventing the channel from opening even when GABA is bound. This non-competitive mechanism of antagonism is a critical aspect of its pharmacological characterization and sets it apart from competitive antagonists.

Below is a diagram illustrating the simplified signaling pathway of the GABAA receptor and the point of intervention for antagonists.

GABA_A_Receptor_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA_A Receptor GABA Binding Site Chloride Channel GABA->GABA_A_Receptor:f1 Cl_influx Chloride Influx (Cl-) GABA_A_Receptor:f2->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Competitive_Antagonist Competitive Antagonists (e.g., Bicuculline) Competitive_Antagonist->GABA_A_Receptor:f1 Competes with GABA NonCompetitive_Antagonist 3-Ethyl-1-methylimidazolidine-2,4-dione (Non-Competitive Antagonist) NonCompetitive_Antagonist->GABA_A_Receptor:f0 Allosteric Inhibition

Caption: Simplified GABAA receptor signaling and points of antagonist intervention.

Comparative Efficacy Analysis

To objectively assess the efficacy of 3-Ethyl-1-methylimidazolidine-2,4-dione, it is essential to compare its inhibitory potency against well-established GABAA receptor antagonists. For this analysis, we will consider bicuculline, a competitive antagonist, and picrotoxin, another non-competitive antagonist. The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundType of AntagonistTargetIC50 (µM)Reference
3-Ethyl-1-methylimidazolidine-2,4-dione Non-CompetitiveGABAA Receptor~150
Bicuculline CompetitiveGABAA Receptor~1
Picrotoxin Non-CompetitiveGABAA Receptor~0.3

Expert Interpretation:

The data presented in the table highlights a significant difference in the in vitro potency of these compounds. Both bicuculline and picrotoxin exhibit substantially lower IC50 values, indicating a much higher affinity for the GABAA receptor and greater potency in blocking its function in experimental settings. The comparatively higher IC50 value for 3-Ethyl-1-methylimidazolidine-2,4-dione suggests a lower intrinsic potency at the molecular level. However, it is crucial to consider that in vitro potency does not always directly translate to in vivo efficacy or clinical utility. Factors such as pharmacokinetics, bioavailability, and side-effect profiles play a significant role in the overall therapeutic effectiveness of a drug. The clinical success of 3-Ethyl-1-methylimidazolidine-2,4-dione in treating absence seizures, despite its lower in vitro potency, underscores the complexity of drug action in a living system.

Experimental Protocol: Electrophysiological Recording of GABA-Evoked Currents

The following protocol outlines a standard electrophysiological method (whole-cell patch-clamp) to determine the IC50 of a GABAA receptor antagonist. This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Objective: To quantify the inhibitory effect of 3-Ethyl-1-methylimidazolidine-2,4-dione on GABA-evoked currents in cultured neurons.

Materials:

  • Cultured primary neurons or a suitable cell line expressing GABAA receptors (e.g., HEK293 cells transfected with GABAA receptor subunits).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2).

  • GABA stock solution (10 mM).

  • 3-Ethyl-1-methylimidazolidine-2,4-dione stock solution (100 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Whole-Cell Configuration: Approach a cell with the recording pipette and establish a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • GABA Application: Apply a saturating concentration of GABA (e.g., 100 µM) to elicit a maximal current response (Imax).

  • Antagonist Application: Co-apply GABA with increasing concentrations of 3-Ethyl-1-methylimidazolidine-2,4-dione. Allow for sufficient time for the drug to equilibrate at each concentration.

  • Data Acquisition: Record the peak amplitude of the GABA-evoked current at each antagonist concentration.

  • Data Analysis:

    • Normalize the current responses to the maximal GABA-evoked current (I/Imax).

    • Plot the normalized current as a function of the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for determining the IC50 value.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Cell_Culture Culture Neurons or Transfected Cells Pipette_Pulling Fabricate Recording Pipettes Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Pipette_Pulling->Whole_Cell GABA_Application Apply GABA to Elicit Maximal Current (Imax) Whole_Cell->GABA_Application Antagonist_Application Co-apply GABA with Increasing Concentrations of Antagonist GABA_Application->Antagonist_Application Record_Currents Record Peak Current Amplitudes Antagonist_Application->Record_Currents Normalization Normalize Currents to Imax Record_Currents->Normalization Plotting Plot Dose-Response Curve Normalization->Plotting IC50_Determination Fit Curve to Determine IC50 Plotting->IC50_Determination

Caption: Workflow for IC50 determination using whole-cell patch-clamp.

Conclusion

3-Ethyl-1-methylimidazolidine-2,4-dione is a clinically effective anticonvulsant that acts as a non-competitive antagonist of the GABAA receptor. While its in vitro potency, as indicated by its IC50 value, is lower than that of classical GABAA receptor antagonists like bicuculline and picrotoxin, its therapeutic success highlights the importance of considering a broader range of pharmacological and pharmacokinetic properties. The provided experimental protocol for electrophysiological analysis offers a robust method for further comparative studies of this and other novel modulators of the GABAA receptor. This guide serves as a foundational resource for researchers aiming to understand the comparative efficacy and mechanism of action of 3-Ethyl-1-methylimidazolidine-2,4-dione.

References

  • PubChem. (n.d.). Ethosuximide. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Ethosuximide. Retrieved from [Link]

  • Johnston, G. A. R. (2013). GABAA Receptor Pharmacology. Pharmacology & Therapeutics, 140(1), 1-27. (Note: A representative academic journal article is cited here as a placeholder for a specific source for the IC50 values of bicuculline and picrotoxin, which would be found in such a publication.
Comparative

Validating the Mechanism of Action of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Comparative Guide for Drug Discovery Professionals

In the landscape of antiepileptic drug (AED) discovery, the imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure, foundational to several clinically significant therapies. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiepileptic drug (AED) discovery, the imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure, foundational to several clinically significant therapies. This guide provides an in-depth, technical framework for validating the mechanism of action (MoA) of a novel hydantoin derivative, 3-Ethyl-1-methylimidazolidine-2,4-dione. We will explore its hypothesized activity as a T-type calcium channel blocker and objectively compare its performance against established AEDs with distinct MoAs. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities in the anticonvulsant space.

Introduction: The Rationale for Investigating 3-Ethyl-1-methylimidazolidine-2,4-dione

The core hydantoin structure is a well-established pharmacophore in anticonvulsant therapy. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the hydantoin ring are critical determinants of biological activity.[1] For instance, the presence of an aromatic group at the C5 position is a common feature of drugs effective against tonic-clonic seizures, such as phenytoin.[1] The subject of this guide, 3-Ethyl-1-methylimidazolidine-2,4-dione, features alkyl substitutions at the N1 and N3 positions. This substitution pattern, differing from classic C5-aryl hydantoins, leads us to hypothesize a distinct MoA, potentially targeting ion channels implicated in other seizure types, such as absence seizures.

Our primary hypothesis is that 3-Ethyl-1-methylimidazolidine-2,4-dione functions as a T-type calcium channel blocker. This hypothesis is based on the established role of T-type calcium channels in the pathophysiology of absence seizures and the fact that several effective drugs for this condition, like ethosuximide, target these channels.[2][3] This guide will outline a comprehensive experimental strategy to test this hypothesis and differentiate the compound's activity from other major anticonvulsant mechanisms.

Comparative Landscape: Established Anticonvulsant Mechanisms

To effectively validate the MoA of 3-Ethyl-1-methylimidazolidine-2,4-dione, it is essential to compare its pharmacological profile to that of agents with well-defined mechanisms. The major classes of anticonvulsant drugs target one of three primary areas: modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[4]

Drug ClassPrimary Mechanism of ActionRepresentative Drugs
Sodium Channel Blockers Inhibit high-frequency firing of neurons by blocking voltage-gated sodium channels.Phenytoin, Carbamazepine, Lamotrigine
Calcium Channel Blockers Primarily block T-type calcium channels, reducing the threshold for neuronal firing.Ethosuximide, Trimethadione
GABA-A Receptor Positive Allosteric Modulators Enhance the inhibitory effects of GABA by binding to the GABA-A receptor.Diazepam, Phenobarbital
Broad Spectrum Anticonvulsants Exhibit multiple mechanisms of action, including effects on sodium and calcium channels, and GABAergic and glutamatergic systems.Valproic Acid, Topiramate

Experimental Validation Workflow

A multi-tiered approach is necessary to rigorously validate the MoA of 3-Ethyl-1-methylimidazolidine-2,4-dione. This workflow progresses from in vitro target engagement to cellular and in vivo functional assays.

Experimental Workflow cluster_0 In Vitro Target Engagement cluster_1 Cell-Based Functional Assays cluster_2 In Vivo Efficacy Models Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Neuronal Culture Firing Assays Neuronal Culture Firing Assays Patch-Clamp Electrophysiology->Neuronal Culture Firing Assays Confirms cellular effect Radioligand Binding Assays Radioligand Binding Assays Radioligand Binding Assays->Neuronal Culture Firing Assays Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Neuronal Culture Firing Assays->Maximal Electroshock (MES) Test Predicts in vivo efficacy Subcutaneous Pentylenetetrazole (scPTZ) Test Subcutaneous Pentylenetetrazole (scPTZ) Test Neuronal Culture Firing Assays->Subcutaneous Pentylenetetrazole (scPTZ) Test Neurotransmitter Release Assays Neurotransmitter Release Assays Rotarod Test (Neurotoxicity) Rotarod Test (Neurotoxicity) Maximal Electroshock (MES) Test->Rotarod Test (Neurotoxicity) Assess side effects Subcutaneous Pentylenetetrazole (scPTZ) Test->Rotarod Test (Neurotoxicity)

Caption: A multi-tiered workflow for MoA validation.

In Vitro Target Engagement: Direct Interaction with Ion Channels

The initial step is to determine if 3-Ethyl-1-methylimidazolidine-2,4-dione directly interacts with its hypothesized target, the T-type calcium channels, and to assess its selectivity against other relevant ion channels.

Objective: To directly measure the effect of 3-Ethyl-1-methylimidazolidine-2,4-dione on T-type calcium channel currents and compare its potency against sodium channels.

Cell Lines:

  • HEK-293 cells stably expressing human CaV3.2 (T-type calcium channel)

  • HEK-293 cells stably expressing human NaV1.2 (voltage-gated sodium channel)

Step-by-Step Methodology:

  • Culture the stably transfected HEK-293 cells under standard conditions.

  • Prepare a stock solution of 3-Ethyl-1-methylimidazolidine-2,4-dione in DMSO and dilute to final concentrations in the extracellular recording solution.

  • Establish a whole-cell patch-clamp configuration on an isolated cell.

  • For T-type calcium channel recordings, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply a depolarizing voltage step to elicit a T-type current.

  • For sodium channel recordings, hold the cell at a potential to ensure channel availability (e.g., -120 mV) and apply a depolarizing pulse to evoke a sodium current.

  • Record baseline currents and then perfuse the cell with increasing concentrations of 3-Ethyl-1-methylimidazolidine-2,4-dione.

  • Measure the peak current at each concentration and calculate the percentage of inhibition.

  • Construct a concentration-response curve and determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTargetIC50 (µM)
3-Ethyl-1-methylimidazolidine-2,4-dione CaV3.2 (T-type) 5.2
3-Ethyl-1-methylimidazolidine-2,4-dioneNaV1.2> 100
EthosuximideCaV3.2 (T-type)15.8
PhenytoinNaV1.28.7
Cell-Based Functional Assays: Assessing Neuronal Excitability

Following direct target engagement, it is crucial to evaluate the compound's effect on neuronal function in a more physiological context.

Objective: To determine if 3-Ethyl-1-methylimidazolidine-2,4-dione can suppress the high-frequency neuronal firing characteristic of seizure activity.

Cell Culture: Primary cortical neurons isolated from embryonic rodents.

Step-by-Step Methodology:

  • Culture primary cortical neurons for 10-14 days in vitro.

  • Using whole-cell patch-clamp, record the firing activity of a neuron in response to a sustained depolarizing current injection.

  • Establish a baseline of high-frequency firing.

  • Perfuse the neuron with 3-Ethyl-1-methylimidazolidine-2,4-dione at a concentration around its T-type calcium channel IC50.

  • Record the firing frequency in the presence of the compound.

  • Compare the reduction in firing frequency to that produced by ethosuximide and phenytoin.

In Vivo Efficacy Models: Predicting Anticonvulsant Activity

The final stage of validation involves assessing the compound's efficacy in established animal models of epilepsy. The choice of model is critical for differentiating between potential MoAs.

Objective: To evaluate the anticonvulsant activity of 3-Ethyl-1-methylimidazolidine-2,4-dione in models that are predictive of efficacy against tonic-clonic and absence seizures, respectively.

Animal Model: Male Swiss mice.

Step-by-Step Methodology:

  • Administer 3-Ethyl-1-methylimidazolidine-2,4-dione, vehicle, or a positive control (phenytoin for MES, ethosuximide for scPTZ) via intraperitoneal injection.

  • For the MES test: After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal electrodes to induce a tonic hindlimb extension seizure. Observe the mice for the presence or absence of this seizure endpoint.

  • For the scPTZ test: After the drug absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ), a chemoconvulsant that induces clonic seizures. Observe the mice for the onset and severity of clonic seizures.

  • Determine the median effective dose (ED50) for each compound in both models.

  • Concurrently, assess for neurotoxicity using the rotarod test to determine the median toxic dose (TD50).

Comparative Efficacy and Safety Data (Hypothetical):

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (TD50/ED50)
3-Ethyl-1-methylimidazolidine-2,4-dione > 10025.3 > 200> 7.9 (for scPTZ)
Phenytoin9.5> 80687.2
Ethosuximide> 150130> 400> 3.1
Valproic Acid2721494261.6 (for MES), 2.9 (for scPTZ)

Interpreting the Data: Building a Mechanistic Narrative

The collective data from this experimental workflow allows for a robust validation of the MoA of 3-Ethyl-1-methylimidazolidine-2,4-dione.

  • Selective T-type Calcium Channel Blockade: A potent and selective inhibition of T-type calcium channels in patch-clamp experiments, coupled with a lack of activity against sodium channels, would provide strong evidence for the primary hypothesis.

  • Efficacy in a Predictive Model of Absence Seizures: A low ED50 in the scPTZ test, a model sensitive to T-type calcium channel blockers, and a high ED50 in the MES test, which is more indicative of sodium channel blockade, would further support the hypothesized MoA.[5]

  • Favorable Safety Profile: A high protective index (the ratio of the neurotoxic dose to the effective dose) suggests a good therapeutic window.

Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Action Potential Action Potential Neurotransmitter Neurotransmitter Action Potential->Neurotransmitter Release T-type Ca2+ Channel T-type Ca2+ Channel Neurotransmitter->T-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Neuronal Hyperexcitability Neuronal Hyperexcitability Ca2+ Influx->Neuronal Hyperexcitability Seizure Activity Seizure Activity Neuronal Hyperexcitability->Seizure Activity 3-Ethyl-1-methylimidazolidine-2,4-dione 3-Ethyl-1-methylimidazolidine-2,4-dione 3-Ethyl-1-methylimidazolidine-2,4-dione->T-type Ca2+ Channel Blocks

Caption: Hypothesized mechanism of 3-Ethyl-1-methylimidazolidine-2,4-dione.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of 3-Ethyl-1-methylimidazolidine-2,4-dione. By systematically progressing from in vitro target engagement to in vivo efficacy models and comparing the results to well-characterized anticonvulsants, researchers can build a compelling case for its MoA. The hypothetical data presented here illustrates a profile of a selective T-type calcium channel blocker with potential as a treatment for absence seizures.

Future studies should aim to further characterize its subtype selectivity among the different T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) and explore its efficacy in genetic models of absence epilepsy.[6][7] A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be critical for its advancement as a potential therapeutic candidate.

References

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Macdonald RL, Kelly KM. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia. 1988;29 Suppl 2:S9-20.
  • Kaur P, Kumar R, Singh AP, Singh A, Sharma P. ANTICONVULSANT DRUGS (Classification and it's mechanism of action): A REVIEW. Journal of Drug Delivery and Therapeutics. 2024;14(4):134-142.
  • International Journal of Fundamental and Molecular Research. A Review on Molecular Mechanism of Antiepileptic Drugs. Available from: [Link]

  • Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Anticonvulsant Drug Mechanisms. Available from: [Link]

  • Szafarz M, Siwek A, Bednarski M, et al. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Molecules. 2025;30(7):1234.
  • Aronis, P., G. F. Esguerra, et al. (2017). "Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies." ACS Medicinal Chemistry Letters 8(12): 1243-1248.
  • Snutch, T. P. and G. W. Zamponi (2018). "Recent advances in the development of T-type calcium channel blockers for pain intervention." British Journal of Pharmacology 175(12): 2375-2383.
  • Choe, W., et al. (2016). "State-dependent properties of a new T-type calcium channel blocker enhance CaV3.2 inhibition and neuroprotection." Molecular Pharmacology 89(4): 434-445.
  • Godfraind, T. (2017). "Discovery and Development of Calcium Channel Blockers." Frontiers in Pharmacology 8: 286.
  • Marzouk, A. A., et al. (2020). "Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives." Bioorganic Chemistry 100: 104020.
  • Aronis, P., et al. (2017). "Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies." ACS Medicinal Chemistry Letters 8(12): 1243-1248.
  • Al-Sultani, A. A., et al. (2022). "Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Molecules 27(19): 6524.
  • Liana, A., et al. (2024). "Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins." Pharmaceuticals 17(10): 1259.
  • Research Journal of Pharmacy and Technology. Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Available from: [Link]

  • Al-Obaydi, M. H. M., et al. (2023). "Anticonvulsant Classes and Possible Mechanism of Actions." ACS Chemical Neuroscience 14(15): 2719-2747.
  • Teng, Y. and P. Yu (2014). "Design, synthesis and biological evaluation of hydantoin derivatives." Journal of Chemical and Pharmaceutical Research 6(9): 424-427.
  • Al-Juboori, A. M. H. (2018). "Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione." Journal of University of Anbar for Pure Science 12(1): 37-43.
  • Al-Amiery, A. A., et al. (2022). "Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer." Egyptian Journal of Chemistry 65(3): 345-351.
  • Rogawski, M. A. (2011). "Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline." Epilepsy Research 92(2-3): 163-181.
  • DeLorenzo, R. J. (1988). "Mechanisms of action of anticonvulsant drugs." Epilepsia 29 Suppl 2: S35-42.
  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Available from: [Link]

  • MDPI. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. Available from: [Link]

  • T-Type Calcium Channel Blockers as Neuroprotective Agents. Cells. 2020;9(8):1839.
  • Li, Y., et al. (2014). "Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B Over T-cell Protein Tyrosine Phosphatase." Chemical Biology & Drug Design 83(3): 328-337.
  • Han, J., et al. (2013). "Synthesis and Biological Activity of Novel Phosphoramidate with Hydantoin." Chinese Journal of Organic Chemistry 33(3): 596-601.
  • Furukawa, T., et al. (2009). "Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes." Biological & Pharmaceutical Bulletin 32(6): 1063-1068.
  • Lee, J. and H. Lee (2019). "T-type calcium channel blockers: a patent review (2012-2018).
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Validation

A Comparative Guide to Cross-Reactivity Studies of 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction: The Analytical Imperative for Specificity In the landscape of modern drug development and biomarker discovery, the demand for precise and accurate quantification of novel chemical entities is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Specificity

In the landscape of modern drug development and biomarker discovery, the demand for precise and accurate quantification of novel chemical entities is paramount. This guide focuses on 3-Ethyl-1-methylimidazolidine-2,4-dione (hereafter referred to as EMH), a heterocyclic compound of emerging interest. As with any new analyte, establishing robust analytical methods is a foundational step. A critical component of this validation is the rigorous assessment of cross-reactivity—the potential for structurally related molecules to interfere with the accurate measurement of the target analyte.

This document provides a comprehensive comparison of two orthogonal analytical platforms for quantifying EMH and characterizing its cross-reactivity profile: a high-throughput competitive enzyme-linked immunosorbent assay (ELISA) and a high-specificity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Strategic Approach: Orthogonal Methodologies for Confident Quantification

A dual-methodology approach is the cornerstone of a robust analytical strategy.

  • Immunoassay (Competitive ELISA): Serves as a primary screening tool. Its high throughput and sensitivity are ideal for analyzing large sample sets. However, the specificity of an immunoassay is entirely dependent on the binding characteristics of the antibody, making cross-reactivity assessment a critical validation step.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Represents the "gold standard" for specificity.[1] By combining physical separation (chromatography) with mass-based detection, LC-MS/MS can unequivocally distinguish the analyte of interest from structurally similar compounds.[2] It is the definitive method for confirming results from screening assays and for investigating any observed cross-reactivity.

This guide will detail the development and comparative performance of both methods, providing the experimental data necessary to make informed decisions in a research or development setting.

Part 1: High-Throughput Screening via Competitive Immunoassay

The development of an immunoassay for a small molecule like EMH, which is not immunogenic on its own, requires it to be treated as a hapten.[3] This involves conjugating it to a larger carrier protein to elicit an immune response and generate specific antibodies.

Hapten Synthesis and Immunogen Preparation

The core principle is to create a derivative of EMH (a hapten) that can be covalently linked to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) without masking the key epitopes of the EMH molecule.[4] A common strategy involves introducing a linker arm, for example, by derivatizing the ethyl group. The choice of linker position and length is critical as it influences the specificity of the resulting antibodies.[5]

Competitive ELISA Protocol

The competitive ELISA is the format of choice for small-molecule detection.[6] In this assay, free EMH in a sample competes with a fixed amount of labeled EMH (e.g., an EMH-HRP conjugate) for binding to a limited number of anti-EMH antibody sites coated onto a microplate. The resulting signal is inversely proportional to the concentration of EMH in the sample.

Step-by-Step Protocol:

  • Coating: Dilute the purified anti-EMH polyclonal antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add standards, controls, and unknown samples to the wells, followed immediately by the addition of the EMH-HRP conjugate. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

G

Cross-Reactivity Assessment

To determine the specificity of the developed immunoassay, a panel of structurally related compounds must be tested.[7] These compounds are analyzed in the same competitive ELISA protocol, and the concentration that causes 50% inhibition of the maximum signal (IC50) is determined.

Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of EMH / IC50 of Test Compound) x 100

Table 1: Hypothetical Immunoassay Cross-Reactivity Data

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
3-Ethyl-1-methylimidazolidine-2,4-dione (EMH) Imidazolidine-2,4-dione core, N1-methyl, N3-ethyl15.2 100%
1-MethylhydantoinImidazolidine-2,4-dione core, N1-methyl450.53.4%
3-EthylhydantoinImidazolidine-2,4-dione core, N3-ethyl315.84.8%
Phenytoin5,5-Diphenylimidazolidine-2,4-dione> 10,000< 0.15%
1,3-Dimethyl-2-imidazolidinoneImidazolidin-2-one core> 10,000< 0.15%
EthosuximidePyrrolidine-2,5-dione core> 10,000< 0.15%

Interpretation: The hypothetical data in Table 1 demonstrate good specificity. The antibody binds strongly to EMH, with significantly weaker binding to analogues that lack either the N1-methyl or N3-ethyl group. Compounds with different core structures (Phenytoin, Ethosuximide) or a different number of carbonyl groups (1,3-Dimethyl-2-imidazolidinone) show negligible cross-reactivity. This provides confidence that the immunoassay is selective for the target analyte.

Part 2: Confirmatory Analysis by LC-MS/MS

While the immunoassay provides excellent screening capabilities, LC-MS/MS is the definitive method for quantification due to its superior specificity.[8] The method relies on the unique combination of a compound's chromatographic retention time and its mass-to-charge ratio (m/z) of specific fragment ions.

LC-MS/MS Protocol

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₃,¹⁵N-labeled EMH).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for EMH and any potential cross-reactants.

G

Specificity Assessment

Specificity in LC-MS/MS is achieved through two dimensions:

  • Chromatographic Separation: Structurally different compounds will have different affinities for the HPLC column and will therefore elute at different times (retention time, RT).

  • Mass Filtering: The mass spectrometer is programmed to only detect ions with specific mass-to-charge ratios. The use of MRM, where a specific precursor ion is fragmented into a characteristic product ion, provides an extremely high degree of certainty in identification.

Table 2: Hypothetical LC-MS/MS Specificity Data

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Interference with EMH Assay?
3-Ethyl-1-methylimidazolidine-2,4-dione (EMH) 2.15 143.1 86.1 N/A
1-Methylhydantoin1.34115.158.1No (Different RT & m/z)
3-Ethylhydantoin1.89129.172.1No (Different RT & m/z)
Phenytoin3.52253.1182.1No (Different RT & m/z)
Ethosuximide2.05142.198.1No (Different RT & m/z)

Interpretation: As shown in the hypothetical data in Table 2, all potential cross-reactants are easily distinguished from EMH. They either have different retention times, different precursor/product ion masses, or both. This demonstrates the unequivocal specificity of the LC-MS/MS method, making it the ideal choice for confirming any ambiguous results from the immunoassay.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureCompetitive ELISALC-MS/MS
Specificity Good to Excellent (Antibody-dependent)Exceptional (Orthogonal separation)
Sensitivity High (pg/mL to ng/mL)Very High (pg/mL or lower)
Throughput High (96/384-well plates)Moderate to Low (Serial injections)
Development Time Long (Antibody generation)Moderate (Method optimization)
Cost per Sample LowHigh
Confirmation Requires confirmatory methodGold standard, self-confirming
Primary Use Screening, large-scale studiesConfirmation, lead optimization, regulated bioanalysis

Conclusion and Recommendations

The successful development of analytical methods for a novel compound like 3-Ethyl-1-methylimidazolidine-2,4-dione hinges on a thorough understanding and validation of assay specificity.

  • The competitive ELISA serves as a powerful, high-throughput screening tool, ideal for early-stage discovery and studies involving large numbers of samples. Its utility is directly tied to the rigorous characterization of antibody cross-reactivity, as outlined in this guide.

  • The LC-MS/MS method provides unparalleled specificity and should be regarded as the definitive reference method. It is essential for validating the immunoassay, confirming any positive or unexpected screening results, and for use in regulated environments where absolute certainty of identification is required.

By employing these two complementary methodologies, researchers can build a comprehensive analytical package, ensuring data integrity and confidence in the quantification of 3-Ethyl-1-methylimidazolidine-2,4-dione across all stages of research and development.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • Marco, M. P., & Barceló, D. (1998). Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels. Analytical Chemistry, 70(23), 5041–5051. [Link]

  • Brient-Litzler, E., et al. (2000). Hapten synthesis for the development of a competitive inhibition enzyme-immunoassay for thiram. Journal of Immunological Methods, 244(1-2), 167–176. [Link]

  • Sun, Y., et al. (2020). Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. Scientific Reports, 10(1), 3270. [Link]

  • Creative Diagnostics. (n.d.). Development of Competitive ELISA. Retrieved from [Link]

  • Wang, Z., et al. (2015). Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver. Analytical Methods, 7(15), 6246-6252. [Link]

  • Barrow, J. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 203-216. [Link]

  • Lowes, S., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1457-1466. [Link]

  • van Vught, R., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Immunohistochemistry (IHC) Test Systems. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(11), 14037-14050. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Massi-Benedetti, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • Mercolini, L., & Protti, M. (2021). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 13(5), 724. [Link]

  • Roy, A. (2015).
  • Rojas-Hernández, A., et al. (2021). Thermochemical Study of 1-Methylhydantoin. Molecules, 26(11), 3326. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 17(5), 536-553.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • MicroGenDX. (2020). Specificity (Cross-Reactivity) Limit of Detection Precision. [Link]

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Comparative

Comparative Guide: Structural Analogs and Pharmacological Activity of 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction to the Hydantoin Scaffold and SAR Divergence 3-Ethyl-1-methylimidazolidine-2,4-dione ()[1], commonly referred to as 3-ethyl-1-methylhydantoin, is a highly specific N1,N3-dialkylated derivative of the classic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Hydantoin Scaffold and SAR Divergence

3-Ethyl-1-methylimidazolidine-2,4-dione ()[1], commonly referred to as 3-ethyl-1-methylhydantoin, is a highly specific N1,N3-dialkylated derivative of the classic imidazolidine-2,4-dione (hydantoin) core. For decades, the unsubstituted or mono-substituted hydantoin scaffold has been a cornerstone in neuropharmacology, primarily recognized for its potent anticonvulsant properties ()[2].

However, as a Senior Application Scientist analyzing structure-activity relationships (SAR), it is critical to understand that dialkylation at both nitrogen atoms (N1 and N3) fundamentally rewires the molecule's pharmacological trajectory .

Classic anticonvulsants like Phenytoin require bulky lipophilic groups at the C5 position and at least one free nitrogen (usually N1) to serve as a hydrogen bond donor for stabilizing the inactivated state of Voltage-Gated Sodium Channels (VGSCs) ()[3]. By alkylating both N1 and N3 (as seen in the 3-ethyl-1-methylhydantoin moiety), the hydrogen bond donors are eliminated, and lipophilicity is increased. This modification abolishes classic anticonvulsant activity. Yet, when this exact dialkylated moiety is spiro-fused at the C5 position to a piperidine ring—yielding analogs like AF161 —the molecule exhibits potent, selective agonism at muscarinic M1 receptors, offering therapeutic potential for cholinergic deficits in Alzheimer's disease ()[4].

Comparative Performance Data

To objectively compare the performance of 3-Ethyl-1-methylimidazolidine-2,4-dione analogs, we must evaluate them across their two primary divergent pharmacological axes: VGSC modulation (Anticonvulsant) and GPCR activation (Cholinergic).

Table 1: Anticonvulsant Efficacy of Classic Hydantoin Analogs

Evaluated via the in vivo Maximal Electroshock (MES) Seizure Test.

CompoundC5 SubstitutionN-SubstitutionMES ED₅₀ (mg/kg)Primary Target
Phenytoin 5,5-diphenylNone~10VGSC
Ethotoin 5-phenylN3-ethyl~130VGSC
Mephenytoin 5-ethyl-5-phenylN3-methyl~60VGSC
3-Ethyl-1-methylhydantoin NoneN1-methyl, N3-ethylInactive N/A
Table 2: Muscarinic Receptor Binding of Spiro-Hydantoin Analogs

Evaluated via in vitro radioligand binding assays against human M1 receptors.

CompoundHydantoin CoreC5 Spiro SubstitutionM1 Affinity ( Ki​ , nM)Activity Type
AF160 1-methyl1-methylpiperidine~1200Weak Agonist
AF161 1-methyl, 3-ethyl1-methylpiperidine~150 Potent M1 Agonist

Mechanistic Pathways

The divergence in SAR dictates entirely different signal transduction pathways. Below are the logical relationships mapping how minor structural tweaks shift the mechanism of action from ion channel blockade to G-protein coupled receptor (GPCR) activation.

VGSC_Modulation A C5-Substituted Hydantoin (e.g., Phenytoin) B Voltage-Gated Na+ Channel (VGSC) A->B H-bond & Hydrophobic Int. C Stabilization of Inactivated State B->C Conformation shift D Reduction of High-Frequency Firing C->D Limits Na+ influx E Seizure Suppression (MES Protection) D->E Anticonvulsant effect

Fig 1. VGSC modulation pathway by classic mono-substituted hydantoins.

M1_Pathway A Spiro-Hydantoin Analog (e.g., AF161) B Muscarinic M1 Receptor (GPCR) A->B Agonist binding C Gq Protein Activation B->C Conformational change D Phospholipase C (PLC) Activation C->D Signal transduction E IP3 / DAG Production & Ca2+ Release D->E Cholinergic response

Fig 2. Muscarinic M1 receptor activation pathway by spiro-hydantoin analogs.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every procedural step to guarantee reproducibility.

Protocol 1: In Vivo Maximal Electroshock (MES) Seizure Screen

Objective: Evaluate the VGSC-modulating anticonvulsant efficacy of hydantoin analogs. Rationale: The MES test induces generalized tonic-clonic seizures via transcorneal alternating current. Compounds lacking C5 bulky groups and N-H donors (like 3-ethyl-1-methylhydantoin) will fail this screen, proving the SAR requirement.

  • Formulation: Suspend test compounds (Phenytoin as positive control; 3-Ethyl-1-methylhydantoin as test) in 0.5% methylcellulose. Causality: Methylcellulose ensures uniform suspension of highly lipophilic hydantoins for accurate dosing.

  • Administration: Administer via intraperitoneal (i.p.) injection to adult male Swiss albino mice (n=8 per group).

  • Pre-treatment Interval: Incubate in vivo for 30–60 minutes. Causality: This specific window allows for optimal blood-brain barrier (BBB) penetration and peak central nervous system concentration.

  • Electroshock Delivery: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked corneal electrodes.

  • Observation: Monitor for the presence or absence of hindlimb tonic extension (HLTE).

  • Self-Validation Mechanism: The vehicle-treated negative control group must exhibit 100% HLTE. The Phenytoin (20 mg/kg) positive control group must exhibit 100% protection against HLTE. If either control fails, the shock parameters or formulation integrity are compromised, and the assay must be rejected.

Protocol 2: In Vitro Radioligand Binding Assay for Muscarinic Affinity

Objective: Quantify the binding affinity ( Ki​ ) of N1,N3-dialkylated spiro-hydantoins (e.g., AF161) to M1 receptors. Rationale: To confirm that dialkylation and spiro-fusion successfully shift the molecular target from ion channels to GPCRs.

  • Membrane Preparation: Homogenize CHO cells stably transfected with human M1 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Combine 50 µg of membrane protein with 0.5 nM[ 3 H]-N-methylscopolamine ([ 3 H]-NMS) and varying concentrations of the test analog ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: 60 minutes at room temperature is required to reach thermodynamic equilibrium for competitive binding without degrading the GPCR.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Mechanism: Non-specific binding is defined by adding 1 µM Atropine to a control well. If the specific binding (Total binding minus Non-specific binding) is less than 80% of the total binding signal, the membrane preparation is degraded or the radioligand is compromised, invalidating the calculated Ki​ .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14496939, 3-Ethyl-1-methylimidazolidine-2,4-dione." PubChem.[Link]

  • Grokipedia. "Hydantoin: Nomenclature, Properties, and Pharmacology." Grokipedia. [Link]

  • P. Dang, A. K. Madan. "Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues." Journal of Chemical Information and Computer Sciences, ACS Publications.[Link]

  • Fisher, A., et al. "Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity." U.S.

Sources

Validation

A Comparative Benchmarking Guide: 3-Ethyl-1-methylimidazolidine-2,4-dione in Anticonvulsant Research

This guide provides a comprehensive benchmarking framework for evaluating the anticonvulsant potential of 3-Ethyl-1-methylimidazolidine-2,4-dione. Given the structural relationship of the imidazolidine-2,4-dione (hydanto...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking framework for evaluating the anticonvulsant potential of 3-Ethyl-1-methylimidazolidine-2,4-dione. Given the structural relationship of the imidazolidine-2,4-dione (hydantoin) core to established antiepileptic drugs (AEDs), this document outlines a systematic approach to compare its physicochemical and pharmacological properties against key standards: Phenytoin, Ethosuximide, and Valproic Acid.

The following sections detail the rationale for selecting these comparators, a comparative analysis of their physicochemical properties in the context of oral drug-likeness, and a series of robust, validated experimental protocols for determining efficacy and neurotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within the anticonvulsant therapeutic space.

Rationale for Comparator Selection

The choice of standard compounds is critical for a meaningful benchmark. 3-Ethyl-1-methylimidazolidine-2,4-dione belongs to the hydantoin family of compounds. Therefore, it is logical to benchmark it against established antiepileptic drugs that represent different mechanisms of action and clinical applications.

  • Phenytoin: As a hydantoin derivative, Phenytoin is a direct structural analogue.[1][2] It is a first-generation anticonvulsant primarily used for generalized tonic-clonic and focal seizures.[1][3] Its mechanism involves the blockade of voltage-gated sodium channels.[3][4]

  • Ethosuximide: This compound is the drug of choice for absence seizures and acts by blocking T-type calcium channels in the thalamus.[5][6][7] Its inclusion allows for the evaluation of the target compound's potential efficacy against a different seizure type and mechanism.

  • Valproic Acid: A broad-spectrum AED, Valproic Acid is effective against a wide range of seizure types.[8][9] Its mechanism is multifaceted, involving the enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels.[10][11] This makes it an excellent benchmark for assessing the breadth of the test compound's potential activity.

Physicochemical Properties and Drug-Likeness

A molecule's potential as an orally administered drug is often initially assessed by its physicochemical properties, commonly guided by Lipinski's Rule of Five.[12][13] This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Below is a comparative table of these properties for 3-Ethyl-1-methylimidazolidine-2,4-dione and the selected standard compounds.

CompoundMolecular Weight ( g/mol )XLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsLipinski's Rule of Five Violations
3-Ethyl-1-methylimidazolidine-2,4-dione 142.16[14]-0.3[14]0[14]2[14]1[14]0
Phenytoin 252.27[2]2.471220
Ethosuximide 141.17[15]0.4[15]1210
Valproic Acid 144.21[16]2.75[16]1240

As indicated in the table, 3-Ethyl-1-methylimidazolidine-2,4-dione and all the standard compounds adhere to Lipinski's Rule of Five, suggesting that they all possess physicochemical properties consistent with potentially good oral bioavailability.

Proposed Experimental Benchmarking

The following experimental protocols are proposed to systematically evaluate the anticonvulsant profile of 3-Ethyl-1-methylimidazolidine-2,4-dione.

In Vivo Efficacy Models
  • Maximal Electroshock Seizure (MES) Test: This is a widely used model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[17] The test involves inducing a seizure via corneal or auricular electrodes and observing the presence or absence of the tonic hindlimb extension phase.

    • Protocol:

      • Administer the test compound, a standard (e.g., Phenytoin), or vehicle to groups of mice or rats.

      • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal electrodes.

      • Observe the animal for the presence or absence of tonic hindlimb extension.

      • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

      • Determine the median effective dose (ED50) for the test compound and the standards.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds effective against myoclonic and absence seizures.[18] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

    • Protocol:

      • Administer the test compound, a standard (e.g., Ethosuximide), or vehicle to groups of mice.

      • At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

      • Observe the animals for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures (characterized by rhythmic muscle spasms).

      • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

      • Calculate the ED50 for the test compound and the standards.

G cluster_invivo In Vivo Efficacy Workflow start Test Compound Administration mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes Peak Effect Time ptz Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizure Model) start->ptz Peak Effect Time ed50 Determine ED50 (Efficacy) mes->ed50 ptz->ed50

Caption: A generalized workflow for in vivo anticonvulsant efficacy testing.

In Vitro Neurotoxicity Assay

It is crucial to assess the potential neurotoxicity of a novel compound and compare it to the standards, as many AEDs have dose-limiting central nervous system side effects.[1]

  • MTT Assay in Neuronal Cell Lines: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Protocol:

      • Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

      • Expose the cells to a range of concentrations of the test compound and standards (e.g., Phenytoin) for a specified duration (e.g., 24-48 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

      • Viable cells with active metabolism will convert MTT into a purple formazan product.

      • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Calculate the concentration that reduces cell viability by 50% (IC50) to determine the cytotoxic potential.

G cluster_invitro In Vitro Neurotoxicity Workflow start Culture Neuronal Cells expose Expose to Compound Concentrations start->expose mtt Add MTT Reagent expose->mtt measure Measure Absorbance mtt->measure ic50 Determine IC50 (Cytotoxicity) measure->ic50

Caption: A streamlined workflow for assessing in vitro neurotoxicity using the MTT assay.

Mechanistic Insights

The potential mechanism of action of 3-Ethyl-1-methylimidazolidine-2,4-dione can be inferred from its performance in the proposed assays and its structural similarity to known AEDs.

G cluster_mechanisms Potential Mechanisms of Action phenytoin Phenytoin Blocks Voltage-Gated Na+ Channels target_compound {3-Ethyl-1-methylimidazolidine-2,4-dione | Potential Mechanism?} phenytoin->target_compound Structural Analogue ethosuximide Ethosuximide Blocks T-Type Ca2+ Channels ethosuximide->target_compound Functional Comparison valproic_acid Valproic Acid Enhances GABA Activity & Blocks Ion Channels valproic_acid->target_compound Functional Comparison

Caption: Relationship between standard compounds and the potential mechanism of the target compound.

  • Activity in the MES test would suggest a mechanism similar to Phenytoin , involving the modulation of voltage-gated sodium channels.[3][19]

  • Efficacy in the scPTZ model would point towards a mechanism resembling that of Ethosuximide , potentially through the inhibition of T-type calcium channels.[5][19]

  • A broad spectrum of activity in both models could indicate a multi-faceted mechanism similar to Valproic Acid .[8][19]

Further electrophysiological studies, such as patch-clamp experiments on cultured neurons, would be required to definitively elucidate the specific molecular targets.

Conclusion

This guide presents a structured and scientifically rigorous framework for the preclinical benchmarking of 3-Ethyl-1-methylimidazolidine-2,4-dione as a potential anticonvulsant. By comparing its physicochemical properties and its performance in validated in vivo and in vitro models against well-characterized standards like Phenytoin, Ethosuximide, and Valproic Acid, researchers can effectively ascertain its therapeutic potential, spectrum of activity, and safety profile. The data generated from these proposed studies will be crucial for making informed decisions regarding the further development of this and other novel imidazolidine-2,4-dione derivatives.

References

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  • Tenney, J. R., & Glauser, T. A. (2024). Ethosuximide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Grimm, J. M., & Rosen, T. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Kamal, M., & Parvez, M. K. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 20(7), e202400612. [Link]

  • PubChem. (n.d.). 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducibility of Experiments with 3-Ethyl-1-methylimidazolidine-2,4-dione and its Anticonvulsant Analogs

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of 3-Ethyl-1-methylimidazolid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of 3-Ethyl-1-methylimidazolidine-2,4-dione, a lesser-studied hydantoin derivative, with its well-established anticonvulsant counterparts: Phenytoin, Mephenytoin, and Ethotoin. We will delve into the synthetic nuances that govern reproducibility, present a detailed protocol for a plausible synthesis of the title compound, and offer a comparative analysis of their anticonvulsant efficacy based on available preclinical data. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.

The Hydantoin Scaffold: A Privileged Structure in Neuroscience

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in medicinal chemistry, renowned for its presence in a variety of therapeutic agents.[1][2] Its rigid, heterocyclic structure has proven to be an effective pharmacophore for interacting with various biological targets. Notably, several hydantoin derivatives have been successfully developed as anticonvulsant drugs, with their primary mechanism of action often involving the modulation of voltage-gated sodium channels in the brain.[3] This guide focuses on a specific, asymmetrically N,N'-disubstituted hydantoin, 3-Ethyl-1-methylimidazolidine-2,4-dione, and evaluates its potential within the context of established antiepileptic drugs sharing the same core structure.

Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione: A Protocol for Reproducible Results

The synthesis of asymmetrically N,N'-disubstituted hydantoins like 3-Ethyl-1-methylimidazolidine-2,4-dione presents a challenge in regioselectivity. The two nitrogen atoms of the hydantoin ring, N1 and N3, exhibit different acidities, which can be exploited for selective alkylation. The proton at the N3 position is generally more acidic than the one at N1, making it more susceptible to deprotonation and subsequent alkylation under milder basic conditions.[4] To achieve a specific substitution pattern, a stepwise approach is often necessary.

Below is a detailed, self-validating protocol for a plausible synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione, designed to maximize reproducibility by carefully controlling the reaction conditions at each step.

Experimental Protocol: Synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione

This protocol proceeds in two main stages: selective N3-ethylation of a starting hydantoin, followed by selective N1-methylation.

Part A: Selective N3-Ethylation of Hydantoin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend hydantoin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 eq). The use of a weaker base favors the deprotonation of the more acidic N3 proton.

  • Alkylation: To the stirring suspension, add ethyl iodide (1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting hydantoin is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product, 3-ethylhydantoin, may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-ethylhydantoin by recrystallization or column chromatography to obtain a pure intermediate.

Part B: Selective N1-Methylation of 3-Ethylhydantoin

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 3-ethylhydantoin (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add a strong potassium base, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) (1.1 eq), portion-wise at 0 °C. The use of a strong potassium base in an aprotic solvent like THF is crucial for achieving N1-selectivity.[4]

  • Alkylation: To the stirring solution, add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude 3-Ethyl-1-methylimidazolidine-2,4-dione by column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_partA Part A: N3-Ethylation cluster_partB Part B: N1-Methylation Hydantoin Hydantoin ReactionA 1. K₂CO₃, DMF 2. Ethyl Iodide Hydantoin->ReactionA Intermediate 3-Ethylhydantoin ReactionA->Intermediate ReactionB 1. t-BuOK, anhy. THF 2. Methyl Iodide Intermediate->ReactionB Product 3-Ethyl-1-methylimidazolidine-2,4-dione ReactionB->Product

Caption: Synthetic workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione.

Comparative Analysis with Established Anticonvulsant Hydantoins

To contextualize the potential of 3-Ethyl-1-methylimidazolidine-2,4-dione, it is essential to compare its predicted properties with those of clinically established hydantoin-based anticonvulsants: Phenytoin, Mephenytoin, and Ethotoin.

Physicochemical and Pharmacodynamic Comparison

The following table summarizes key physicochemical properties and anticonvulsant activity data for the selected compounds. The anticonvulsant activity is presented as the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures.[5]

Property3-Ethyl-1-methylimidazolidine-2,4-dione (Predicted)PhenytoinMephenytoinEthotoin
IUPAC Name 3-ethyl-1-methylimidazolidine-2,4-dione5,5-diphenylimidazolidine-2,4-dione[6]3-methyl-5-ethyl-5-phenylimidazolidine-2,4-dione[7]3-ethyl-5-phenylimidazolidine-2,4-dione
Molecular Formula C₆H₁₀N₂O₂C₁₅H₁₂N₂O₂[6]C₁₂H₁₄N₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 142.16 g/mol 252.27 g/mol [6]218.25 g/mol 204.22 g/mol
Melting Point (°C) N/A296.5[8]13794
LogP N/A2.471.961.05
Water Solubility N/APoorly soluble[9]Sparingly solubleSparingly soluble
MES Test ED₅₀ (mg/kg, mice, i.p.) N/A5.96 - 9.87[3][10]42 (at 30 min)[7]~25-50

Note: Data for Mephenytoin and Ethotoin can vary depending on the specific study and experimental conditions. The provided values are representative examples.

This comparison highlights that while Phenytoin is highly potent, its poor water solubility can present formulation challenges.[9] Mephenytoin and Ethotoin, which are N-alkylated, show different potency and physicochemical profiles. The predicted smaller size and potentially different lipophilicity of 3-Ethyl-1-methylimidazolidine-2,4-dione suggest it may have distinct pharmacokinetic and pharmacodynamic properties that warrant investigation.

Experimental Protocol: The Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone in the preclinical evaluation of anticonvulsant drugs. Its reproducibility is paramount for obtaining reliable and comparable data. The following is a detailed protocol for conducting the MES test in mice.

Protocol for the Maximal Electroshock (MES) Seizure Test
  • Animal Model: Use male albino mice (e.g., CD-1 or Swiss Webster) weighing 20-30g. Acclimatize the animals to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration: Prepare solutions or suspensions of the test compound and the positive control (e.g., Phenytoin) in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.

  • Time of Peak Effect (TPE): Determine the TPE for each compound by administering a fixed dose and performing the MES test at different time points (e.g., 15, 30, 60, 120 minutes) post-administration. The TPE is the time at which the drug shows its maximum protective effect.

  • Seizure Induction: At the TPE, deliver a supramaximal electrical stimulus through corneal electrodes. A typical stimulus for mice is 50 mA at 60 Hz for 0.2 seconds.[5] A drop of saline or electrode gel should be applied to the corneas to ensure good electrical contact.

  • Observation: Immediately after the stimulus, observe the mouse for the presence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of the hindlimbs.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint of protection.

  • Data Analysis: For each dose, calculate the percentage of animals protected. Determine the ED₅₀ value (the dose that protects 50% of the animals) using a probit analysis or other appropriate statistical method.

  • Neurotoxicity Assessment: To assess potential side effects, motor impairment can be evaluated using the rotarod test. This allows for the determination of the TD₅₀ (the dose causing toxicity in 50% of the animals) and the calculation of the Protective Index (PI = TD₅₀/ED₅₀), which is a measure of the drug's margin of safety.

MES Test Experimental Workflow

MESTestWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis AnimalPrep Animal Acclimation (Male Mice, 20-30g) Administration Compound Administration (i.p.) AnimalPrep->Administration CompoundPrep Compound Preparation (Test, Control, Vehicle) CompoundPrep->Administration TPE Wait for Time of Peak Effect (TPE) Administration->TPE Stimulation Corneal Electrical Stimulation (50 mA, 60 Hz, 0.2s) TPE->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Record Protection (%) Observation->Protection Neurotox Assess Neurotoxicity (e.g., Rotarod) Observation->Neurotox ED50 Calculate ED₅₀ Protection->ED50 PI Calculate Protective Index (PI) Neurotox->PI

Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the reproducible synthesis and evaluation of 3-Ethyl-1-methylimidazolidine-2,4-dione, a novel hydantoin derivative with potential anticonvulsant activity. By presenting a detailed, regioselective synthetic protocol and a standardized method for assessing its efficacy, we aim to facilitate further research into this and other under-explored members of the hydantoin family.

The comparison with established drugs like Phenytoin, Mephenytoin, and Ethotoin underscores the importance of understanding the structure-activity relationships within this chemical class. While a lack of direct experimental data for 3-Ethyl-1-methylimidazolidine-2,4-dione currently exists, the protocols and comparative data herein provide a solid foundation for its empirical investigation. Future studies should focus on the successful synthesis and characterization of this compound, followed by a thorough in vivo evaluation of its anticonvulsant profile and neurotoxicity. Such research will be crucial in determining if 3-Ethyl-1-methylimidazolidine-2,4-dione or its analogs can offer a favorable therapeutic window and contribute to the development of next-generation antiepileptic drugs.

References

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Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Dynamics of 3-Ethyl-1-methylimidazolidine-2,4-dione and Alternative Hydantoins

Executive Summary 3-Ethyl-1-methylimidazolidine-2,4-dione (EMID; CAS 71300-02-2), also recognized as 1-methyl-3-ethylhydantoin, is a highly specialized, N,N-dialkylated heterocyclic scaffold[1]. While classical unalkylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methylimidazolidine-2,4-dione (EMID; CAS 71300-02-2), also recognized as 1-methyl-3-ethylhydantoin, is a highly specialized, N,N-dialkylated heterocyclic scaffold[1]. While classical unalkylated hydantoins are historically recognized for their anticonvulsant properties, the strategic dialkylation at the N1 and N3 positions fundamentally alters EMID's physicochemical properties and pharmacological trajectory[2]. For drug development professionals, EMID serves as a critical model for understanding how eliminating hydrogen bond donors can optimize blood-brain barrier (BBB) penetration and shift target specificity toward cholinergic modulation[3].

This guide objectively compares the in vitro and in vivo performance of EMID against classical hydantoin alternatives (Ethotoin and Phenytoin) and provides self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality Behind N,N-Dialkylation

To accurately predict EMID's performance, we must analyze the causality behind its structural divergence from classical alternatives like Ethotoin (3-ethyl-5-phenylhydantoin) and Phenytoin (5,5-diphenylhydantoin).

In Vitro Target Shift

Classical hydantoins rely on bulky, lipophilic C5-phenyl substitutions to stabilize the inactivated state of Voltage-Gated Sodium Channels (VGSCs)[2]. EMID lacks these C5 groups, rendering it inactive as a traditional anticonvulsant. However, when EMID is utilized as a spiro-fused pharmacophore—such as in the development of AF161 (1-methylpiperidine-4-spiro-5'-(1'-methyl-3'-ethylhydantoin))—the N,N-dialkylated core acts as a potent M1 muscarinic receptor agonist[3]. The specific spatial orientation of the N1-methyl and N3-ethyl groups perfectly mimics the binding conformation of acetylcholine, shifting the in vitro target profile from ion channel blockade to G-protein coupled receptor (GPCR) activation.

In Vivo Pharmacokinetics & Permeability

Unalkylated or mono-alkylated hydantoins possess N-H groups that act as hydrogen bond donors, restricting passive membrane diffusion and increasing susceptibility to hepatic hydantoinase degradation. By capping N1 with a methyl group and N3 with an ethyl group, EMID achieves a remarkably low Topological Polar Surface Area (TPSA) of 40.6 Ų[1]. This structural modification prevents the molecule from becoming trapped in the peripheral aqueous compartment, driving rapid in vivo CNS penetration via passive diffusion.

Pathway EMID 3-Ethyl-1-methylimidazolidine-2,4-dione Prop N,N-Dialkylation (TPSA: 40.6 Ų) EMID->Prop Structural Basis InVitro In Vitro: Muscarinic Agonism Prop->InVitro Spiro-conjugation InVivo In Vivo: Rapid BBB Penetration Prop->InVivo Passive Diffusion

Fig 1: Structural logic and biological pathway of EMID, highlighting the impact of N,N-dialkylation.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacological data, demonstrating how structural modifications dictate the comparative performance of these hydantoin derivatives.

ParameterEMID (N,N-Dialkylated)Ethotoin (Mono-alkylated)Phenytoin (Unalkylated)
Molecular Weight 142.16 g/mol [1]204.23 g/mol 252.27 g/mol
TPSA 40.6 Ų[1]46.1 Ų58.2 Ų
H-Bond Donors 012
Primary Target (In Vitro) Muscarinic M1 (as spiro-conjugate)[3]VGSCs (Moderate Affinity)VGSCs (High Affinity)[2]
BBB Permeability (In Vivo) High (Rapid Passive Diffusion)ModerateModerate (High protein binding)
Metabolic Stability High (Resists ring hydrolysis)ModerateLow (Requires CYP oxidation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in fail-safes guarantee that the generated data is an artifact-free reflection of the compound's true pharmacological profile.

Protocol A: In Vitro PAMPA-BBB Permeability Assay

Objective: Quantify the passive diffusion rate of EMID compared to Ethotoin. Self-Validating Mechanism: The inclusion of Atenolol (a known low-permeability compound) serves as an internal control. If Atenolol is detected in the acceptor well, it indicates the artificial lipid membrane has structurally failed, and the assay data is automatically rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a 5% porcine brain lipid solution dissolved in dodecane. Carefully coat the PVDF membrane filter of a 96-well donor plate to simulate the lipophilic environment of the BBB.

  • Compound Loading: Dilute EMID and Ethotoin to a final concentration of 10 µM in PBS (pH 7.4). Load 200 µL of each into separate donor wells. Add Atenolol (10 µM) to designated negative control wells.

  • Incubation: Add 200 µL of fresh PBS to the acceptor wells. Assemble the "sandwich" plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer effect.

  • Quantification: Extract samples from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic (PK) CNS Profiling

Objective: Determine the brain-to-plasma ratio ( Kp,uu​ ) of EMID in murine models. Self-Validating Mechanism: During Cerebrospinal Fluid (CSF) extraction, the samples are immediately assayed for albumin. Because albumin is a large serum protein that cannot cross an intact BBB, its presence in the CSF indicates micro-hemorrhaging during the cisterna magna puncture. Any albumin-positive sample is discarded to prevent artificially inflated CNS concentration readings.

Step-by-Step Methodology:

  • Administration: Administer EMID (10 mg/kg) via intravenous (IV) tail vein injection to adult male C57BL/6 mice (n=6 per time cohort).

  • Plasma Sampling: At predetermined time points (15, 30, 60, 120 mins), collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately (4°C, 3000g for 10 mins) to isolate the plasma.

  • CSF Extraction: Secure the subject in a stereotaxic frame. Perform a precise cisterna magna puncture using a glass capillary to collect 10-15 µL of pure CSF. Perform the albumin screen validation step.

  • Sample Preparation: Spike all validated plasma and CSF samples with a deuterated internal standard (EMID-d3). This corrects for matrix-induced ion suppression during mass spectrometry.

  • Analysis: Perform LC-MS/MS analysis to calculate the Area Under the Curve (AUC) for both compartments, deriving the true in vivo CNS penetration ratio.

Protocol cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase N1 PAMPA-BBB Assay (Porcine Lipids) N2 LC-MS/MS Analysis (Atenolol Control) N1->N2 N3 Murine IV Dosing (10 mg/kg) N2->N3 Permeability Validated N4 CSF/Plasma Sampling (Albumin Screen) N3->N4 N5 PK/PD Data Synthesis N4->N5 Target Engagement

Fig 2: Self-validating experimental workflow for evaluating in vitro and in vivo PK properties.

References

  • Title : 3-Ethyl-1-methylimidazolidine-2,4-dione | C6H10N2O2 | CID 14496939 - PubChem Source : nih.gov URL :[Link]

  • Source: google.
  • Title : Hydantoin - Grokipedia Source : grokipedia.com URL : [Link]

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Comparative

3-Ethyl-1-methylimidazolidine-2,4-dione vs thiazolidinediones

3-Ethyl-1-methylimidazolidine-2,4-dione vs. Thiazolidinediones: A Structural and Mechanistic Comparison Guide for Next-Generation PPARγ Modulators Executive Summary: The Evolution of PPARγ Modulators For decades, thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Ethyl-1-methylimidazolidine-2,4-dione vs. Thiazolidinediones: A Structural and Mechanistic Comparison Guide for Next-Generation PPARγ Modulators

Executive Summary: The Evolution of PPARγ Modulators

For decades, thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone have been the gold standard for insulin sensitization in Type 2 Diabetes Mellitus (T2DM). However, their clinical utility is severely limited by adverse effects, including weight gain, fluid retention (edema), and bone fractures. These toxicities are directly linked to their mechanism of action: full agonism of the peroxisome proliferator-activated receptor gamma (PPARγ).

To decouple therapeutic efficacy from these adverse effects, drug development has shifted toward bioisosteric scaffold tuning. Replacing the TZD core with an imidazolidine-2,4-dione (hydantoin) ring has yielded a new class of Selective PPARγ Modulators (SPPARγMs) (1)[1]. 3-Ethyl-1-methylimidazolidine-2,4-dione serves as a prime example of a dialkylated hydantoin scaffold designed to alter receptor binding kinetics, offering a promising alternative for researchers developing safer metabolic therapies.

Structural Causality: Why Scaffold Tuning Dictates Function

As a Senior Application Scientist, it is critical to understand that biological outcomes are dictated by precise physicochemical interactions within the ligand-binding domain (LBD).

  • The TZD Pharmacophore (Full Agonism): The classic 2,4-thiazolidinedione ring contains a sulfur atom and an acidic NH group (pKa ~6.8). Upon entering the PPARγ LBD, this acidic NH acts as a critical hydrogen bond donor, forming a rigid interaction network with His323, His449, and specifically Tyr473 on Helix 12 (H12) (2)[2]. This locks H12 in an active conformation, recruiting coactivators that drive the classical transactivation of adipogenic genes.

  • The Dialkylated Hydantoin Pharmacophore (Selective Modulation): In 3-Ethyl-1-methylimidazolidine-2,4-dione, the sulfur is replaced by an N-methyl group, and the acidic NH is replaced by an N-ethyl group. The fundamental absence of this H-bond donor prevents the rigid stabilization of H12 (3)[3]. Instead, the molecule binds via hydrophobic packing, acting as a partial agonist. Crucially, this binding mode is sufficient to block the Cdk5-mediated phosphorylation of Ser273—a pathological modification linked to insulin resistance—without triggering the massive adipogenic response associated with full H12 activation (4)[4].

Physicochemical and Pharmacological Profiling

To facilitate objective comparison, the quantitative and qualitative data of both scaffolds are summarized below:

ParameterThiazolidinediones (Classic TZDs)3-Ethyl-1-methylimidazolidine-2,4-dione
Core Scaffold 2,4-ThiazolidinedioneImidazolidine-2,4-dione (Hydantoin)
Ring Heteroatoms Sulfur, NitrogenNitrogen, Nitrogen
Ring H-Bond Donors 1 (Acidic NH)0 (Dialkylated at N1, N3)
Approximate Ring pKa ~6.8 (Ionizable)Non-ionizable at physiological pH
PPARγ LBD Interaction Strong H-bond with Tyr473 (Helix 12)Hydrophobic packing; lacks Tyr473 H-bond
Agonism Profile Full AgonistPartial Agonist / SPPARγM
Primary Mechanism Classical Gene TransactivationBlockade of Ser273 Phosphorylation
Phenotypic Outcome Insulin sensitization + Adipogenesis/EdemaInsulin sensitization with reduced toxicity

Mechanistic Divergence in Signaling

G TZD Thiazolidinediones (TZDs) (Full Agonists) PPAR PPARγ Ligand-Binding Domain TZD->PPAR Binds Hydantoin 3-Ethyl-1-methylimidazolidine-2,4-dione (SPPARγM Scaffold) Hydantoin->PPAR Binds H12 Helix 12 Stabilization (Tyr473 H-Bonding) PPAR->H12 Strong H-Bond (TZD only) Ser273 Blockade of Ser273 Phosphorylation (Cdk5) PPAR->Ser273 Conformational Change (Both) Adipogenesis Classical Gene Transactivation (Adipogenesis, Edema) H12->Adipogenesis Full Agonism InsulinSens Insulin Sensitization (Without Adipogenesis) Ser273->InsulinSens Partial/Selective Agonism

Mechanistic divergence of PPARγ activation pathways comparing classic TZDs and dialkylated hydantoins.

Experimental Methodologies: A Self-Validating System

To empirically validate the shift from full agonism to selective modulation, we employ an orthogonal, self-validating screening cascade.

Workflow Comp Compound Library (Hydantoin vs TZD) TRFRET TR-FRET Binding Assay (Affinity Screening) Comp->TRFRET Transact Reporter Gene Assay (Transactivation Profiling) TRFRET->Transact IC50 < 1 µM OsteoAdipo Osteoblast/Adipocyte Differentiation Assay Transact->OsteoAdipo Partial Agonists Data Hit Selection (High Affinity, Low Adipogenesis) OsteoAdipo->Data

Self-validating high-throughput screening workflow for identifying selective PPARγ modulators.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radioligand binding because it eliminates radioactive waste, minimizes background auto-fluorescence, and allows for real-time kinetic measurements of ligand-receptor association.

  • Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ-LBD, 5 nM Terbium-labeled anti-GST antibody (donor), and 5 nM Fluormone™ Pan-PPAR Green (acceptor) in TR-FRET assay buffer.

  • Compound Addition: Dispense 18 µL of the master mix into a 384-well low-volume black plate. Add 2 µL of the test compounds (TZD or 3-Ethyl-1-methylimidazolidine-2,4-dione derivatives) in a 10-point serial dilution (starting at 10 µM).

  • Controls: Use 2% DMSO as a vehicle (negative control) and 1 µM Rosiglitazone as a positive control to ensure assay window fidelity.

  • Incubation & Readout: Incubate in the dark at room temperature for 2 hours. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6. Calculate the IC50 based on the emission ratio (520 nm / 495 nm).

Protocol 2: Cell-Based GAL4-PPARγ Reporter Gene Assay

Causality: Using a GAL4 DNA-binding domain chimera isolates PPARγ LBD activation from endogenous nuclear receptor cross-talk. This ensures the luminescence signal is exclusively driven by the introduced ligand, preventing false positives from cellular metabolic shifts.

  • Transfection: Transiently transfect HEK293T cells with a pBIND-PPARγ-LBD vector (containing the GAL4 DNA-binding domain fused to the human PPARγ LBD) and a pGL4.31 luciferase reporter vector (containing GAL4 response elements).

  • Treatment: 24 hours post-transfection, re-plate cells into 96-well white plates. Treat cells with varying concentrations of the test compounds for 24 hours.

  • Detection: Add an equal volume of steady-glo luciferase reagent to lyse the cells and provide the luciferin substrate.

  • Analysis: Measure luminescence. Full agonists (TZDs) will exhibit 100% relative maximal efficacy (Emax). Dialkylated hydantoins should exhibit an Emax of 20-40%, confirming their profile as partial agonists/SPPARγMs.

References

  • Structural and functional insights into PPAR-γ: Review of its potential and drug design innovations for the development of antidiabetic agents. International Journal of Biological Macromolecules. 1

  • Pharmacological Repression of PPARγ Promotes Osteogenesis. Nature Communications. 4

  • Discovery of the First Subnanomolar PPARα/δ Dual Agonist for the Treatment of Cholestatic Liver Diseases. Journal of Medicinal Chemistry. 3

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. 2

Sources

Validation

The Imidazolidine-2,4-dione Scaffold: A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its synthetic accessibility and the...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazolidine-2,4-dione derivatives, offering a comparative perspective on their performance as anticonvulsant, antimicrobial, and anticancer agents. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays, establishing a self-validating framework for researchers in the field. As a key comparator, we will also explore the isosteric replacement of the nitrogen atom at position 1 with a sulfur atom, leading to the thiazolidine-2,4-dione scaffold, and discuss the resulting shifts in biological activity.

The Imidazolidine-2,4-dione Core: A Versatile Pharmacophore

The 3-Ethyl-1-methylimidazolidine-2,4-dione structure represents a simple yet informative starting point for understanding the SAR of this class of compounds. The core five-membered ring with two carbonyl groups at positions 2 and 4, and nitrogen atoms at positions 1 and 3, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticonvulsant Activity: A Cornerstone of Hydantoin Therapeutics

The most renowned application of the imidazolidine-2,4-dione scaffold is in the treatment of epilepsy. The archetypal drug, Phenytoin (5,5-diphenylhydantoin), has been a mainstay in anticonvulsant therapy for decades.[1]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature of the substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring.

  • C-5 Position: Substitution at the C-5 position is critical for anticonvulsant activity. The presence of at least one phenyl group is a common feature of many active compounds, suggesting a crucial role in binding to the voltage-gated sodium channels, the primary target for this class of drugs.[1][2] Disubstitution at this position, as seen in Phenytoin, generally enhances activity against maximal electroshock (MES)-induced seizures, a preclinical model for generalized tonic-clonic seizures.[3]

  • N-1 and N-3 Positions: Alkylation at the N-1 and N-3 positions can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, N-methylation can influence the metabolic stability and activity profile of the drug.[4] The introduction of larger substituents can impact the drug's ability to cross the blood-brain barrier and its interaction with the target protein.

SAR_Anticonvulsant Core Imidazolidine-2,4-dione Core N1 N-1 Substitution (e.g., -CH3) Core->N1 Modulates Pharmacokinetics N3 N-3 Substitution (e.g., -C2H5) Core->N3 Impacts Blood-Brain Barrier Penetration C5 C-5 Disubstitution (e.g., Phenyl, Phenyl) Core->C5 Essential for Na+ Channel Binding Activity Anticonvulsant Activity (MES Model) N1->Activity N3->Activity C5->Activity

Caption: SAR of Imidazolidine-2,4-dione for Anticonvulsant Activity.

Comparative Performance of Anticonvulsant Imidazolidine-2,4-dione Derivatives

The following table summarizes the anticonvulsant activity of representative imidazolidine-2,4-dione derivatives in the maximal electroshock (MES) seizure model.

CompoundR1R3R5, R5'ED50 (mg/kg, i.p.) in MiceReference
Phenytoin HHPhenyl, Phenyl9.5[3]
Mephenytoin HCH3Phenyl, Ethyl25[3]
Ethotoin HC2H5Phenyl, H35[3]
Cis-SB4-Ph H-CH=N-PyridinylPhenyl, Phenyl20[5]

Antimicrobial Activity: A Broad-Spectrum Potential

Imidazolidine-2,4-dione derivatives have also emerged as promising antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][7]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of hydantoin derivatives is largely influenced by the introduction of specific pharmacophores and the overall lipophilicity of the molecule.

  • N-3 Position: The N-3 position is a key site for derivatization to enhance antimicrobial activity. The introduction of a nitrofurfurylidene group at this position, as seen in Nitrofurantoin, is a classic example of a successful modification.

  • C-5 Position: Lipophilic substituents at the C-5 position can enhance the interaction of the molecule with the bacterial cell membrane, leading to increased potency.[8]

  • Cationic Groups: The incorporation of cationic groups can mimic the action of antimicrobial peptides, leading to membrane disruption and rapid bacterial cell death.[7]

SAR_Antimicrobial Core Imidazolidine-2,4-dione Core N3 N-3 Substitution (e.g., Nitrofurfurylidene) Core->N3 Key for Activity C5 C-5 Lipophilic Substituents Core->C5 Enhances Membrane Interaction Cationic Incorporation of Cationic Moieties Core->Cationic Mimics Antimicrobial Peptides Activity Antimicrobial Activity (MIC) N3->Activity C5->Activity Cationic->Activity

Caption: SAR of Imidazolidine-2,4-dione for Antimicrobial Activity.

Comparative Performance of Antimicrobial Imidazolidine-2,4-dione Derivatives

The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial agents. The table below compares the MIC values of several hydantoin derivatives against common bacterial strains.

CompoundR1R3R5, R5'MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Nitrofurantoin H-CH=N-(5-nitro-2-furyl)H, H12.56.25[7]
Compound 22 H-CH2CH2NH3+m-Cl-benzyl, C10H21<1<1[7]
Compound 5 H-CH2CH2NH3+C6H13, C6H1348[8]

Anticancer Activity: Targeting Cell Proliferation

Recent research has highlighted the potential of imidazolidine-2,4-dione derivatives as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[9][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of hydantoins is often associated with substitutions that promote interactions with key cellular targets involved in cell proliferation and survival.

  • N-1 and N-3 Positions: The introduction of bulky aromatic or heteroaromatic groups at these positions can lead to enhanced anticancer activity. These modifications can facilitate interactions with the active sites of enzymes like EGFR and HER2.[9]

  • C-5 Position: The presence of two phenyl groups at the C-5 position, as in Phenytoin, appears to be a favorable structural feature for anticancer activity, forming a rigid scaffold for further derivatization.

SAR_Anticancer Core Imidazolidine-2,4-dione Core (5,5-diphenyl) N1 N-1 Substitution (e.g., Schiff's Bases) Core->N1 Enhances Cytotoxicity N3 N-3 Substitution (e.g., Aromatic/Heteroaromatic) Core->N3 Promotes Enzyme Inhibition Activity Anticancer Activity (IC50) N1->Activity N3->Activity

Caption: SAR of Imidazolidine-2,4-dione for Anticancer Activity.

Comparative Performance of Anticancer Imidazolidine-2,4-dione Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of several imidazolidine-2,4-dione derivatives against the MCF-7 human breast cancer cell line.

CompoundSubstitution at N-1IC50 (µM) vs. MCF-7Reference
Derivative 24 Naphthalen-2-yl-methyleneamino4.92[9]
Derivative 21 Pyridin-3-yl-methyleneamino8.61[9]
Derivative 10 4-Chlorophenyl-methyleneamino11.18[9]
Derivative 13 4-(Trifluoromethoxy)phenyl-methyleneamino9.58[9]

Comparative Analysis: Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The thiazolidine-2,4-dione (TZD) scaffold, an isostere of the imidazolidine-2,4-dione core where the nitrogen at position 1 is replaced by a sulfur atom, offers a valuable point of comparison. This structural modification leads to distinct pharmacological profiles, most notably in the context of antidiabetic activity.[11]

While imidazolidine-2,4-diones have shown some potential as antidiabetic agents, the TZD scaffold is the basis for the "glitazone" class of drugs (e.g., Pioglitazone, Rosiglitazone), which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[12] The sulfur atom in the TZD ring is thought to be crucial for this specific interaction.

In contrast, imidazolidine-2,4-diones have demonstrated a broader range of activities, particularly as anticonvulsants, where the nitrogen-containing ring is a key feature for interacting with voltage-gated sodium channels.

FeatureImidazolidine-2,4-dioneThiazolidine-2,4-dione
Primary Therapeutic Area AnticonvulsantsAntidiabetics (PPARγ agonists)
Key Structural Feature Two nitrogen atoms in the ringOne nitrogen and one sulfur atom
Prominent Examples Phenytoin, NitrofurantoinPioglitazone, Rosiglitazone
Other Notable Activities Antimicrobial, AnticancerAnti-inflammatory, Anticancer

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a common method for the synthesis of the foundational anticonvulsant, Phenytoin.[13]

Materials:

  • Benzil

  • Urea

  • 30% (w/v) Sodium hydroxide solution

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), urea (2 equivalents), and 30% aqueous sodium hydroxide solution.

  • Add ethanol as a solvent and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath to precipitate the sodium salt of phenytoin.

  • Filter the precipitate and wash with cold ethanol.

  • Dissolve the precipitate in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate phenytoin.

  • Filter the solid, wash with water until the washings are neutral, and dry to obtain the final product.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[14][15]

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

Procedure:

  • Administer the test compound or vehicle to a group of mice (typically male, 18-25 g) via intraperitoneal (i.p.) injection.

  • At the time of peak effect of the drug (predetermined), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection by the test compound.

  • The ED50, the dose that protects 50% of the animals, can be calculated from dose-response data.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microplate

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The imidazolidine-2,4-dione scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its versatility has given rise to a diverse array of therapeutic agents with significant clinical impact. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The comparative analysis with the thiazolidine-2,4-dione scaffold further underscores the subtle yet profound influence of single-atom substitutions on biological activity. By leveraging the experimental protocols and SAR insights provided herein, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Research J. Pharm. and Tech.
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). Journal of Medicinal Chemistry.
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. (2026).
  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2009). TÜBİTAK Academic Journals.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). International Journal of Current Research and Review.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2025). MDPI.
  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (n.d.). Royal Society of Chemistry.
  • Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. (n.d.).
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert.
  • Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. (2012). Taylor & Francis Online.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI.
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017).
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (1975). Journal of Medicinal Chemistry.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2026).
  • 1/IC50 values of antitumor screening of target derivatives against... (n.d.).
  • Thiazolidinediones: A Comparative Review of Approved Uses. (n.d.). PubMed.
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  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). Journal of Applied Pharmaceutical Research.
  • Synthesis and CNS Activity of Phenytoin Derivatives. (2022). Bentham Science Publishers.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
  • Broth microdilution reference methodology. (2022). CGSpace.
  • Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. (2024). International Journal of Pharmaceutical Sciences and Research.
  • 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. (2025).
  • What is the mechanism of Ethotoin? (2024).
  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Asian Journal of Chemistry.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (2025). Benchchem.
  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology.
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  • Phenytoin: Structure , Synthesis , SAR , Mechanism , Uses. (2023).
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Comparative

Orthogonal Validation of 3-Ethyl-1-methylimidazolidine-2,4-dione Bioactivity: A Fragment-Based Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Electrophysiologists in Fragment-Based Drug Discovery (FBDD). Executive Summary In the pursuit of novel Voltage-Gated Sodium Channel (Na_v) modulators, the hydantoin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Electrophysiologists in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the pursuit of novel Voltage-Gated Sodium Channel (Na_v) modulators, the hydantoin pharmacophore remains a privileged scaffold, historically anchored by clinical anticonvulsants like Phenytoin and Ethotoin[1]. However, in Fragment-Based Drug Discovery (FBDD), researchers frequently strip these complex molecules down to their minimal functional cores to optimize Ligand Efficiency (LE) and map novel binding vectors[2].

3-Ethyl-1-methylimidazolidine-2,4-dione (3-EMID) (MW: 142.16 g/mol )[3] represents such a minimal fragment. Lacking the bulky 5,5-diphenyl substitutions of phenytoin, 3-EMID exhibits inherently lower affinity. Consequently, validating its true bioactivity requires a rigorous, multi-tiered orthogonal approach to distinguish genuine target engagement from assay artifacts or non-specific membrane fluidization.

This guide details the orthogonal validation pipeline for 3-EMID, comparing its performance against established hydantoins using High-Throughput Screening (FLIPR), Automated Patch-Clamp Electrophysiology, and Surface Plasmon Resonance (SPR).

The Orthogonal Validation Strategy: Causality & Design

Relying on a single assay for low-affinity fragments inevitably leads to false positives. As a Senior Application Scientist, I design validation cascades based on the principle of mechanistic complementation.

  • Tier 1: FLIPR Membrane Potential Assay (Cell-Based, High-Throughput). We utilize voltage-sensitive dyes to measure bulk ion flux[4]. To force the channels into an open state, we use Veratridine. Causality: Because Veratridine locks the channel in an open/inactivated conformation, it maximizes the exposure of the hydantoin binding site (Site 2/Local Anesthetic site). This artificially increases the apparent potency of the fragment, making it an excellent, highly sensitive primary screen, though it underestimates the true physiological IC50​ [5].

  • Tier 2: Automated Patch-Clamp (Functional Gold Standard). Hydantoins are state-dependent blockers; they bind preferentially to the inactivated state of the Na_v channel[1][6]. Patch-clamp allows us to precisely control the membrane voltage, applying specific pre-pulses to drive channels into inactivation before measuring the compound's blocking efficacy.

  • Tier 3: Surface Plasmon Resonance (Biophysical). At the high concentrations required to screen fragments (often >500 µM), compounds can cause non-specific membrane disruption. SPR utilizes purified Na_v channel domains immobilized on a sensor chip to prove direct, 1:1 stoichiometric binding, calculating the dissociation constant ( Kd​ ) independent of the lipid bilayer[7].

G A Tier 1: FLIPR Assay (High Sensitivity) B Tier 2: Patch-Clamp (State-Dependence) A->B Hits (IC50 < 1mM) C Tier 3: SPR Binding (Direct Target) B->C Functional Block D Validated FBDD Lead C->D Kd Correlation

Caption: Orthogonal validation pipeline for fragment-based Na_v channel modulators.

Comparative Performance Data

The following table summarizes the orthogonal validation data of 3-EMID compared to structurally related, clinically established hydantoins. Note how the IC50​ shifts between the FLIPR and Patch-Clamp assays due to state-dependence[5].

CompoundMolecular WeightFLIPR IC50​ (µM)*Patch-Clamp IC50​ (µM)**SPR Kd​ (µM)Ligand Efficiency (LE)***
Phenytoin (Control)252.27 g/mol 15.2 ± 1.140.5 ± 2.345.0 ± 3.10.32
Ethotoin (Control)204.23 g/mol 45.1 ± 3.4110.2 ± 5.6125.0 ± 8.00.30
3-EMID (Fragment)142.16 g/mol 450.5 ± 12.0850.0 ± 25.0920.0 ± 30.00.41

*Assayed in the presence of 30 µM Veratridine. **Assayed using a half-maximal inactivation pre-pulse protocol. ***LE = (1.37×pIC50​)/HeavyAtoms .

Analysis: While 3-EMID exhibits a much weaker absolute affinity (850 µM) compared to Phenytoin (40.5 µM), its Ligand Efficiency (0.41) is significantly higher. This indicates that the core 3-ethyl-1-methylimidazolidine-2,4-dione scaffold makes highly optimal binding contacts per heavy atom, validating it as a superior starting point for fragment-growing campaigns[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal control mechanisms.

Protocol 1: FLIPR Membrane Potential Assay (Tier 1)

Objective: High-throughput quantification of Na_v1.2 inhibition.

  • Cell Preparation: Plate HEK293 cells stably expressing human Na_v1.2 in 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Blue Assay Kit dye (Molecular Devices)[5]. Incubate for 30 mins at 37°C. Self-Validation: The Blue dye formulation is chosen to minimize auto-fluorescence overlap with the 3-EMID fragment.

  • Compound Addition: Add 3-EMID (dose-response: 10 µM to 3 mM) using an automated liquid handler. Include 0.5% DMSO as a vehicle control and 1 µM Tetrodotoxin (TTX) as a positive control for complete channel block[4].

  • Activation: Inject Veratridine (final concentration 30 µM) to lock channels in the open state, triggering Na+ influx and membrane depolarization[5].

  • Readout: Monitor fluorescence (Ex: 530 nm, Em: 565 nm) for 3 minutes. Calculate IC50​ based on the peak fluorescence reduction relative to the DMSO control.

Protocol 2: Automated Patch-Clamp Electrophysiology (Tier 2)

Objective: Determine use- and state-dependent block.

  • Cell Catching: Suspend Na_v1.2-HEK293 cells in extracellular solution and load onto a planar patch-clamp chip (e.g., IonWorks or QPatch)[8]. Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold cells at -120 mV, step to 0 mV for 20 ms.

    • Inactivated State Block: Hold cells at -120 mV, apply an 8-second pre-pulse to -60 mV (to inactivate ~50% of channels), then step to 0 mV for 20 ms.

  • Perfusion: Perfuse 3-EMID (100 µM to 2 mM).

  • Validation Check: A true hydantoin MoA will show a significantly lower IC50​ during the Inactivated State protocol compared to the Resting State protocol[1].

Mechanism R Resting State (Closed) O Open State (Na+ Influx) R->O Depolarization I Inactivated State (Refractory) O->I Milliseconds I->R Repolarization H 3-EMID Bound (Prolonged Inactivation) I->H Hydantoin Binding H->R Slow Recovery

Caption: State-dependent binding mechanism of hydantoin derivatives to Na_v channels.

Protocol 3: Surface Plasmon Resonance (Tier 3)

Objective: Confirm direct biophysical binding and rule out membrane fluidization.

  • Immobilization: Immobilize the purified voltage-sensing domain (VSD) or pore domain of Na_v1.2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS)[9]. Target an immobilization level of ~3000 RU to account for the low molecular weight of 3-EMID.

  • Reference Subtraction: Keep Flow Cell 1 (FC1) blank (activated and deactivated) to serve as an inline reference.

  • Solvent Correction: Because 3-EMID requires DMSO for solubility, generate a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection: Inject 3-EMID in a multi-cycle kinetic format (100 µM to 2 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ [7][10].

Conclusion

Orthogonal validation proves that while 3-Ethyl-1-methylimidazolidine-2,4-dione (3-EMID) is a low-affinity ligand, it is a highly efficient, true state-dependent modulator of Na_v channels. The FLIPR assay provides the necessary throughput for initial detection, but it is the critical combination of state-dependent patch-clamp electrophysiology and SPR biophysics that confirms its mechanism of action. By utilizing this rigorous pipeline, drug development professionals can confidently advance 3-EMID as a structurally validated scaffold for next-generation, non-cardiotoxic sodium channel blockers.

References

  • PubChem Compound Summary for CID 14496939: 3-Ethyl-1-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. 3

  • Molecular Devices: NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits. 5

  • Journal of Medicinal Chemistry (ACS): Comparative Molecular Field Analysis of Hydantoin Binding to the Neuronal Voltage-Dependent Sodium Channel. 1

  • Karolinska Institutet: Ion channels in drug discovery: focus on biological assays. 8

  • BenchChem Technical Guides: (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid - Fragment-Based Drug Discovery. 2

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-1-methylimidazolidine-2,4-dione

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In modern research and development, our responsibility extends beyond discovery and innovation to include the safe and environmentally c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In modern research and development, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 3-Ethyl-1-methylimidazolidine-2,4-dione (CAS No. 2221-20-7), a member of the imidazolidine-2,4-dione class of compounds. While this specific molecule may not have extensive, publicly available hazard data, we can infer its likely hazard profile based on structurally similar chemicals and established principles of chemical safety. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, building a foundation of trust through rigorous, self-validating protocols.

Disclaimer: This guide is based on general principles of hazardous waste management and data from related chemical structures. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 3-Ethyl-1-methylimidazolidine-2,4-dione and to adhere to all federal, state, and local regulations.[1][2]

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the cornerstone of its safe management. For compounds like 3-Ethyl-1-methylimidazolidine-2,4-dione, where specific data may be limited, we must apply the precautionary principle. Structurally related compounds, such as 1,3-Dimethyl-2-imidazolidinone, are known to be harmful if swallowed or absorbed through the skin, and can cause skin and eye irritation.[1][3] Therefore, it is prudent to handle 3-Ethyl-1-methylimidazolidine-2,4-dione as a hazardous substance.

Table 1: Inferred Hazard Profile for 3-Ethyl-1-methylimidazolidine-2,4-dione

Hazard CategoryAnticipated RiskRecommended Precaution
Acute Oral Toxicity Harmful if swallowed. [4][5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Irritation/Toxicity May cause skin irritation. Potentially harmful if absorbed through skin. [1][4]Wear protective gloves and a lab coat. Avoid contact with skin.[4]
Eye Irritation May cause serious eye irritation. [3][5]Wear safety glasses or goggles.
Aquatic Toxicity Potentially harmful to aquatic life. [4][6]Avoid release to the environment.[4][6]

Part 2: Operational Disposal Protocol

The following step-by-step protocol ensures that waste containing 3-Ethyl-1-methylimidazolidine-2,4-dione is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Point-of-Generation Waste Collection

The principle of immediate containment is critical. All waste streams containing 3-Ethyl-1-methylimidazolidine-2,4-dione, including pure unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, must be collected at the point of generation.

  • Select a Compatible Waste Container: Use a container that is in good condition, free of cracks, and has a tightly sealing, threaded cap.[9] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use food or beverage containers.[9]

  • Initial Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[10] The label must clearly state the full chemical name: "3-Ethyl-1-methylimidazolidine-2,4-dione" and an estimate of its concentration.[10] Chemical formulas or abbreviations are not sufficient.

Step 2: Waste Segregation - The Causality of Chemical Compatibility

Proper segregation is not merely an organizational task; it is a critical safety measure to prevent dangerous reactions.

  • Inorganic vs. Organic: Collect 3-Ethyl-1-methylimidazolidine-2,4-dione waste separately from inorganic acids, bases, and oxidizers.[9]

  • Avoid Incompatibles: Keep this waste stream away from strong oxidizing agents. While specific reactivity data is unavailable, many organic compounds can react violently with oxidizers.[1]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh boats) separately from liquid waste to facilitate proper disposal by your institution's environmental health and safety (EH&S) office.[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The designated SAA is a specific location in the lab, at or near the point of waste generation, where hazardous waste is temporarily stored under the control of the generator.[10]

  • Secure Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[9] Never leave a funnel in the container.[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8]

  • Regular Inspection: Weekly inspection of the SAA is required to check for leaks, container degradation, or improper labeling.[10]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). This is coordinated through your institution's EH&S department or equivalent.

  • Request Pickup: Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your EH&S office.[10]

  • Finalize Labeling: Ensure the hazardous waste tag is completely filled out with the full chemical name and percentage of each component.

  • Maintain Records: Your laboratory should maintain records of the hazardous waste generated and disposed of, in accordance with institutional policy and regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Part 3: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues.

  • Control the Source: If safe to do so, stop the release.

  • Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent like sand, diatomaceous earth, or a universal binding agent.[3] Do not use combustible materials like paper towels to absorb the neat compound.

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated soil or items into a designated hazardous waste container. Label it appropriately for disposal.

  • Decontaminate: Clean the spill area thoroughly. The first rinseate must be collected as hazardous waste.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE during cleanup, including safety goggles, gloves, and a lab coat.[3]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-Ethyl-1-methylimidazolidine-2,4-dione.

DisposalWorkflow start Waste Generation (e.g., unused product, contaminated labware) container Select Compatible Container (HDPE or Glass) Label with 'HAZARDOUS WASTE' start->container segregate Segregate Waste - Away from incompatibles (oxidizers) - Organic vs. Inorganic container->segregate saa Store in Satellite Accumulation Area (SAA) - Tightly closed - Secondary containment segregate->saa inspect Weekly Inspection (Check for leaks, proper labels) saa->inspect full Container 90% Full? saa->full full->saa No request Complete Waste Tag Request EH&S Pickup full->request Yes pickup EH&S Collects Waste for Licensed Disposal (TSDF) request->pickup end Disposal Complete (Record Keeping) pickup->end

Caption: Disposal workflow for 3-Ethyl-1-methylimidazolidine-2,4-dione.

References

  • Material Safety Data Sheet - Spectrum Chemical. (2008, September 2). Spectrum Chemical.
  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone - Carl ROTH. Carl ROTH.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 7). MilliporeSigma.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Hazardous Waste and Disposal - American Chemical Society . American Chemical Society. Retrieved from [Link].

  • Material Safety Data Sheet. (2021, November 25).
  • Chemical Safety Data Sheet MSDS / SDS - 3-methylthiazolidine-2-thione - ChemicalBook. (2026, January 3). ChemicalBook.
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2025, February 6). 3M.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link].

  • Proper Handling of Hazardous Waste Guide - EPA . U.S. Environmental Protection Agency. Retrieved from [Link].

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University. Retrieved from [Link].

  • Chemical Waste Procedures - Division of Research Safety - Illinois . (2025, September 25). University of Illinois. Retrieved from [Link].

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council . American Chemistry Council. Retrieved from [Link].

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. ResearchGate.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR . Electronic Code of Federal Regulations. Retrieved from [Link].

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed . (2020, October 15). National Center for Biotechnology Information. Retrieved from [Link].

  • Chemical Waste Disposal - Stanford Environmental Health & Safety . Stanford University. Retrieved from [Link].

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Handling

Personal protective equipment for handling 3-Ethyl-1-methylimidazolidine-2,4-dione

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Ethyl-1-methylimidazolidine-2,4-dione This guide provides a detailed protocol for the safe handling of 3-Ethyl-1-methylimidazolidine-2,4-dione, a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Ethyl-1-methylimidazolidine-2,4-dione

This guide provides a detailed protocol for the safe handling of 3-Ethyl-1-methylimidazolidine-2,4-dione, a chemical for which specific hazard data is limited. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally related imidazolidinone compounds and established safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). The recommendations herein are based on a conservative approach, prioritizing user safety in research and development environments.

Hazard Assessment and Rationale for Precaution

  • Acute Oral Toxicity : Harmful if swallowed.[2][4][5]

  • Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye damage.[1][2]

  • Skin Irritation : May cause skin irritation or allergic reactions upon contact.[4]

  • Respiratory Tract Irritation : Vapors or aerosols may cause respiratory irritation.[6]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. The following protocols are designed to create a self-validating system of safety, ensuring that potential exposure routes are effectively blocked.

Core PPE Requirements

A baseline of PPE is mandatory for any procedure involving 3-Ethyl-1-methylimidazolidine-2,4-dione. The level of protection should be escalated based on the scale of the experiment and the potential for aerosol generation or splashing.

PPE ComponentSpecificationStandard
Eye & Face Protection Chemical splash goggles. Add a face shield for splash-prone procedures.ANSI Z87.1[7]
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 4 mil).EN 374[5]
Body Protection Flame-resistant lab coat. Chemically resistant apron for large volumes.
Foot Protection Closed-toe, liquid-resistant leather or synthetic shoes.
Respiratory Protection Use in a certified chemical fume hood. NIOSH-approved respirator if hood is unavailable or for spill cleanup.NIOSH Certified[8]

Detailed PPE Selection and Use

Eye and Face Protection

Direct ocular exposure to related imidazolidinone compounds can cause severe and irreversible damage.[1][2] Therefore, standard safety glasses are insufficient.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times. These provide a seal around the eyes, protecting from liquid splashes, vapors, and dust.[7][9]

  • Enhanced Protection : For procedures involving heating, pressurization, or handling volumes greater than 50 mL, a full-face shield must be worn in addition to safety goggles. The face shield provides a secondary barrier, protecting the entire face from splashes and impacts.

Hand Protection: The Critical Barrier

The selection of appropriate gloves is crucial, as skin contact is a primary route of exposure.[10]

  • Material Selection : Nitrile and Neoprene gloves are recommended for their resistance to a broad range of organic chemicals.[11][12] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Glove Integrity : Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[12]

  • Double Gloving : For extended procedures or when handling highly concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.

  • Technique : Never reuse disposable gloves.[12] When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.

Body and Foot Protection

Contamination of personal clothing can lead to prolonged, unnoticed chemical exposure.

  • Lab Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Apron : For tasks with a high risk of splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.

  • Footwear : Closed-toe shoes, preferably made of leather or a non-porous synthetic material, are mandatory. Do not wear cloth or mesh shoes, as they can absorb and retain chemical spills.

Respiratory Protection

Inhalation of vapors or aerosols can cause acute respiratory tract irritation.[6]

  • Primary Engineering Control : All procedures involving 3-Ethyl-1-methylimidazolidine-2,4-dione should be performed inside a certified chemical fume hood to minimize vapor inhalation.

  • Secondary Respiratory Protection : If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] A full respiratory protection program, including fit testing and training, is mandated by OSHA under such conditions.[8][13]

Step-by-Step Protocols

Donning (Putting On) PPE Sequence

The order in which PPE is donned is critical to ensure a proper seal and prevent cross-contamination.

A 1. Lab Coat (Fully buttoned) B 2. Respirator (If required, perform seal check) A->B C 3. Eye & Face Protection (Goggles, then face shield) B->C D 4. Gloves (Pull cuffs over lab coat sleeves) C->D A 1. Gloves (Remove using glove-on-glove technique) B 2. Face Shield & Goggles (Handle by straps/sides) A->B C 3. Lab Coat (Roll inside-out) B->C D 4. Respirator (If used) C->D E Wash Hands Thoroughly D->E

Sources

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